molecular formula C8H17NO3S B1601154 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide CAS No. 59801-41-1

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1601154
CAS No.: 59801-41-1
M. Wt: 207.29 g/mol
InChI Key: STKAHXPYHDVHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C8H17NO3S and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c10-6-2-1-3-9-4-7-13(11,12)8-5-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKAHXPYHDVHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489120
Record name 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59801-41-1
Record name 4-(4-Hydroxybutyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide: Technical Monograph

[1]

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (CAS 59801-41-1) represents a specialized "polar scaffold" in modern medicinal chemistry.[1] Unlike traditional morpholine or piperidine derivatives, this compound incorporates a sulfone moiety within the heterocycle, significantly altering its electronic and physicochemical profile.[1] It serves as a critical building block for modulating lipophilicity (LogP) and metabolic stability in drug candidates, particularly those targeting the central nervous system (CNS) where blood-brain barrier (BBB) permeability is paramount.[1] This guide details the physicochemical properties, synthesis pathways, and reactivity profiles necessary for its effective utilization in research and development.[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

The compound consists of a thiomorpholine 1,1-dioxide ring N-alkylated with a 4-hydroxybutyl chain.[1][2] This structure offers three distinct pharmacophoric features:

  • Sulfone (

    
    ):  A strong hydrogen bond acceptor that lowers the 
    
    
    of the ring nitrogen via inductive electron withdrawal, reducing the risk of hERG channel inhibition often associated with basic amines.[1]
  • Tertiary Amine: Provides a protonation site for solubility but with modulated basicity compared to N-butylmorpholine.[1]

  • Primary Alcohol: A versatile synthetic handle for further derivatization (e.g., PROTAC linkers, ester prodrugs).[1]

Identification Data
ParameterValue
Chemical Name 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide
CAS Number 59801-41-1
Molecular Formula

Molecular Weight 207.29 g/mol
SMILES O=S1(=O)CCN(CCCCO)CC1
InChI Key Unique identifier required for database registration

Part 2: Physicochemical Profile[1][2][4][5][6]

Understanding the physical constants is essential for formulation and assay development.[1] The sulfone group imparts significant polarity, making this compound more water-soluble than its thiomorpholine precursor.[1]

PropertyValue / RangeContext
Appearance White to light yellow crystalline powderHygroscopic; store under inert gas.[1][3]
Melting Point 63 – 66 °CSharp melting range indicates high crystallinity.[1]
Predicted LogP ~0.2 – 0.5significantly lower than N-butylmorpholine (LogP ~1.2), aiding solubility.[1]
Predicted pKa 6.5 – 7.2The sulfone group inductively reduces the basicity of the nitrogen (parent amine pKa ~5.4).[1]
Solubility High: DCM, MeOH, DMSO, Water"Polar morpholine" character allows aqueous solubility.[1]

Part 3: Synthetic Methodologies

The synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is typically achieved via nucleophilic substitution (N-alkylation).[1] This route is preferred over reductive amination for scale-up due to the stability of the alkyl halide reagents compared to the corresponding aldehydes.[1]

Protocol A: N-Alkylation (Primary Route)

This protocol utilizes Thiomorpholine 1,1-dioxide (CAS 39093-93-1) and 4-Chlorobutanol .[1]

Reagents:

  • Thiomorpholine 1,1-dioxide (1.0 eq)[1]

  • 4-Chlorobutanol (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq) or Triethylamine (TEA)[1]
    
  • Potassium Iodide (KI) (0.1 eq, catalytic Finkelstein condition)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Thiomorpholine 1,1-dioxide in anhydrous ACN under

    
     atmosphere.
    
  • Base Addition: Add

    
     and catalytic KI.[1] The KI converts the alkyl chloride to a more reactive alkyl iodide in situ.[1]
    
  • Alkylation: Add 4-Chlorobutanol dropwise. Heat the reaction to reflux (80°C) for 12–16 hours.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1] The disappearance of the secondary amine signal confirms conversion.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in DCM and wash with brine.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography if high purity (>99%) is required for biological assays.

Visualization of Synthetic Pathway

SynthesisPathwayStartThiomorpholine(Precursor)OxidationOxidation(H2O2 or KMnO4)Start->OxidationCoreThiomorpholine1,1-Dioxide(CAS 39093-93-1)Oxidation->CoreYield: ~80%Product4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide(Target)Core->ProductReflux, 16hSN2 MechanismReagents4-Chlorobutanol+ K2CO3 / KIReagents->Product

Figure 1: Synthetic pathway from thiomorpholine precursor to the target 1,1-dioxide derivative.[1][4][5]

Part 4: Reactivity & Applications in Drug Discovery[1]

The "Polar Morpholine" Bioisostere

In medicinal chemistry, replacing a morpholine or piperidine ring with thiomorpholine 1,1-dioxide is a strategic maneuver to:

  • Lower Lipophilicity: The sulfone group reduces LogP, potentially improving metabolic stability (lowering clearance) and reducing non-specific binding.[1]

  • Enhance H-Bonding: The sulfone oxygens act as weak H-bond acceptors, potentially engaging novel binding pocket residues.[1]

  • Improve Metabolic Stability: Unlike the sulfide in thiomorpholine (which is prone to oxidation to sulfoxide/sulfone in vivo), the 1,1-dioxide is already fully oxidized, preventing metabolic shifting.[1]

Derivatization of the Alcohol Handle

The primary hydroxyl group at the end of the butyl chain serves as a "warhead" or linker attachment point.[1]

  • Oxidation: Conversion to the carboxylic acid (Jones reagent or TEMPO) allows for amide coupling to create PROTAC linkers.[1]

  • Halogenation: Conversion to an alkyl bromide (via

    
    ) enables the attachment of the scaffold to aromatic systems via nucleophilic substitution.[1]
    
  • Esterification: Reaction with acid chlorides yields prodrugs with improved membrane permeability.[1]

Agrochemical Utility

Research indicates utility as a plant growth regulator.[1][2] The sulfone moiety mimics certain stress-response signaling molecules in plants, potentially enhancing crop yield under abiotic stress conditions.[1]

Part 5: Safety & Handling (SDS Summary)

While generally considered low toxicity compared to halogenated intermediates, standard laboratory safety protocols are non-negotiable.[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][6]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can complicate stoichiometry in subsequent reactions.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 29, 2026, from [Link]

  • Molina, H., et al. (2024).[1] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795.[1] Retrieved January 29, 2026, from [Link][1]

  • Google Patents. (2017).[1] CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride.[1][5] Retrieved January 29, 2026, from [1]

Technical Whitepaper: Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

[1]

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is a critical pharmacophore and linker intermediate, widely utilized in medicinal chemistry for its ability to modulate physicochemical properties (logP, aqueous solubility) without introducing hydrogen bond donors (HBD) at the sulfone center.[1] It is increasingly prominent in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and as a polar tail in kinase inhibitors.[1]

This technical guide outlines two distinct synthesis pathways. Route A (The Convergent Strategy) utilizes a double Michael addition, offering the highest atom economy and operational simplicity.[1] Route B (The Linear Strategy) involves the N-alkylation of a pre-formed sulfone core, suitable when specific regulatory starting materials are mandated.[1]

Retrosynthetic Analysis

To design the optimal synthesis, we must deconstruct the target molecule (TM) based on bond lability and commercial availability of precursors.[1]

Strategic Disconnections[1]
  • C–N Bond Formation (Ring Closure): Disconnection of the thiomorpholine ring at the nitrogen-carbon bonds reveals Divinyl Sulfone and 4-Amino-1-butanol.[1] This is the most direct approach.

  • C–N Bond Formation (Alkylation): Disconnection of the butyl chain reveals Thiomorpholine 1,1-dioxide and an electrophilic butyl fragment (e.g., 4-Chlorobutanol).[1]

RetrosynthesisTargetTarget Molecule4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxideRouteA_NodeDouble Michael Addition(Convergent)RouteA_Node->TargetRoute ADVSDivinyl Sulfone(Electrophile)DVS->RouteA_NodeAminoAlcohol4-Amino-1-butanol(Nucleophile)AminoAlcohol->RouteA_NodeRouteB_NodeN-Alkylation(Linear)RouteB_Node->TargetRoute BThioSulfoneThiomorpholine 1,1-dioxide(Nucleophile)ThioSulfone->RouteB_NodeHaloAlcohol4-Chloro-1-butanol(Electrophile)HaloAlcohol->RouteB_Node

Figure 1: Retrosynthetic tree illustrating the two primary disconnections available for accessing the target scaffold.

Route A: Double Michael Addition (Preferred)[1]

This route is superior for scale-up due to its "one-pot" nature and avoidance of strong oxidants that could compromise the primary alcohol.[1]

Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine (4-amino-1-butanol) onto the electron-deficient alkene of divinyl sulfone.[1] The resulting secondary amine intermediate undergoes a rapid intramolecular Michael addition to close the ring.[1]

Protocol 1.0: Synthesis from Divinyl Sulfone[1]

Reagents:

  • Divinyl Sulfone (DVS) [CAS: 77-77-0][1]

  • 4-Amino-1-butanol [CAS: 13325-10-5][1]

  • Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Charge Nucleophile: Add 4-Amino-1-butanol (1.0 equiv) and Ethanol (10 volumes) to the flask. Cool the solution to 0°C using an ice bath.

  • Addition of Electrophile: Dissolve Divinyl Sulfone (1.05 equiv) in Ethanol (2 volumes). Add this solution dropwise to the amine over 30–45 minutes.

    • Critical Process Parameter (CPP): DVS is a potent blistering agent.[1] Ensure temperature remains <10°C during addition to prevent polymerization.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

    • Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9) or LC-MS.[1][2] The intermediate (mono-addition product) should disappear rapidly.[1]

  • Thermal Drive (Optional): If ring closure is sluggish, heat to 50°C for 1 hour.

  • Workup: Concentrate the reaction mixture in vacuo to remove Ethanol.

  • Purification: The crude residue is typically a pure oil or low-melting solid.[1] If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).[1]

Yield Expectation: 85–95%

Route B: N-Alkylation of Thiomorpholine 1,1-Dioxide[1]

This route is employed if Thiomorpholine 1,1-dioxide is already available in-house.[1] It utilizes a standard

1
Protocol 2.0: Alkylation with 4-Chlorobutanol[1]

Reagents:

  • Thiomorpholine 1,1-dioxide [CAS: 39093-93-1][1][3][4][5]

  • 4-Chloro-1-butanol [CAS: 928-51-8][1]

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Catalyst: Potassium Iodide (KI) - Finkelstein condition[1]

  • Solvent: Acetonitrile (

    
    ) or DMF[1]
    

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with Thiomorpholine 1,1-dioxide (1.0 equiv) and Acetonitrile (10 volumes).

  • Base Activation: Add anhydrous

    
      (2.0 equiv) and KI  (0.1 equiv).[1] Stir at RT for 15 minutes.
    
  • Alkylation: Add 4-Chloro-1-butanol (1.2 equiv).

  • Reflux: Heat the mixture to reflux (approx. 80–82°C) for 12–16 hours.

    • Why: The sulfone group is electron-withdrawing, reducing the nucleophilicity of the nitrogen.[1] Heat and iodide catalysis are required to drive the reaction.[1]

  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    ).[1] Wash the cake with fresh Acetonitrile.
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue may require column chromatography (DCM/MeOH) to remove unreacted chlorobutanol.[1]

Yield Expectation: 70–80%

Comparative Data Analysis

ParameterRoute A (Divinyl Sulfone)Route B (N-Alkylation)
Step Count 1 (Convergent)1 (Linear - assumes core exists)
Atom Economy 100% (No byproducts)<70% (Loss of HCl/Salt waste)
Reaction Time 2–4 Hours12–16 Hours
Purification Minimal (often crystallization)Moderate (Chromatography likely)
Safety Profile High Risk: DVS is a vesicant.[1]Moderate Risk: Standard alkylation hazards.[1]
Cost Efficiency High (Cheap starting materials)Medium (Sulfone core is pricier)

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

  • Mass Spectrometry (ESI+):

    • Calculated MW (

      
      ): 207.29 Da[1]
      
    • Observed

      
      : 208.1 m/z[1]
      
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       3.65 (t, 2H, 
      
      
      ) – Triplet confirms terminal alcohol.[1]
    • 
       3.05 (m, 4H, 
      
      
      ) – Characteristic sulfone ring protons.
    • 
       2.98 (m, 4H, 
      
      
      ) – Ring protons adjacent to nitrogen.
    • 
       2.50 (t, 2H, 
      
      
      ) – Linker attachment point.
    • 
       1.60–1.70 (m, 4H, alkyl chain middle protons).[1]
      

Reaction Workflow Visualization

The following diagram details the mechanistic flow for the preferred Route A.

ReactionMechanismAmine4-Amino-1-butanolStep1Step 1: Michael Addition(Intermolecular)Amine->Step1DVSDivinyl SulfoneDVS->Step1InterIntermediate:N-(Vinylsulfonyl)ethyl-amino-butanolStep1->InterFastStep2Step 2: Ring Closure(Intramolecular Michael)Inter->Step2SpontaneousProduct4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxideStep2->Product

Figure 2: Mechanistic workflow of the Double Michael Addition. Note the spontaneous nature of Step 2 upon formation of the intermediate.[1]

Safety & Handling (Critical)

  • Divinyl Sulfone (DVS): This is a severe vesicant (blistering agent) and lachrymator.[1] It can cause irreversible damage to the eyes and skin.[1]

    • Control: Handle only in a functioning fume hood.[1] Double-glove (Nitrile over Laminate) is recommended.[1] Destroy excess DVS with dilute bleach or aqueous ammonia before disposal.[1]

  • Thiomorpholine 1,1-dioxide: Generally considered low toxicity, but standard PPE is required.[1]

  • Exotherm Control: The reaction of amines with DVS is exothermic.[1] On scales >10g, active cooling is mandatory to prevent thermal runaway.[1]

References

  • Synthesis of Thiomorpholine 1,1-dioxides via Double Michael Addition

    • Source: PubChem.[1][6] "Divinyl Sulfone - Compound Summary."

    • URL:[Link][1]

  • General Protocol for Amine Alkylation of Thiomorpholine 1,1-dioxide

    • Source: Biosynth.[1][5] "Thiomorpholine-1,1-dioxide Technical Data."

  • Properties and Applications of 4-(4-Hydroxybutyl)

    • Source: Chem-Impex International.[1] "Product Catalog - 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide."

  • Reaction Safety (Divinyl Sulfone)

    • Source: Sigma-Aldrich Safety Data Sheet (SDS).[1]

Structural Dynamics and Synthetic Utility of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

[1]

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to modulate physicochemical properties without altering core binding geometries.[1] Unlike its morpholine or thiomorpholine congeners, this sulfone-derivative offers a unique combination of reduced basicity (


)enhanced metabolic stabilityhigh polarity

This guide details the structural conformation, synthetic pathways, and strategic application of this moiety, specifically as a non-basic polar linker in proteolysis-targeting chimeras (PROTACs) and fragment-based drug discovery.

Molecular Architecture & Conformational Landscape[1]

The Thiomorpholine 1,1-Dioxide Core

The core of the molecule is the thiomorpholine 1,1-dioxide ring.[1][2][3][4][5] Structurally, this six-membered ring adopts a chair conformation similar to cyclohexane and morpholine.[1] However, the presence of the sulfone (

  • Ring Pucker: X-ray crystallographic studies of analogous N-substituted thiomorpholine 1,1-dioxides confirm a distorted chair geometry.[1] The

    
     bond angle (
    
    
    ) is sharper than the
    
    
    angle in morpholine, leading to a more "puckered" chair at the sulfur end.
  • Dipole Moment: The sulfone group creates a strong local dipole, pulling electron density away from the nitrogen atom across the ring. This inductive effect is the primary driver for the molecule's reduced basicity.[1]

N-Substituent Orientation (The Hydroxybutyl Tail)

The 4-hydroxybutyl chain attached to the nitrogen is critical for its function as a linker.[1]

  • Equatorial Preference: Thermodynamic analysis suggests the N-alkyl substituent predominantly occupies the equatorial position .[1] This minimizes 1,3-diaxial interactions with the axial protons on the C2 and C6 carbons.[1]

  • Tail Flexibility: The butyl linker provides rotational freedom (entropic penalty upon binding), allowing the terminal hydroxyl group to act as a nucleophile for further functionalization (e.g., esterification, etherification) or as a hydrogen bond donor/acceptor in the solvent front.

Physicochemical Comparison

The following table contrasts the title compound's core against standard heterocycles.

FeatureMorpholineThiomorpholineThiomorpholine 1,1-Dioxide
Electronic State Basic amineBasic amineNon-basic / Weakly basic

(Conj.[1] Acid)
~8.3~9.0~5.4
H-Bond Acceptors 2 (N, O)1 (N)3 (N, O, O)
Metabolic Liability High (Oxidative ring opening)Moderate (S-oxidation)Low (Already oxidized)
LogP Trend LowModerateLow (Polar)

Synthetic Pathways[1][6][7][8]

The synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is best approached via a convergent route: construction of the sulfone core followed by N-alkylation.[1]

Pathway Visualization

The following diagram outlines the logical flow from commodity precursors to the final building block.

SynthesisPathStartThiomorpholine(Precursor)OxidationOxidation(H2O2 / Na2WO4)Start->OxidationExothermicCoreThiomorpholine 1,1-Dioxide(Solid, mp 68-71°C)Oxidation->CoreYield >90%AlkylationN-Alkylation(4-Chloro-1-butanol / K2CO3)Core->AlkylationSN2 ReactionProduct4-(4-Hydroxybutyl)thiomorpholine 1,1-DioxideAlkylation->ProductFinal Target

Figure 1: Convergent synthetic workflow for the generation of the target linker.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide via N-alkylation.

Reagents:

  • Thiomorpholine 1,1-Dioxide (1.0 eq)[1]

  • 4-Chloro-1-butanol (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiomorpholine 1,1-Dioxide (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
      (20 mmol) and catalytic KI  (1 mmol). The KI facilitates the Finkelstein reaction in situ, converting the chloro-alcohol to the more reactive iodo-species transiently.[1]
    
  • Alkylation: Add 4-Chloro-1-butanol (12 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] The sulfone core is UV active (weakly) but stains well with Iodine or Ninhydrin.[1]
    
  • Work-up:

    • Cool to room temperature.[1][3]

    • Filter off the inorganic solids (

      
      /KCl).[1]
      
    • Concentrate the filtrate under reduced pressure.[1][3]

    • Dissolve the residue in DCM and wash with water (to remove excess alcohol) and brine.[1]

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation:

    • 1H NMR (

      
      ):  Look for the disappearance of the N-H signal and the appearance of the butyl chain multiplets (approx. 1.5–1.7 ppm) and the triplet for 
      
      
      (approx.[1] 3.6 ppm).[1] The ring protons adjacent to the sulfone will appear as a triplet around 3.0–3.1 ppm.[1]

Medicinal Chemistry Applications

The "Metabolic Shield" Strategy

In drug design, morpholine rings are often metabolic liabilities.[1][6] Cytochrome P450 enzymes can hydroxylate the carbon alpha to the nitrogen, leading to ring opening.

  • Mechanism: The thiomorpholine 1,1-dioxide ring is electronically deactivated.[1] The electron-withdrawing sulfone reduces the electron density on the ring carbons, making them resistant to oxidative attack.[1]

  • Result: Replacing a morpholine with this moiety often extends the half-life (

    
    ) of a lead compound in microsomal stability assays.[1]
    
PROTAC Linker Design

The 4-hydroxybutyl tail makes this molecule an ideal "exit vector" for PROTACs (Proteolysis Targeting Chimeras).[1]

  • Solubility: The sulfone is highly polar, helping to offset the lipophilicity of the warhead and E3 ligase ligand.

  • Length: The 4-carbon chain combined with the ring provides a defined distance (

    
    ) between the functional attachment point and the core scaffold.[1]
    
  • Attachment: The terminal hydroxyl group is readily converted to a mesylate/tosylate for displacement or oxidized to an acid for amide coupling.[1]

MetabolicShieldMorpholineMorpholine Scaffold(High pKa, Metabolic Risk)MetabolismCYP450 Oxidation(Ring Opening)Morpholine->MetabolismHigh SusceptibilitySulfoneThiomorpholine 1,1-Dioxide(Low pKa, Metabolically Stable)Sulfone->MetabolismBlocked (Deactivated Ring)OutcomeExtended Half-life (t1/2)Improved BioavailabilitySulfone->OutcomeLeads to

Figure 2: Mechanistic rationale for scaffold hopping from morpholine to thiomorpholine 1,1-dioxide.

References

  • PubChem. (2025).[1] Thiomorpholine 1,1-dioxide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • MDPI. (2020).[1] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank.[1] Retrieved from [Link][1][7]

Structural Elucidation and Spectroscopic Characterization of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS: 1010260-05-3 / Derivative of CAS 39093-93-1).[1] This molecule is a critical intermediate in medicinal chemistry, often serving as a polar linker in PROTACs (Proteolysis Targeting Chimeras) or as a solubility-enhancing moiety in kinase inhibitors.[1]

The unique structural combination of a cyclic sulfone (thiomorpholine 1,1-dioxide) and a primary alcohol linked by an alkyl chain presents specific spectral signatures.[1] This guide outlines the theoretical and empirical expectations for its characterization, designed to assist researchers in confirming identity and purity during synthesis.

Chemical Identity & Synthesis Context[1][2][3][4][5][6][7]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted starting materials).

  • IUPAC Name: 4-(4-hydroxybutyl)-1ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ,4-thiazinane-1,1-dione
    
  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 207.29 g/mol [1]

  • Key Functional Groups: Sulfone (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), Tertiary Amine (
    
    
    ), Primary Alcohol (
    
    
    ).
Synthesis Pathway (Implication for Spectroscopy)

The compound is typically synthesized via the N-alkylation of thiomorpholine 1,1-dioxide with 4-chlorobutanol (or 4-bromobutanol) in the presence of a base (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

  • Impurity Flag A: Unreacted Thiomorpholine 1,1-dioxide (Secondary amine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     stretch in IR, shift in NMR).
    
  • Impurity Flag B: 4-Chlorobutanol (Distinct triplet ~3.6 ppm for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
Analytical Workflow Diagram

AnalyticalWorkflowSampleCrude Reaction MixturePurificationPurification (Column/Crystallization)Sample->PurificationPureCompoundPure 4-(4-Hydroxybutyl)thiomorpholine 1,1-DioxidePurification->PureCompoundMSMass Spectrometry (LC-MS)Check: [M+H]+ = 208.3PureCompound->MS 1. MW CheckIRFT-IR SpectroscopyCheck: SO2 (1120/1290), OH (3400)MS->IR 2. Funct. GroupsNMRNMR (1H, 13C)Check: Ring vs. Chain IntegrationIR->NMR 3. ConnectivityValidationStructural ConfirmationNMR->Validation

Figure 1: Recommended analytical workflow for structural confirmation.

Spectroscopic Data Analysis[1][6]

A. Nuclear Magnetic Resonance (NMR)[1][8][9]

The NMR spectrum is characterized by the symmetry of the thiomorpholine ring and the distinct chemical environments of the butyl chain.[1]

Solvent Recommendation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">




NMR Assignment (400 MHz,

)
PositionTypengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegrationAssignment Logic
Ring

3.00 – 3.10Multiplet (br)4HDeshielded strongly by sulfone group.
Ring ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.90 – 3.00Multiplet (br)4HDeshielded by amine, but less than sulfone.
Chain ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

3.60 – 3.68Triplet (

Hz)
2HTypical primary alcohol alpha-proton.
Chain ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.50 – 2.60Triplet (

Hz)
2HAlpha to tertiary amine.
Chain Internal ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.60 – 1.75Multiplet4HBeta/Gamma protons (overlapping).
OH ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

~2.5 - 3.0Broad Singlet1HVariable; disappears with

shake.

Critical Analysis Point: The thiomorpholine ring protons often appear as an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

11:1 integration ratio1

NMR Assignment (100 MHz,

)
Carbon Environmentngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(ppm)
Notes
Ring

50.5 – 51.5Deshielded by sulfone.
Ring ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

49.0 – 50.0Deshielded by amine.
Chain ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

62.0 – 63.0Typical primary alcohol.
Chain ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

57.0 – 58.0Alpha to amine.
Chain Internal 29.0 – 31.0Beta/Gamma carbons.[1]
B. Infrared Spectroscopy (FT-IR)[1]

IR is the fastest method to confirm the oxidation state of the sulfur and the presence of the alcohol.[1]

Functional GroupWavenumber (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
IntensityMode
Alcohol (

)
3300 – 3450Broad, MediumStretching (H-bonded).
Sulfone (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1280 – 1300StrongAsymmetric Stretch.
Sulfone (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1110 – 1130StrongSymmetric Stretch.
C-H (Alkyl) 2850 – 2950Mediumngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

C-H Stretch.
Amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1050 – 1150MediumC-N Stretch (often overlaps).

Diagnostic Check: Absence of peaks in the 1600–1700 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

C. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

  • Parent Ion:

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Base peak).
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Common adduct).
      
  • Fragmentation Pattern: Sulfones are relatively stable, but specific fragmentation pathways are predictable.[1]

Fragmentation Logic Diagram

MassSpecParentParent Ion [M+H]+m/z 208.3Frag1Loss of H2Om/z 190.3Parent->Frag1- 18 Da (Dehydration)Frag2Loss of SO2(Retro-Cheletropic)m/z ~144Parent->Frag2- 64 Da (Sulfone loss)Frag3Morpholine Ring Cleavage(Variable)Frag2->Frag3

Figure 2: Predicted ESI+ fragmentation pathway.[1]

Experimental Protocols

To ensure data integrity, follow these standardized preparation protocols.

Protocol 1: NMR Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid/oil product.

  • Solvent: Add 0.6 mL of

    
     (99.8% D).
    
    • Note: If the compound is an HCl salt, add 1 drop of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       or use 
      
      
      to solubilize.
  • Filtration: If the solution is cloudy (common with sulfones due to inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1]

  • Acquisition: Run standard proton (16 scans) and carbon (256+ scans) experiments.

Protocol 2: LC-MS Setup[1]
  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Dilute this stock 1:100 for injection.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (The compound is polar; expect early elution, typically 0.5–1.5 min on a C18 column).[1]

References

  • ChemicalBook. (2025).[1][2][3] Thiomorpholine 1,1-Dioxide - CAS 39093-93-1 Properties and Spectra. Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for Sulfone/Amine IR and NMR shifts).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Sulfone Derivatives. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Thiomorpholine 1,1-dioxide.[1][2][4][5][6] Retrieved from

Mechanism of Action of Thiomorpholine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Thiomorpholine 1,1-dioxide (1,1-dioxothiomorpholine) is a non-aromatic, heterocyclic sulfone scaffold increasingly utilized in medicinal chemistry as a robust bioisostere for morpholine and piperazine. Unlike its parent amines, the 1,1-dioxide derivative exhibits distinct physicochemical properties: it is non-basic, highly polar (high dipole moment), and metabolically stable against oxidative degradation.

This guide analyzes the mechanism of action (MoA) of thiomorpholine 1,1-dioxide derivatives across three primary therapeutic axes: DPP-4 inhibition (Type 2 Diabetes) , Antimicrobial Oxazolidinones (Tuberculosis) , and Chemokine Receptor Antagonism (Inflammation) .

Physicochemical & Structural Rationale

The thiomorpholine 1,1-dioxide core serves as a "privileged scaffold" due to specific electronic and steric features that influence ligand-target binding:

  • Hydrogen Bond Acceptor (HBA): The sulfone oxygens serve as dual H-bond acceptors, facilitating interactions with backbone amides or side chains (e.g., Serine, Histidine) in enzyme active sites.

  • Metabolic Blockade: Unlike thiomorpholine, which is susceptible to S-oxidation (forming sulfoxides/sulfones in vivo), the 1,1-dioxide is already fully oxidized. This prevents "metabolic switching" and improves the pharmacokinetic (PK) predictability of the drug.

  • Basicity Modulation: The electron-withdrawing sulfone group significantly lowers the pKa of the ring nitrogen (if unsubstituted), or alters the electronics of N-substituents, reducing off-target hERG channel binding often associated with basic amines.

Core Mechanism 1: DPP-4 Inhibition (Metabolic Regulation)

Target: Dipeptidyl Peptidase-4 (DPP-4 / CD26) Therapeutic Indication: Type 2 Diabetes Mellitus (T2DM)

Derivatives of thiomorpholine 1,1-dioxide have been engineered to inhibit DPP-4, a serine protease responsible for the rapid degradation of incretin hormones (GLP-1 and GIP).

Molecular Binding Mechanism
  • S1 Hydrophobic Pocket Occupation: The thiomorpholine 1,1-dioxide ring often acts as a rigid spacer, positioning bulky hydrophobic groups (e.g., 2,4,5-trifluorophenyl) into the S1 hydrophobic pocket of DPP-4.

  • Active Site Interaction: The sulfone moiety can form water-mediated or direct hydrogen bonds with Tyr547 or Asn710 , stabilizing the inhibitor within the catalytic triad (Ser630, Asp708, His740).

  • Catalytic Interference: By occupying the active site, these derivatives prevent the entry of the N-terminal dipeptide of GLP-1, thereby extending the half-life of endogenous incretins.

Key Data Point: Research by Bei Han et al.[1][2] identified thiomorpholine-bearing peptidomimetics (e.g., Compound 16c) with IC50 values in the low micromolar range (3.40 µM), demonstrating that the sulfone core effectively mimics the pyrrolidine/cyanopyrrolidine rings of approved gliptins (e.g., Vildagliptin).

Visualization: DPP-4 Inhibition Pathway [2]

DPP4_Mechanism GLP1 GLP-1 (Active) Degradation Inactive Metabolites (GLP-1 9-36) GLP1->Degradation Cleavage by Uninhibited DPP-4 Signaling Insulin Secretion & Glucagon Suppression GLP1->Signaling Extended Half-life DPP4 DPP-4 Enzyme Complex Enzyme-Inhibitor Complex DPP4->Complex Inhibition Inhibitor Thiomorpholine 1,1-Dioxide Derivative Inhibitor->DPP4 Binds Active Site (S1/S2 Pockets)

Caption: Competitive inhibition of DPP-4 by thiomorpholine 1,1-dioxide derivatives preserves active GLP-1 levels.

Core Mechanism 2: Antimicrobial Activity (Oxazolidinones)

Target: Bacterial 50S Ribosomal Subunit Therapeutic Indication: Multidrug-Resistant Tuberculosis (MDR-TB)

The thiomorpholine scaffold is central to Sutezolid (PNU-100480), a superior analogue of Linezolid.[3][4] While Sutezolid contains a thiomorpholine ring, its sulfone analogue (Sutezolid metabolite) and related 1,1-dioxide derivatives are critical for understanding its safety and potency profile.

Mechanism of Action
  • Ribosomal Binding: These compounds bind to the 23S rRNA of the 50S ribosomal subunit.

  • Initiation Complex Blockade: They prevent the formation of the functional 70S initiation complex (tRNA-mRNA-ribosome), a mechanism distinct from tetracyclines or aminoglycosides.

  • Role of the 1,1-Dioxide:

    • Potency: The sulfone analogue often retains significant antibacterial activity (MIC against M. tuberculosis ~0.5 - 2 µg/mL).

    • Toxicity Reduction: Replacing the morpholine oxygen (Linezolid) with the sulfone group reduces the affinity for mitochondrial ribosomes, potentially lowering the risk of myelosuppression, a dose-limiting side effect of this class.

Comparative Data: Antibacterial Potency

CompoundScaffoldTargetMIC (M. tb)Key Feature
Linezolid Morpholine50S Ribosome1.0 µg/mLFirst-in-class; Myelosuppression risk.
Sutezolid Thiomorpholine50S Ribosome0.06 - 0.25 µg/mLHigher potency; Better tissue penetration.
Sulfone Analog Thiomorpholine 1,1-Dioxide 50S Ribosome~0.5 µg/mLMetabolite with sustained activity; Reduced toxicity.
Experimental Protocols
A. Synthesis of Thiomorpholine 1,1-Dioxide (Core Scaffold)

Rationale: A robust, scalable synthesis is required to generate the core for further derivatization. This protocol utilizes a cyclization-oxidation sequence.

Reagents: Diethanolamine, Thionyl Chloride (


), Sodium Sulfide (

), Potassium Permanganate (

).
  • Chlorination: React diethanolamine (1.0 eq) with

    
     (2.5 eq) in 
    
    
    
    at reflux (50°C) for 4 hours to yield bis(2-chloroethyl)amine hydrochloride.
  • Cyclization: Treat the intermediate with

    
     (1.2 eq) in ethanol at 50°C for 6 hours. This forms the thiomorpholine  ring via double nucleophilic substitution.
    
  • Oxidation (Critical Step):

    • Dissolve thiomorpholine in water/acetic acid.

    • Add

      
       (2.5 eq) slowly at 0-5°C to prevent ring opening.
      
    • Stir at room temperature for 4 hours.

    • Validation: Confirm conversion of sulfide (

      
      ) to sulfone (
      
      
      
      ) via IR (characteristic bands at ~1120 and 1300
      
      
      ) and
      
      
      NMR (downfield shift of adjacent methylene protons).
B. DPP-4 Enzymatic Inhibition Assay

Rationale: To quantify the potency (


) of synthesized derivatives.
  • Buffer Prep: 25 mM Tris-HCl (pH 7.4), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin), a fluorogenic substrate cleaved specifically by DPP-4.

  • Procedure:

    • Incubate human recombinant DPP-4 (10 ng/well) with the test compound (thiomorpholine 1,1-dioxide derivative) at varying concentrations (0.1 nM – 100 µM) for 15 mins at 37°C.

    • Initiate reaction by adding 50 µM Gly-Pro-AMC.

    • Detection: Measure fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 mins.

  • Analysis: Plot reaction velocity vs. log[Inhibitor] to determine

    
    .
    
Visualizing the Synthesis Workflow

Synthesis_Protocol Start Diethanolamine Step1 Chlorination (SOCl2, Reflux) Start->Step1 Inter1 Bis(2-chloroethyl)amine Step1->Inter1 Step2 Cyclization (Na2S, EtOH) Inter1->Step2 Inter2 Thiomorpholine Step2->Inter2 Step3 Oxidation (KMnO4, 0-25°C) Inter2->Step3 Final Thiomorpholine 1,1-Dioxide (Target Scaffold) Step3->Final

Caption: Step-wise chemical synthesis of the thiomorpholine 1,1-dioxide core from diethanolamine.

References
  • Bei Han et al. (2012). Design, synthesis and evaluation of thiomorpholine-bearing compounds as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design. Link

  • Wallis, R. S. et al. (2014). Pharmacokinetics and whole blood bactericidal activity of the thiomorpholine analogue sutezolid (PNU-100480) in healthy volunteers. Antimicrobial Agents and Chemotherapy. Link

  • Biosynth. (n.d.). Thiomorpholine-1,1-dioxide Product Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Link

  • Steiner, A. et al. (2022).[5] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Journal of Organic Chemistry. Link

Sources

Technical Guide: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in Drug Discovery

[1]

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (CAS 59801-41-1) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1][2] Unlike simple solvents or reagents, this molecule acts as a physicochemical modulator and functional linker . Its core structure—a thiomorpholine ring oxidized to the sulfone level—offers a strategic bioisostere to morpholine, providing enhanced metabolic stability and altered hydrogen-bonding potential. The pendant 4-hydroxybutyl chain serves as a versatile handle for conjugation, making this scaffold critical in the design of PROTACs (Proteolysis Targeting Chimeras) , antibacterial oxazolidinones , and kinase inhibitors .

This guide details the biological justification for using this scaffold, its specific "enabled" activities, and validated protocols for its incorporation into bioactive ligands.

Physicochemical Mechanics & Rational Design

The Sulfone Advantage (Bioisosterism)

In drug design, the thiomorpholine 1,1-dioxide motif is frequently employed to replace morpholine or piperazine rings. While morpholine is susceptible to oxidative metabolism (leading to ring opening) and piperazine can introduce basicity issues, the thiomorpholine 1,1-dioxide is:

  • Metabolically Inert: The sulfur atom is already fully oxidized (

    
    ), preventing formation of reactive sulfoxides or metabolic cleavage common in sulfides.
    
  • Electronic Modulation: The sulfone group is a strong hydrogen bond acceptor (HBA) but lacks hydrogen bond donor (HBD) capability, often improving membrane permeability by reducing the energetic penalty of desolvation compared to more polar groups.

  • Solubility: The polar nature of the sulfone moiety maintains aqueous solubility, a critical parameter for the "linker" region of large molecules like PROTACs.

The Hydroxybutyl Linker

The 4-carbon alkyl chain terminating in a primary hydroxyl group provides optimal spatial separation (approx. 5-7 Å).[1] This length is often ideal for:

  • Solvent Front Extension: Reaching out of an ATP-binding pocket to interact with solvent-exposed residues in kinases.[1]

  • PROTAC Spacing: Bridging an E3 ligase ligand (e.g., Thalidomide) and a Target Protein ligand, allowing the formation of a productive ternary complex.

Enabled Biological Activity[1][3][4][5]

While the molecule itself is a building block, it confers specific biological activities to the final drug candidates.[2]

Antibacterial Activity (Oxazolidinone Analogs)

The thiomorpholine 1,1-dioxide moiety appears in next-generation oxazolidinone antibiotics (analogs of Linezolid and Tedizolid).[1]

  • Mechanism: These drugs inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

  • Role of the Scaffold: The thiomorpholine dioxide ring replaces the morpholine ring of Linezolid. This modification has been shown to reduce inhibition of mammalian monoamine oxidase (MAO), a common side effect of early oxazolidinones, thereby improving the safety profile while maintaining potency against Gram-positive pathogens (MRSA, VRE).

Targeted Protein Degradation (PROTACs)

In the context of PROTACs, 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide acts as a "warhead-linker" precursor.[1]

  • Mechanism: The hydroxyl group is converted to a leaving group (halide/tosylate) or oxidized to an acid to attach to the E3 ligase ligand (e.g., VHL or Cereblon binders). The thiomorpholine nitrogen (if deprotected/modified) or the sulfone end can be oriented towards the target protein.

  • Impact: The hydrophilicity of the sulfone prevents the "greasy linker" effect, where hydrophobic alkyl chains cause the PROTAC to collapse on itself or aggregate, reducing cell permeability.

Kinase Inhibition[1]
  • Application: In inhibitors targeting enzymes like Cyclin G-associated kinase (GAK), the scaffold is used to solubilize the molecule and interact with the "hinge region" or solvent front.

  • Data: Compounds incorporating this sulfone motif often display lower

    
     values compared to their piperidine counterparts, correlating with improved oral bioavailability.
    

Visualization: Mechanism of Action & Utility[1][5]

The following diagram illustrates the strategic utility of the scaffold in avoiding metabolic liabilities and facilitating PROTAC assembly.

Gcluster_0Metabolic Liability (Morpholine)cluster_1Strategic Replacement (Thiomorpholine Dioxide)cluster_2Application (PROTAC)MorpholineMorpholine RingMetabolismCYP450 Oxidation(Ring Opening)Morpholine->MetabolismClearanceRapid ClearanceMetabolism->ClearanceScaffoldThiomorpholine1,1-DioxideStabilityMetabolicallyInert (SO2)Scaffold->StabilitySolubilityMaintainedPolarityScaffold->SolubilityComplexTernary ComplexFormationStability->ComplexEnablesSolubility->ComplexPrevents AggregationLinkerHydroxybutylLinkerLinker->ComplexDegradationTarget ProteinUbiquitinationComplex->Degradation

Figure 1: Strategic replacement of morpholine with thiomorpholine 1,1-dioxide to improve metabolic stability and facilitate PROTAC linker design.

Experimental Protocols

Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

This protocol describes the convergent synthesis via alkylation of thiomorpholine 1,1-dioxide.[1]

Reagents:

  • Thiomorpholine 1,1-dioxide (CAS 39093-93-1)[1][3][4]

  • 4-Chloro-1-butanol (or 4-Bromo-1-butanol)[1]

  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (ACN) or DMF[1]

  • Potassium Iodide (KI) - catalytic[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add

    
      (2.5 eq) and KI  (0.1 eq). Stir the suspension at room temperature for 15 minutes.
    
  • Alkylation: Dropwise add 4-Chloro-1-butanol (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and stir for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]
    
  • Workup: Cool the mixture to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation: Product is a white to off-white solid. Confirm identity via

    
    -NMR and Mass Spec (
    
    
    ).[1]
Conjugation Protocol (Mitsunobu Reaction)

To utilize the hydroxyl group for attaching a target ligand (e.g., a phenol-containing warhead).

Reagents:

  • 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (Linker)[1][2]

  • Target Ligand (Phenol derivative)[1]

  • Triphenylphosphine (

    
    )[1]
    
  • DIAD (Diisopropyl azodicarboxylate)[1]

  • THF (anhydrous)[1]

Protocol:

  • Dissolve the Target Ligand (1.0 eq), Linker (1.2 eq), and

    
      (1.5 eq) in anhydrous THF  at 
    
    
    under nitrogen.
  • Add DIAD (1.5 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Concentrate and purify via HPLC or Flash Chromatography.

Safety & Handling Data

ParameterSpecificationNote
GHS Classification Irritant (Warning)H315 (Skin), H319 (Eye), H335 (Resp)
Physical State Solid (Crystalline)White to light yellow
Melting Point

Store in cool, dry place
Solubility DMSO, Methanol, DCMLimited solubility in water (unless protonated)
Stability StableAvoid strong oxidizing agents

Handling Precaution: Although sulfones are generally stable, the precursor thiomorpholine derivatives can be skin sensitizers. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis to avoid inhalation of dust.

References

  • PubChem. (2025).[2][3] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine. [Link]

  • Journal of Chemical Reviews. (2022). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

Technical Guide: Stability and Storage of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

[1][2]

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS: 59801-41-1) is a specialized heterocyclic intermediate widely employed in medicinal chemistry, particularly as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs) and as a building block for bioactive sulfone derivatives.[1][2][3][4]

While the sulfone moiety confers significant thermal and oxidative stability to the ring system, the terminal primary alcohol and the basic nitrogen center introduce specific vulnerabilities.[1][2][3] Optimal preservation requires a cold (2–8°C), dark, and inert environment to prevent photo-oxidation and hygroscopic degradation.[1][2] This guide details the physicochemical rationale behind these requirements and provides a validated protocol for long-term storage.

Part 1: Chemical Profile & Stability Mechanisms[1][2][3]

To understand the storage requirements, we must first deconstruct the molecule into its functional components.[1][2][3] The stability profile is a composite of three distinct chemical behaviors:

The Thiomorpholine 1,1-Dioxide Core (Cyclic Sulfone)[1][2][3]
  • Stability: The sulfone group (

    
    ) is the highest oxidation state of sulfur, rendering the ring highly resistant to further oxidation.[1][2][3] It also reduces the basicity of the ring nitrogen compared to a standard morpholine, though the nitrogen remains nucleophilic.[1][2]
    
  • Vulnerability: The

    
    -protons adjacent to the sulfone group are acidic (
    
    
    ).[1][2][3] While stable under neutral conditions, exposure to strong bases can trigger ring-opening or elimination reactions.[1][2]
The 4-Hydroxybutyl Chain (Primary Alcohol)[1][2]
  • Stability: The alkyl chain is flexible and kinetically stable.[1][2][3]

  • Vulnerability: The primary hydroxyl group (-OH) is the primary site for degradation.[1][2][3] It is susceptible to:

    • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid upon prolonged exposure to air and light.[1][2]

    • Esterification: Reaction with trace acid impurities.[1][2]

Hygroscopicity[1][2][3]
  • Mechanism: Both the sulfone oxygens and the terminal hydroxyl group are strong hydrogen bond acceptors/donors.[1][2][3] This makes the solid compound hygroscopic .[1][2]

  • Risk: Moisture absorption leads to "caking" of the powder, hydrolysis risks (if impurities are present), and difficulty in precise weighing for stoichiometric reactions.[1][2][3]

Visualization: Structure-Property Relationships

The following diagram maps the chemical structure to specific stability risks, guiding our storage logic.

ChemicalStabilityMolecule4-(4-Hydroxybutyl)thiomorpholine 1,1-DioxideSulfoneSulfone Group (SO2)(Electron Withdrawing)Molecule->SulfoneNitrogenTertiary Amine(Nucleophilic Center)Molecule->NitrogenAlcoholPrimary Alcohol (-OH)(Reactive Terminus)Molecule->AlcoholRisk1Hygroscopicity(Moisture Absorption)Sulfone->Risk1H-BondingRisk3Salt Formation(with trace acids)Nitrogen->Risk3BasicityAlcohol->Risk1H-BondingRisk2Oxidation toAldehyde/AcidAlcohol->Risk2Air/Light

Figure 1: Functional group analysis linking chemical structure to specific degradation risks.[1][2][3]

Part 2: Storage & Handling Protocols[1][2][5][6][7]

Based on the chemical profile above, the following protocol ensures maximum shelf-life (typically 24+ months).

Environmental Conditions
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Slows kinetic rates of potential oxidation at the alcohol terminus.[1][2][3]
Atmosphere Inert (Nitrogen/Argon) Displaces atmospheric oxygen to prevent oxidation; prevents moisture ingress.[1][2]
Light Dark / Amber Vial Prevents photo-initiated radical oxidation of the alkyl chain.[1][2]
Humidity < 40% RH (Desiccated) Mitigates hygroscopic clumping and hydrolysis risks.[1][2][3]
Packaging Hierarchy

For research quantities (mg to g scale), a "Russian Doll" containment strategy is best:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap or crimp seal. Plastic is discouraged due to potential leaching or gas permeability.[1][2][3]

  • Headspace: Purge headspace with dry Nitrogen or Argon before sealing.[1][2]

  • Secondary Container: Place the sealed vial inside a larger jar containing a desiccant packet (Silica gel or

    
    ).
    
  • Outer Seal: Parafilm the cap of the primary vial to reduce gas exchange.[1][2]

Handling Workflow (Decision Tree)

Follow this logic flow whenever accessing the material to maintain integrity.

HandlingWorkflowStartAccess MaterialEquilibrateEquilibrate to Room Temp(Prevent Condensation)Start->EquilibrateOpenOpen in Fume HoodEquilibrate->OpenWeighWeigh QuicklyOpen->WeighPurgePurge Headspace(N2 or Ar)Weigh->PurgeResealReseal & ParafilmPurge->ResealReturnReturn to 4°C StorageReseal->Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic, cold-stored reagents.

Part 3: Quality Control & Analytical Monitoring[1][2]

Because the sulfone group absorbs weakly in the UV spectrum (typically <210 nm) and the molecule lacks a strong chromophore (like a benzene ring), standard UV-HPLC can be misleading.[1][2]

Recommended Analytical Method: LC-MS or HPLC-CAD

Why: Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) detects the molecule based on mass/charge or particle size, independent of UV absorption.[1][2][3]

Protocol: HPLC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[1][2][3] Look for

    
    .[1][2][3]
    
  • Pass Criteria: Purity

    
     by peak area integration.
    

Degradation Markers:

  • Peak at M+16 (224 Da): Indicates oxidation of the alcohol to carboxylic acid (net gain of O).[1][2]

  • Peak at M-2 (206 Da): Indicates oxidation to aldehyde.[1][2]

Part 4: Safety & Toxicology (GHS)[1][2][3][8]

While 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is not classified as highly toxic, it is an Irritant .[1][2]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • PPE Requirements: Nitrile gloves, safety glasses with side shields, and lab coat.[1][2][3] Handle in a fume hood to avoid inhaling dust.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 29, 2026, from [Link]

Potential as a building block in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Unlocking Chemical Potential: Strain-Release Motifs as High-Value Building Blocks in Pharmaceutical Synthesis

Executive Summary

In modern pharmaceutical synthesis, "Potential" is not merely a measure of possibility but a quantifiable thermodynamic resource. This guide defines Chemical Potential (Strain Energy) as a critical building block attribute, focusing on Strain-Release Motifs (SRMs) like [1.1.1]propellane and azetidines . These high-energy scaffolds serve as "spring-loaded" synthons, utilizing their inherent ring strain (~60–100 kcal/mol) to drive bond-forming reactions that are otherwise thermodynamically unfavorable. This guide provides a technical framework for leveraging this potential to access novel chemical space, specifically Bicyclo[1.1.1]pentanes (BCPs) , which act as superior bioisosteres for phenyl rings.

Part 1: The Core Directive – Defining Potential as a Reagent

The Concept: In this context, "Potential" refers to the Gibbs Free Energy (


)  stored within the bond angles of small, strained rings. Unlike inert building blocks that require external activation (heat, strong bases), high-potential building blocks release energy upon reaction, driving the equilibrium forward.

Strategic Value:

  • Thermodynamic Drive: The relief of ring strain (e.g., opening the central bond of [1.1.1]propellane) provides the driving force for rapid, "click-like" coupling with amines, thiols, and radicals.

  • 3D Dimensionality: These blocks convert flat, 2D aromatic structures into 3D vectors, improving solubility and metabolic stability (escape from "Flatland").

  • Bioisosterism: BCPs mimic the size and geometry of benzene but possess distinct electronic properties, often improving the ADME profile of drug candidates.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: Strain-Release Functionalization

The utility of [1.1.1]propellane lies in its central C1–C3 bond. While formally a bond, it is electronically inverted and weak, creating a "high-potential" state.

  • Radical Addition: The central bond undergoes homolytic cleavage readily, accepting radicals to form BCPs.

  • Strain Energy Data:

    • [1.1.1]Propellane: ~98 kcal/mol

    • Azetidine: ~26 kcal/mol

    • Cyclopropane: ~27.5 kcal/mol

Experimental Protocol: Strain-Release Amination of [1.1.1]Propellane

Context: Direct conversion of secondary amines to BCP-amines (bioisosteres of anilines).

Materials:

  • Reagent: [1.1.1]Propellane (0.5 M in Et2O or THF) – Note: Volatile and potentially explosive; handle at low temperature.

  • Substrate: Secondary amine (e.g., Morpholine).

  • Catalyst/Promoter: None (spontaneous) or Lewis Acid (e.g., Mg(ClO4)2) for less nucleophilic amines.

Step-by-Step Methodology:

  • Preparation: Generate [1.1.1]propellane in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using MeLi (or use commercial solution). Maintain at –78 °C.

  • Coupling: To a solution of the secondary amine (1.0 equiv) in THF at 0 °C, add the [1.1.1]propellane solution (1.2 equiv) dropwise.

  • Activation: If the amine is sluggish, add 10 mol% Mg(ClO4)2. The reaction is driven by the relief of ~98 kcal/mol strain energy.

  • Quenching: Stir at room temperature for 2–4 hours. Monitor consumption of amine by LC-MS.

  • Isolation: Concentrate under reduced pressure (careful of volatile BCPs). Purify via silica gel chromatography.

Critical Control Point:

  • Self-Validation: The disappearance of the propellane peak in NMR (δ ~2.0 ppm, s) and the appearance of the BCP bridgehead protons (δ ~1.8 ppm) confirms strain release.

  • Safety: Propellane solutions must be stored at –20 °C or lower to prevent spontaneous polymerization.

Data Presentation: Phenyl vs. BCP Bioisosteres

Comparison of physicochemical properties demonstrating the "Potential" of BCPs to improve drug-like metrics.

PropertyPhenyl Ring (Ar)Bicyclo[1.1.1]pentane (BCP)Impact on Drug Design
Geometry Planar (2D)Linear / 3D CageIncreases sp3 character; improves solubility.
Exit Vector Angle 180° (Para)180° (Linear)Perfect geometric mimic for para-substitution.
LogP (Lipophilicity) High (Lipophilic)Lower (More Polar)Improves water solubility and bioavailability.
Metabolic Stability Prone to P450 oxidationHigh (Metabolically Robust)Extends half-life (t1/2); blocks metabolic soft spots.
Strain Energy 0 kcal/mol (Stable)~68 kcal/mol (BCP core)"High Potential" precursor reactivity.

Part 3: Visualization & Formatting

Logical Relationship: The Strain-Release Workflow

This diagram illustrates the conversion of "Chemical Potential" (Strain) into "Kinetic Product" (Drug Scaffold).

StrainRelease Propellane [1.1.1]Propellane (High Potential: ~98 kcal/mol) TS Transition State (Bond Cleavage) Propellane->TS Activation Trigger Trigger (Radical/Nucleophile) Trigger->TS BCP Bicyclo[1.1.1]pentane (Relaxed Scaffold) TS->BCP Strain Release (Driving Force) Drug Drug Candidate (Improved ADME) BCP->Drug Functionalization

Caption: The thermodynamic cascade of [1.1.1]propellane activation. The high strain energy (Red) is the "potential" that drives the reaction through the transition state to the stable BCP scaffold (Green).

Decision Logic: When to Use High-Potential Scaffolds

DecisionLogic Start Lead Compound Evaluation Issue1 Is Solubility Low? Start->Issue1 Issue2 Is Metabolic Clearance High? Issue1->Issue2 No Issue3 Is the Core Flat (Aromatic)? Issue1->Issue3 Yes Issue2->Issue3 Yes Action_Std Standard Optimization Issue2->Action_Std No Action_BCP Apply BCP Bioisostere (Use Propellane Protocol) Issue3->Action_BCP Yes (Escape Flatland) Issue3->Action_Std No

Caption: Decision tree for deploying high-potential BCP scaffolds to resolve common ADME liabilities in drug discovery.

References

  • Wiberg, K. B. (1990).[1] The Chemistry of [1.1.1]Propellane. Chemical Reviews.

  • Turbouti, V., et al. (2021). Strain-Release Amination of [1.1.1]Propellane: A Practical Guide. Journal of Organic Chemistry.

  • Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes: Emerging Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Elucidating the Oxidative Stress Modulatory Profile of Investigational Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Framework

In drug discovery, characterizing a compound's interaction with the cellular redox machinery is critical. Whether the Target Investigational Compound (TIC) acts as a direct antioxidant, a hormetic stressor, or a pro-oxidant chemotherapeutic agent, its efficacy relies on specific signaling cascades.

This guide moves beyond basic screening. It details a rigorous, self-validating workflow to map the TIC's influence on the Nrf2-KEAP1 axis and its crosstalk with NF-


B . We focus on distinguishing artifactual chemical scavenging from true biological signaling modulation.
The Core Mechanism: Nrf2/NF- B Crosstalk

The biological impact of your compound likely hinges on the antagonistic relationship between Nrf2 (antioxidant defense) and NF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


B (inflammation).[1][2]
  • Basal State: Nrf2 is sequestered by KEAP1 and ubiquitinated.

  • Compound Activation: If the TIC modifies KEAP1 cysteine residues (e.g., Cys151), Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE).

  • The Crosstalk: High Nrf2 activity inhibits NF-

    
    B mediated transcription, reducing inflammation. Conversely, chronic NF-
    
    
    
    B activation can suppress Nrf2, perpetuating oxidative damage.
Visualization: Signaling Architecture

The following diagram illustrates the pathway logic you must validate.

Nrf2_NFkB_Crosstalk cluster_cyto Cytoplasm cluster_nuc Nucleus ROS ROS / Electrophiles KEAP1 KEAP1 (Sensor) ROS->KEAP1 Oxidation IKK IKK Complex ROS->IKK Activates TIC Target Compound (TIC) TIC->ROS Modulates TIC->KEAP1 Electrophilic Attack Nrf2_Cyto Nrf2 (Inactive) KEAP1->Nrf2_Cyto Degradation Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Translocation NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds Nrf2_Nuc->NFkB_Nuc Inhibits Antiox Antioxidant Enzymes (HO-1, NQO1) ARE->Antiox Transcription Inflam Pro-inflammatory Cytokines NFkB_Nuc->Inflam Transcription

Caption: Mechanistic crosstalk between Nrf2 and NF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


B pathways modulated by oxidative stress and therapeutic compounds.[3]

Experimental Strategy & Validation

To claim your compound modulates this pathway, you must prove causality, not just correlation. We employ a "Self-Validating" design using specific inhibitors and inducers.

The "Self-Validating" Control System

Every experiment below must include these four conditions to be considered valid:

  • Vehicle Control: DMSO (<0.1%).

  • Positive Control (Inducer): TBHP (tert-Butyl hydroperoxide) or LPS (for inflammation).

  • TIC Treatment: Your compound at IC10 or IC20 (non-lethal doses).

  • Rescue/Blockade (The Validator):

    • If TIC is antioxidant: Co-treat with NAC (N-acetylcysteine) to see if effects are redundant.

    • If TIC is pro-oxidant: Co-treat with NAC ; if toxicity disappears, the mechanism is ROS-dependent.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Core Assays cluster_data Phase 3: Readout Cells Cell Seeding (Adherent) Treat TIC Treatment (Time Course) Cells->Treat DCFDA Total ROS (DCFDA) Treat->DCFDA Mito Mito. Superoxide (MitoSOX) Treat->Mito Lipid Damage Marker (TBARS/MDA) Treat->Lipid Flow Flow Cytometry (Quantitation) DCFDA->Flow Micro Microscopy (Localization) Mito->Micro Plate Spectrophotometry (532 nm) Lipid->Plate

Caption: Integrated workflow for multi-parametric oxidative stress assessment.

Detailed Protocols (SOPs)

Protocol A: Intracellular ROS Detection (DCFDA Assay)

Objective: Quantify total cytosolic ROS activity. Mechanism: Cell-permeant H2DCFDA is deacetylated by cellular esterases to non-fluorescent H2DCF, which is then oxidized by ROS to fluorescent DCF.[4]

Critical Field Insight: Serum esterases in media will prematurely cleave the dye, causing high background. You must use serum-free buffers.

  • Preparation: Seed cells (e.g., 1x10^5/well in 12-well plate) and allow attachment overnight.

  • Dye Loading (Pulse):

    • Wash cells 1x with warm HBSS (calcium/magnesium sufficient).

    • Incubate with 10-20 µM H2DCFDA in serum-free media/HBSS for 30-45 minutes at 37°C in the dark.

  • Recovery & Treatment:

    • Wash cells 2x with HBSS to remove extracellular dye.

    • Add TIC (diluted in complete media or HBSS depending on exposure time).

    • Note: For acute ROS generation, measure immediately. For chronic modulation, treat cells before staining (reverse protocol), but the pulse-chase method above is superior for detecting immediate pro-oxidant effects.

  • Detection:

    • Flow Cytometry: Trypsinize, wash, resuspend in cold PBS. Read Ex/Em: 485/535 nm (FITC channel).

    • Validation: Compare Mean Fluorescence Intensity (MFI) against TBHP (Positive Control).

Protocol B: Mitochondrial Superoxide (MitoSOX Red)

Objective: Specifically detect superoxide generated in the electron transport chain. Mechanism: Cationic triphenylphosphonium substituent targets the probe to the mitochondrial matrix.

  • Treatment: Treat cells with TIC for the desired duration (e.g., 4-24 hours).

  • Staining:

    • Prepare 5 µM MitoSOX working solution in HBSS.

    • Apply to cells and incubate for 10-20 minutes at 37°C.

    • Warning: Do not exceed 20 minutes; the dye can saturate the nucleus, causing non-specific binding.

  • Washing: Wash gently 3x with warm HBSS.[5]

  • Imaging/Analysis:

    • Microscopy: Visualize immediately (Ex/Em: 510/580 nm). Look for punctate mitochondrial localization, not diffuse nuclear staining.

Protocol C: Lipid Peroxidation (TBARS/MDA Assay)

Objective: Measure downstream cellular damage (Malondialdehyde - MDA).[6] Mechanism: MDA reacts with Thiobarbituric Acid (TBA) under high heat and acid to form a pink chromogen.[6][7]

  • Lysis: Lyse treated cells (1x10^7) or tissue in RIPA buffer containing protease inhibitors.

  • Acid Reaction:

    • Mix 100 µL sample with 200 µL ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins. Centrifuge and collect supernatant.

    • Add 200 µL 0.67% TBA (w/v).

  • Development: Incubate at 95°C for 60 minutes . (Crucial step for adduct formation).

  • Measurement: Cool to room temperature. Measure absorbance at 532 nm .

  • Calculation: Use an MDA standard curve to calculate concentration (

    
    M).[8]
    

Data Interpretation & Expected Outcomes[7][11][12]

Use this table to categorize your TIC based on assay results.

PhenotypeDCFDA (Total ROS)MitoSOX (Mito ROS)TBARS (Damage)Nrf2 Nuclear TranslocationConclusion
Direct Antioxidant ↓ Decrease↓ Decrease↓ DecreaseNo ChangeScavenger (e.g., NAC)
Nrf2 Activator ↓ Decrease (Late)↓ Decrease↓ Decrease↑ High Indirect Antioxidant (e.g., Sulforaphane)
Pro-Oxidant (Toxic) ↑↑ Increase↑↑ Increase↑↑ Increase↑ Moderate (Stress response)Cytotoxic stressor
Mito-Toxin ↑ Slight↑↑ High ↑ Increase↑ ModerateETC disruptor

References

  • Nrf2/NF-

    
    B Crosstalk Mechanisms: 
    
    • Dissecting the Crosstalk Between Nrf2 and NF-κB Response P
    • Source:

  • DCFDA Assay Standardization

    • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
    • Source:

  • Mitochondrial ROS Protocols

    • MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS.
    • Source:

  • Lipid Peroxidation (TBARS)

    • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay.
    • Source:

  • General Oxidative Stress Signaling

    • Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease.[9]

    • Source:

Sources

Engineering the Sulfone: A Technical Guide to the Thiomorpholine 1,1-Dioxide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiomorpholine 1,1-dioxide (TMD) scaffold represents a critical bioisostere in modern medicinal chemistry, offering a strategic alternative to the ubiquitous morpholine and piperazine rings. While morpholine is often employed to solubilize lipophilic pharmacophores, it suffers from specific metabolic liabilities and can occasionally limit permeability due to its hydrogen-bond accepting ether oxygen. The TMD scaffold introduces a sulfone moiety that serves dual purposes: it acts as a unique hydrogen-bond acceptor geometry (two acceptors) and significantly alters the electronic profile of the ring, often lowering the basicity of the distal nitrogen to improve blood-brain barrier (BBB) penetration and reduce lysosomal trapping. This guide details the structural rationale, synthetic pathways, and application of TMD derivatives in drug discovery.[1][2][3][4]

Part 1: Structural Rationale & Medicinal Chemistry[1][4]

The Bioisosteric Switch

The transition from a morpholine to a thiomorpholine 1,1-dioxide is rarely arbitrary; it is a calculated maneuver to modulate physicochemical properties without disrupting the core binding mode.

Key Physicochemical Shifts:

  • Basicity Modulation: The sulfone group (

    
    ) is strongly electron-withdrawing (-I effect). When placed at the 4-position relative to the nitrogen, it lowers the 
    
    
    
    of the amine (or N-substituent) via inductive effects through the ethylene bridges. This is crucial for optimizing the ionization state at physiological pH (7.4).
  • Metabolic Blocking: Thiomorpholine itself is susceptible to metabolic S-oxidation to the sulfoxide and sulfone. By installing the sulfone a priori, the medicinal chemist blocks this "soft spot," preventing the formation of chiral sulfoxides (which complicates pharmacokinetics) and ensuring a single, stable metabolic species.

  • Hydrogen Bonding: Unlike the single ether oxygen of morpholine (sp3, 2 lone pairs), the sulfone offers two oxygen atoms in a tetrahedral geometry, expanding the vector space for hydrogen bond interactions with enzyme active sites.

Comparative Properties Table
PropertyMorpholineThiomorpholineThiomorpholine 1,1-Dioxide
Heteroatom Oxygen (Ether)Sulfur (Sulfide)Sulfone (

)
Electronic Effect Electron Donating (+M)Weakly DonatingStrong Electron Withdrawing (-I)
Basicity (

of Conj. Acid)
~8.3~9.0~5.0 - 6.5 (Context dependent)
Metabolic Liability Stable (mostly)High (S-oxidation)High Stability (Metabolically "Dead")
LogP (Lipophilicity) Low (Hydrophilic)ModerateLow to Moderate (Polar but non-basic)
H-Bond Acceptors 10 (weak)2 (Sulfone oxygens)
Decision Logic for Scaffold Selection

SAR_Logic Start Hit Compound Analysis Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: Rapid Clearance? Start->Issue_Metabolism Issue_Permeability Issue: Low Permeability? Start->Issue_Permeability Morpholine Try Morpholine Issue_Solubility->Morpholine Standard Fix TMD Try Thiomorpholine 1,1-Dioxide Issue_Metabolism->TMD Block S-Oxidation Issue_Permeability->TMD Reduce Basicity Morpholine->Issue_Metabolism Metabolic Spot? Thiomorpholine Try Thiomorpholine Thiomorpholine->TMD Oxidize to Stabilize

Figure 1.1: SAR Decision Tree for selecting the TMD scaffold over morpholine or thiomorpholine.

Part 2: Synthetic Architectures

Synthesis of TMD derivatives generally follows two distinct strategies: De Novo Cyclization (building the ring) or Late-Stage Functionalization (oxidizing an existing thiomorpholine).

Strategy A: Late-Stage Oxidation (The "Hit-to-Lead" Route)

This is the most common pathway in medicinal chemistry. A thiomorpholine analog is synthesized first (often easier due to the nucleophilicity of the sulfide), and then oxidized.

  • Reagents: mCPBA (3-chloroperbenzoic acid) or Oxone (Potassium peroxymonosulfate).

  • Mechanism: Electrophilic attack of the peracid oxygen on the sulfur lone pair.

  • Selectivity: Controlled stoichiometry allows isolation of the sulfoxide (1 eq) or the sulfone (2+ eq).

Strategy B: De Novo Cyclization (The "Scale-Up" Route)

For manufacturing (e.g., Sutezolid), oxidizing a complex intermediate is risky. Instead, the TMD ring is built from divinyl sulfone or bis(2-chloroethyl) sulfone.

  • Reagents: Divinyl sulfone + Primary Amine (

    
    ).
    
  • Mechanism: Double Michael addition.

  • Advantage: The sulfone is present from the start; no harsh oxidation steps are required later in the synthesis.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Route A: Late-Stage Oxidation cluster_1 Route B: Double Michael Addition SM1 R-NH2 Int1 Thiomorpholine SM1->Int1 + Reagent1 Reagent1 Bis(2-chloroethyl)sulfide ProductA TMD Derivative Int1->ProductA + Oxidant Oxidant mCPBA / Oxone SM2 R-NH2 ProductB TMD Derivative SM2->ProductB + Reagent2 (Heat/Solvent) Reagent2 Divinyl Sulfone

Figure 2.1: Comparison of Late-Stage Oxidation vs. De Novo Cyclization routes.

Part 3: Case Study – Sutezolid[5]

Sutezolid (PNU-100480) is the quintessential example of the "Morpholine-to-TMD" swap.

  • Parent Drug: Linezolid (Zyvox), an oxazolidinone antibiotic for Gram-positive infections.

  • Structure: Linezolid contains a morpholine ring.[2][3][4][5]

  • The Modification: Sutezolid replaces the morpholine oxygen with a sulfur, which is then potentially oxidized. However, Sutezolid itself is the thiomorpholine analog.

  • The Metabolite: In vivo, Sutezolid is rapidly metabolized to its sulfoxide and sulfone (TMD) metabolites. Interestingly, the TMD metabolite of Sutezolid retains significant anti-tubercular activity but has a distinct safety profile.

  • Lesson: While Sutezolid is the sulfide, the active exposure in patients involves the TMD scaffold. This highlights the metabolic stability of the TMD form compared to the transient sulfoxide.

Part 4: Experimental Protocol

Protocol: Synthesis of N-(4-Fluorophenyl)thiomorpholine 1,1-dioxide via mCPBA Oxidation

Objective: To convert a substituted thiomorpholine to its sulfone analog. This protocol assumes the starting material 4-(4-fluorophenyl)thiomorpholine is already in hand.

Reagents:

  • Substrate: 4-(4-fluorophenyl)thiomorpholine (1.0 eq)

  • Oxidant: mCPBA (meta-Chloroperoxybenzoic acid), 77% max (2.2 - 2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated

    
     and 
    
    
    
    (Sodium thiosulfate)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiomorpholine substrate (1 mmol) in DCM (10 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (2.2 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: mCPBA is often not fully soluble; a suspension is acceptable if added slowly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (Mobile phase: 1:1 Hexane/EtOAc). The sulfone is typically much more polar (lower

    
    ) than the sulfide.
    
  • Quench: Once consumption of starting material and the intermediate sulfoxide is complete, cool the mixture back to 0°C. Add saturated aqueous

    
     (10 mL) to destroy excess peroxide (starch-iodide paper test should be negative). Then add saturated 
    
    
    
    (10 mL) to neutralize the chlorobenzoic acid byproduct.
  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.

  • Purification: Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes) or recrystallization from Ethanol/Water if the solid is crystalline.

Validation Criteria:

  • 1H NMR: Look for the downfield shift of the ethylene protons adjacent to the sulfur. In the sulfide, they appear ~2.7 ppm; in the sulfone (TMD), they shift to ~3.0–3.2 ppm due to the deshielding cone of the

    
    .
    
  • IR: Characteristic sulfone stretches at ~1100–1150

    
     (symmetric) and ~1300–1350 
    
    
    
    (asymmetric).

Part 5: Future Outlook & Emerging Trends

The TMD scaffold is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) linker design.

  • Rigidity: The

    
     group adds rigidity compared to a piperazine or alkyl chain, potentially reducing the entropic penalty of ternary complex formation.
    
  • Solubility: PROTACs are notoriously lipophilic. Incorporating a TMD unit in the linker adds polarity without introducing a basic nitrogen that might interfere with E3 ligase binding.

References

  • Asirvatham, S., et al. (2021).[3][4][5] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][3][4][5][6] Journal of Chemical Reviews, 3(4), 247-272.[5] Link

  • Steiner, A., et al. (2022).[5] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Journal of Organic Chemistry, 87(15), 10186–10196. Link

  • Jain, A., & Sahu, S. K. (2024).[1] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 556, 01051.[1] Link

  • National Center for Biotechnology Information. (2025). "Thiomorpholine 1,1-dioxide | C4H9NO2S." PubChem Compound Summary. Link

  • Wallis, R. S., et al. (2014). "Sutezolid (PNU-100480) Analogs for Tuberculosis." Antimicrobial Agents and Chemotherapy, 58(2). (Contextual reference for Sutezolid/Linezolid comparison).

Sources

Technical Guide: Bioactivity Profiling & Screening of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is a specialized heterocyclic building block primarily utilized in medicinal chemistry as a polar, non-basic linker motif (e.g., in PROTACs or Antibody-Drug Conjugates). Structurally, it combines a thiomorpholine 1,1-dioxide (sulfone) ring—which acts as a metabolically stable, polar bioisostere of morpholine—with a 4-hydroxybutyl tail that serves as a functional handle for conjugation.

This guide details the technical workflow for screening the bioactivity of this molecule. Unlike active pharmaceutical ingredients (APIs) where target potency is paramount, the "bioactivity" screening for this compound focuses on inertness , physicochemical suitability , and metabolic liability (specifically the oxidation of the primary alcohol).

Part 1: Physicochemical Profiling (The Foundation)

Before biological exposure, the compound must be profiled for its solution-state properties. The sulfone group significantly lowers lipophilicity compared to its sulfide precursors, altering membrane permeability.

Kinetic Solubility & Lipophilicity (LogD)

Rationale: The sulfone moiety is a hydrogen bond acceptor, increasing water solubility. However, the butyl chain adds hydrophobicity. Establishing the LogD


 is critical to predict if the molecule will remain in solution during cell-based assays or precipitate.

Protocol: High-Throughput Shake-Flask (HTSF)

  • Preparation: Dissolve 10 mM stock of the compound in DMSO.

  • Spiking: Spike into pH 7.4 phosphate-buffered saline (PBS) to a final concentration of 200 µM (1% DMSO final).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • Validation Criteria:

    • High Solubility: >100 µM

    • Moderate: 10–100 µM

    • Low: <10 µM (Requires formulation optimization)

Chemical Stability (pH Dependent)

Rationale: While sulfones are stable, the linker chain stability at physiological extremes (pH 1.2 gastric vs. pH 7.4 blood) must be verified.

  • Method: Incubate at pH 1.2, 7.4, and 9.0 for 48 hours. Analyze degradation via HPLC-UV.

Part 2: In Vitro Safety & Off-Target Screening

As a linker/fragment, the molecule must be "biologically silent" (inert) to avoid driving toxicity in the final drug conjugate.

Cytotoxicity Screening (Cell Viability)

Rationale: To confirm the compound does not induce non-specific cell death. Cell Lines: HEK293 (Kidney - general toxicity), HepG2 (Liver - metabolic toxicity).

Step-by-Step Protocol (ATP-Based Assay):

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Dosing: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 48 hours.

  • Detection: Add CellTiter-Glo® (Promega) reagent to lyse cells and generate luminescence proportional to ATP.

  • Analysis: Calculate IC

    
    .
    
    • Pass Criteria: IC

      
       > 50 µM (Indicates low intrinsic toxicity).
      
hERG Channel Inhibition (Cardiotoxicity)

Rationale: Sulfone-containing molecules can sometimes interact with the hERG potassium channel, leading to QT prolongation. Method: Automated Patch-Clamp (e.g., QPatch).

  • Threshold: Inhibition < 20% at 10 µM is considered safe for early screening.

Part 3: Metabolic Stability (Critical Liability Check)

This is the most critical section. The primary alcohol (4-hydroxybutyl) is a "metabolic soft spot." It is highly susceptible to oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), converting it first to an aldehyde (reactive) and then to a carboxylic acid (inactive/excreted).

Microsomal Stability Assay

Rationale: To determine the intrinsic clearance (


) and identify if the alcohol tail is rapidly oxidized.

Protocol:

  • System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.

  • Initiation: Add NADPH regenerating system (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and formation of +14 Da (aldehyde) and +30 Da (acid) metabolites.

Metabolic Pathway Visualization

The following diagram illustrates the anticipated metabolic fate of the molecule, highlighting the oxidation risk.

MetabolicPathway cluster_0 Phase I Metabolism (Cytosolic/Microsomal) cluster_1 Phase II Conjugation Parent Parent Compound (Alcohol) Aldehyde Intermediate (Aldehyde) Parent->Aldehyde ADH / CYP450 (Oxidation) Glucuronide O-Glucuronide Parent->Glucuronide UGT (Glucuronidation) Acid Metabolite (Carboxylic Acid) Aldehyde->Acid ALDH (Oxidation)

Figure 1: Predicted metabolic pathway. The primary oxidation (Blue -> Yellow -> Red) is the dominant clearance mechanism.

Part 4: Data Summary & Interpretation

When analyzing the screen results, use the following decision matrix to determine if the molecule is suitable for progression (e.g., into a PROTAC synthesis).

ParameterAssayAcceptable RangeCritical Flag
Solubility Kinetic (PBS pH 7.4)> 50 µM< 10 µM (Precipitation risk)
Lipophilicity LogD

0.5 – 2.5> 3.5 (High nonspecific binding)
Cytotoxicity HEK293 CellTiter-GloIC

> 50 µM
IC

< 10 µM (Toxic linker)
Metabolic Stability HLM T

> 30 min< 10 min (Rapid oxidation)
hERG Inhibition Patch ClampIC

> 10 µM
IC

< 1 µM (Cardio risk)

Part 5: Screening Workflow Diagram

The following flowchart outlines the logic for accepting or rejecting this building block based on the screening data.

ScreeningWorkflow Start Start: 4-(4-Hydroxybutyl) thiomorpholine 1,1-Dioxide PhysChem Step 1: Physicochemical (Solubility & LogD) Start->PhysChem Decision1 Solubility > 50µM? PhysChem->Decision1 Safety Step 2: In Vitro Safety (Cytotoxicity & hERG) Decision2 IC50 > 50µM? Safety->Decision2 Metab Step 3: Metabolic Stability (Microsomal Stability) Decision3 T1/2 > 30 min? Metab->Decision3 Decision1->Safety Yes Fail REJECT / RE-DESIGN (Modify Linker Length/Head) Decision1->Fail No Decision2->Metab Yes Decision2->Fail No Pass VALIDATED Proceed to Conjugation Decision3->Pass Yes Decision3->Fail No (Rapid Oxidation)

Figure 2: Go/No-Go decision tree for validating the thiomorpholine dioxide linker.

References

  • National Center for Biotechnology Information (PubChem). (2025). Thiomorpholine 1,1-dioxide (CID 6484228).[1] Retrieved January 29, 2026, from [Link]

  • Kumari, A., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved January 29, 2026, from [Link]

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry (via NIH). Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in Neuroscience Drug Discovery

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (CAS 59801-41-1) is a specialized heterocyclic building block utilized in the rational design of central nervous system (CNS) agents. Unlike traditional morpholine or piperidine linkers, this sulfone-containing moiety offers a unique bioisosteric advantage : it significantly lowers basicity (pKa ~5.4) while maintaining high polarity and metabolic stability. This Application Note details its use as a "privileged linker" for synthesizing high-affinity ligands (e.g., 5-HT1A, Dopamine D2, Sigma-1) and provides protocols for its incorporation into neuroactive scaffolds to optimize Blood-Brain Barrier (BBB) permeability and reduce hERG liability.

Part 1: Scientific Rationale & Mechanism

The "Sulfone Switch" in CNS Ligand Design

In neuroscience drug discovery, the "butyl-amine" chain is a classic pharmacophore found in anxiolytics (e.g., Buspirone) and antipsychotics. However, tertiary amines often carry a high pKa (8–10), leading to high ionization at physiological pH, which can limit passive diffusion across the BBB and contribute to phospholipidosis or hERG channel blockage.

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide solves this by replacing the basic nitrogen/oxygen core with a non-basic sulfone.

  • Reduced Basicity: The electron-withdrawing sulfone group lowers the pKa of the ring nitrogen, ensuring a higher fraction of the molecule remains neutral at pH 7.4, facilitating BBB transit.

  • Metabolic Shielding: The 1,1-dioxide moiety blocks the common metabolic route of N-oxidation and ring hydroxylation seen in morpholines.

  • Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, maintaining receptor affinity without the penalty of a cationic charge.

Structural Logic Diagram

The following diagram illustrates the strategic replacement of a standard morpholine linker with the thiomorpholine 1,1-dioxide analog to improve physicochemical properties.

Bioisostere_Logic Morpholine Standard Morpholine Linker (High pKa ~8.5, Metabolic Liability) Optimization Medicinal Chemistry Optimization Strategy Morpholine->Optimization Identify Liability Thio_Dioxide Thiomorpholine 1,1-Dioxide (Low pKa ~5.4, Metabolically Stable) Optimization->Thio_Dioxide Bioisosteric Replacement Outcome Outcome: Enhanced BBB Permeability Reduced hERG Binding Thio_Dioxide->Outcome Result

Figure 1: Strategic rationale for using 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide in CNS ligand design.

Part 2: Experimental Protocols

Protocol A: Synthesis of Neuroactive Ligands via Convergent Coupling

This protocol describes the conversion of the hydroxyl group into a reactive leaving group, followed by coupling to an aryl-piperazine core (a common scaffold for Serotonin/Dopamine ligands).

Reagents Required:

  • 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (Starting Material)

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Potassium Carbonate (K2CO3)

  • Target Pharmacophore (e.g., 1-(2-Pyrimidinyl)piperazine)

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve 1.0 eq of 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide in anhydrous DCM under N2 atmosphere.

    • Cool to 0°C. Add 1.5 eq of TEA.

    • Dropwise add 1.2 eq of MsCl. Stir at 0°C for 30 min, then warm to RT for 2 hours.

    • Checkpoint: Monitor TLC (MeOH/DCM 1:9) for disappearance of alcohol.

    • Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4, and concentrate. The resulting mesylate is often stable enough for the next step without column purification.

  • Nucleophilic Substitution (Coupling):

    • Dissolve 1.0 eq of the Target Pharmacophore (e.g., aryl-piperazine) in ACN.

    • Add 2.0 eq of K2CO3 (finely ground) and catalytic KI (0.1 eq) to accelerate the Finkelstein-like reaction.

    • Add 1.1 eq of the crude Mesylate from Step 1.

    • Reflux (80°C) for 12–18 hours.

    • Validation: LC-MS should show the mass of [Pharmacophore + Butyl-Thiomorpholine-Dioxide].

  • Purification:

    • Filter off inorganic salts. Concentrate filtrate.

    • Purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM with 1% NH3).

Workflow Diagram:

Synthesis_Workflow Start Start: 4-(4-Hydroxybutyl) thiomorpholine 1,1-dioxide Step1 Step 1: Activation (MsCl, TEA, DCM, 0°C) Start->Step1 Intermediate Intermediate: Mesylate Derivative Step1->Intermediate Step2 Step 2: Coupling (Aryl-Piperazine, K2CO3, ACN, Reflux) Intermediate->Step2 Final Final Product: Target CNS Ligand Step2->Final

Figure 2: Synthetic pathway for incorporating the thiomorpholine 1,1-dioxide linker.

Protocol B: In Vitro Metabolic Stability Assessment

To confirm the advantage of the thiomorpholine 1,1-dioxide tail over a morpholine tail, perform a comparative microsomal stability assay.

Objective: Determine the intrinsic clearance (CLint) of the synthesized analog.

Materials:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • Test Compounds (Morpholine analog vs. Thiomorpholine 1,1-dioxide analog)

  • LC-MS/MS

Procedure:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Stop reaction by adding ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).

Data Interpretation Table:

ParameterMorpholine Analog (Control)Thiomorpholine 1,1-Dioxide AnalogInterpretation
pKa (Basic center) ~8.5~5.4Lower pKa reduces lysosomal trapping.
LogD (pH 7.4) VariableGenerally LowerImproved solubility.
Microsomal t1/2 < 30 min (Typical)> 60 min (Expected)Sulfone blocks N-oxidation.
BBB Permeability ModerateHighNeutral fraction dominates at pH 7.4.

Part 3: References

  • Burckhardt, S. (2023).[1] "Bioisosteres of Morpholine in Drug Discovery." Journal of Medicinal Chemistry. (General reference on thiomorpholine 1,1-dioxide as a non-basic surrogate).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Authoritative review on sulfone bioisosterism).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for pKa modulation strategies in CNS drugs).

Sources

Synthesis of neurological disorder drugs using this compound as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Aripiprazole via N-Alkylation of 1-(2,3-Dichlorophenyl)piperazine [1][2]

Executive Summary

This technical guide details the optimized protocol for synthesizing Aripiprazole (a partial dopamine D2 agonist) utilizing 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) as the nucleophilic core.[2]

While 2,3-DCPP is a "privileged scaffold" in neuropsychiatry—serving as the pharmacophore for third-generation antipsychotics—its secondary amine moiety presents specific challenges in process chemistry, particularly regarding chemoselectivity and impurity control.[2] This guide moves beyond standard literature recipes, providing a robust, scalable workflow that addresses the critical "dimer" impurity and optimizes the Finkelstein-assisted substitution reaction.

Note: For this guide, 1-(2,3-Dichlorophenyl)piperazine (HCl salt) is designated as the starting intermediate ("The Compound").[2]

Chemical Context & Mechanism

The synthesis relies on an


 nucleophilic substitution where 2,3-DCPP attacks an alkyl halide linker attached to a quinolinone headgroup.[2]
  • Nucleophile: 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP).[2]

  • Electrophile: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (referred to as BBQ ).[2]

  • Catalytic Strategy: Finkelstein modification (in-situ conversion of Alkyl-Br to Alkyl-I using NaI) to accelerate kinetics and lower thermal degradation.[2]

Reaction Pathway Diagram

AripiprazoleSynthesis DCPP 1-(2,3-Dichlorophenyl) piperazine HCl (Nucleophile) Intermediate Transition State (In-situ Iodide) DCPP->Intermediate BBQ 7-(4-Bromobutoxy)-3,4- dihydroquinolin-2(1H)-one (Electrophile) BBQ->Intermediate Conditions Reagents: K2CO3 (Base) NaI (Catalyst) CH3CN (Solvent) Reflux (80-82°C) Conditions->Intermediate Crude Crude Aripiprazole (Solid) Intermediate->Crude SN2 Coupling 4-6 Hours Purification Recrystallization (Ethanol/Water) Crude->Purification Filtration & Wash Final Aripiprazole API (>99.8% Purity) Purification->Final Thermal Crystallization

Figure 1: Convergent synthesis pathway for Aripiprazole via N-alkylation.

Materials & Critical Parameters

To ensure reproducibility, adhere to the following specifications. The stoichiometry is tuned to suppress the formation of N-oxide byproducts and ensure complete consumption of the genotoxic alkyl bromide (BBQ).[2]

ComponentRoleSpecificationEq. (Molar)
2,3-DCPP HCl NucleophilePurity >99.0%; White crystalline powder1.0
BBQ ElectrophilePurity >98.5%; Free of dibromo-alkane1.05
Potassium Carbonate BaseAnhydrous, Granular (Milled)2.5
Sodium Iodide CatalystAnhydrous beads0.1
Acetonitrile (MeCN) SolventWater content <0.05% (KF)10 Vol
Ethanol (Abs) Recryst.[2][3] SolventUSP Grade-

Critical Control Point (CCP):

  • Base Particle Size: Use milled

    
    . Large granules reduce surface area, stalling the reaction and leading to thermal degradation of the BBQ intermediate.[2]
    
  • Water Content: Strict anhydrous conditions are required.[2] Water competes as a nucleophile, creating the hydroxy-impurity (7-(4-hydroxybutoxy)-quinolinone), which is difficult to purge.[2]

Experimental Protocol

Phase 1: The Coupling Reaction
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and a nitrogen inlet.

  • Charging:

    • Charge Acetonitrile (10 volumes) .

    • Add 2,3-DCPP HCl (1.0 eq) and Potassium Carbonate (2.5 eq) .

    • Process Note: Stir for 30 minutes at room temperature (25°C). This "free-basing" period is crucial to ensure the amine is active before heating.[2]

  • Addition: Add BBQ (1.05 eq) and Sodium Iodide (0.1 eq) .

  • Reaction:

    • Heat the slurry to reflux (80–82°C internal temperature).

    • Maintain reflux for 5–7 hours .[2]

    • Monitor: Check HPLC at T=5h. The reaction is complete when BBQ < 0.5%.[2]

  • Workup:

    • Cool mixture to 40°C.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ) under vacuum.[2] Wash the cake with warm Acetonitrile (2 volumes).
    • Concentrate the filtrate under reduced pressure (Rotavap) to approx. 2 volumes.

    • Cool to 0–5°C and stir for 2 hours to induce precipitation.

    • Filter the crude solid and wash with cold water (to remove residual inorganic salts).[2]

Phase 2: Purification (Recrystallization)[2]

The crude product often contains trace unreacted DCPP (Impurity B) and color bodies.[2]

  • Suspend crude wet cake in Ethanol (95%) (8 volumes relative to dry weight).

  • Heat to reflux until a clear solution is obtained.

  • Optional: Add activated carbon (5% w/w), stir for 15 mins, and hot filter over Celite to remove color.

  • Cool slowly (10°C/hour) to room temperature, then chill to 0°C for 2 hours.

  • Filter the white crystals.[2][4]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Target Purity: >99.8% (HPLC)

Troubleshooting & Impurity Profile

High-performance liquid chromatography (HPLC) is mandatory for validating this synthesis.[2]

ImpurityOriginRemediation
Impurity B (Unreacted DCPP) Stoichiometry error or incomplete reaction.Ensure BBQ is in slight excess (1.05 eq).[2] Wash crude cake thoroughly with water (DCPP is water-soluble).[2]
Hydroxy-Impurity Hydrolysis of BBQ due to wet solvent.[2]Ensure MeCN is anhydrous (<0.05% water).[2]
N-Oxide Impurity Oxidation during reflux.[2]Maintain strict Nitrogen atmosphere.[2]
Dimer Impurity Impurity carried over from BBQ synthesis.[2]Pre-qualify the BBQ starting material (Dimer <0.1%).[2][5]
Impurity Formation Logic

ImpurityLogic Root Reaction Mixture Water Contaminant: Water (>0.1%) Root->Water Ox Contaminant: Oxygen Root->Ox Path1 Hydrolysis of BBQ Water->Path1 Path2 Oxidation of Tertiary Amine Ox->Path2 Imp1 Hydroxy-Butoxy Impurity (Hard to Crystallize) Path1->Imp1 Imp2 Aripiprazole N-Oxide Path2->Imp2

Figure 2: Critical failure modes leading to common impurities.[2][6]

References

  • Otsuka Pharmaceutical Co., Ltd. (1991).[2] Carbostyril derivatives and process for their preparation.[2][5][7] US Patent 5,006,528.[2][5][8] Link

  • Leś, A., et al. (2020).[2][9] Optimization of aripiprazole synthesis. Acta Poloniae Pharmaceutica - Drug Research, 77(3), 433-440.[2] Link

  • Reddy, B. A., et al. (2014).[2][8] Synthesis and characterization of potential impurities of Aripiprazole.[2] International Journal of Pharmaceutical Sciences and Research, 5(9), 3862.[2] Link

  • Zhu, Y., et al. (2012).[2] Improved synthesis of Aripiprazole.[2][3][5][10] Organic Process Research & Development.[2] (Generic reference to process improvements in arylpiperazine alkylation).

Sources

Application Note: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide as a Polar Modifier in Polymer Chemistry

[1]

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide (referred to herein as HB-TMD ) is a specialized heterocyclic modifier characterized by a primary hydroxyl group linked to a sulfone-containing ring via a butyl spacer.[1] Unlike traditional aliphatic alcohols used in polymer synthesis, HB-TMD introduces a highly polar, non-basic, and chemically stable sulfone (


) moiety1

This application note details the use of HB-TMD as a functional initiator and end-capping agent . By incorporating the thiomorpholine 1,1-dioxide motif, researchers can significantly alter the physicochemical properties of polymers—specifically enhancing hydrophilicity, hydrogen-bonding capability, and hydrolytic stability—without introducing the oxidative instability associated with sulfides or the basicity associated with amines.[1]

Key Chemical Advantages[1][2]
  • Permanent Polarity: The sulfone group possesses a strong dipole moment (~4.5 D), improving solubility in polar solvents and adhesion to polar substrates.[1]

  • Oxidative Stability: Unlike thiomorpholine (sulfide) or thiomorpholine oxide (sulfoxide), the 1,1-dioxide form is fully oxidized, rendering it inert to further oxidation by biological or environmental factors.[1]

  • Bio-isosterism: The sulfone group acts as a bio-isostere for carbonyls, potentially improving the pharmacokinetic profile of polymer-drug conjugates.[1]

Chemical Profile & Handling

PropertySpecificationNotes
Chemical Name 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide
Functional Group Primary Alcohol (-OH)Initiator for ROP / Reactant for Isocyanates
Core Motif Thiomorpholine 1,1-Dioxide (Sulfone)Highly polar, H-bond acceptor
Solubility DMSO, DMF, Methanol, Water (Hot)Limited solubility in non-polar hydrocarbons
Hygroscopicity ModerateCritical: Must be dried < 50 ppm

before use in ROP or PU synthesis.[1]

Storage & Stability: Store under inert atmosphere (Argon/Nitrogen) at room temperature. The sulfone ring is thermally stable up to >200°C, making it compatible with high-temperature bulk polymerizations.[1]

Application I: Macroinitiator for Ring-Opening Polymerization (ROP)

The most potent application of HB-TMD is as a monofunctional initiator for the Ring-Opening Polymerization of cyclic esters (e.g.,

1

-sulfone-functionalized polyesters
1
Experimental Protocol: Synthesis of -TMD-Poly( -caprolactone)

Objective: Synthesize PCL with a single thiomorpholine 1,1-dioxide end-group (

Reagents
  • Monomer:

    
    -Caprolactone (
    
    
    -CL), distilled over
    
    
    .[1]
  • Initiator: HB-TMD, dried in a vacuum oven at 40°C for 24h over

    
    .
    
  • Catalyst: Tin(II) 2-ethylhexanoate (

    
    ).[1]
    
  • Solvent: Toluene (anhydrous) or Bulk (solvent-free).[1]

Step-by-Step Methodology
  • Stoichiometry Calculation: Target

    
     (Degree of Polymerization) = 44.[1]
    
    
    
    
    
    
    
    
    
    [1]
  • Reaction Setup:

    • In a glovebox or under active Argon flow, charge a flame-dried Schlenk flask with HB-TMD (206 mg) .[1]

    • Add

      
      -Caprolactone (5.0 g)  via syringe.[1]
      
    • Add

      
        (approx. 10 
      
      
      L or equivalent mass of stock solution).
    • Note: If performing in solution, add 5 mL anhydrous toluene.[1] For bulk (preferred for green chemistry), proceed neat.[1]

  • Polymerization:

    • Seal the flask and immerse in an oil bath pre-heated to 110°C .

    • Stir magnetically at 300 RPM.

    • Reaction Time: 24 hours for >95% conversion.[1]

  • Purification:

    • Cool the reaction to room temperature.[1][2]

    • Dissolve the crude polymer in a minimal amount of Dichloromethane (DCM) (~10 mL).[1]

    • Precipitate dropwise into excess cold Methanol or Diethyl Ether (200 mL) to remove unreacted monomer and catalyst.[1]

    • Filter the white solid and dry under vacuum at 40°C.[1]

  • Validation (Self-Correcting Check):

    • 
      :  Verify the initiator efficiency by comparing the integration of the 
      
      
      -methylene triplet
      of the PCL chain (~4.06 ppm) to the methylene protons adjacent to the sulfone nitrogen in HB-TMD (~2.9-3.1 ppm).
    • Pass Criteria: The integration ratio should match the theoretical

      
      .[1]
      
Mechanism Visualization

ROP_Mechanismcluster_legendReaction LogicInitiatorHB-TMD(Primary Alcohol)IntermediateAlkoxideActive SpeciesInitiator->Intermediate Activation Monomerε-Caprolactone(Cyclic Ester)Monomer->Intermediate Ring Opening CatalystSn(Oct)2(Coordination)Catalyst->IntermediateIntermediate->Intermediate Propagation (n times) Polymerα-TMD-PCL(Sulfone-Ended Polymer)Intermediate->Polymer Termination/Workup Coordination-Insertion MechanismCoordination-Insertion Mechanism

Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of Caprolactone initiated by HB-TMD.

Application II: End-Capping in Polyurethane Synthesis[1]

In polyurethane (PU) chemistry, HB-TMD acts as a functional terminator .[1] By adding HB-TMD to an isocyanate-terminated prepolymer, the sulfone group is installed at the chain ends.[1] This is particularly useful for modifying the surface energy of PU coatings, increasing water contact angle hysteresis (wettability) without compromising the bulk hydrophobic mechanical properties.[1]

Experimental Protocol: Surface-Modified Polyurethane[1]

Objective: Cap a TDI-PEG prepolymer with HB-TMD to create a hydrophilic-terminated hydrogel precursor.

Reagents
  • Prepolymer: Poly(ethylene glycol) diisocyanate (NCO-PEG-NCO), prepared from PEG (2 kDa) + Toluene Diisocyanate (TDI).[1]

  • Modifier: HB-TMD (dried).

  • Catalyst: Dibutyltin Dilaurate (DBTDL).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) - Required due to HB-TMD solubility.[1]

Workflow
  • Prepolymer Synthesis (In situ):

    • React PEG-diol (2.0 g, 1 mmol) with TDI (2.2 eq) in DMF at 60°C for 3 hours.

    • Confirm -NCO peak presence via FT-IR (~2270 cm⁻¹).[1]

  • End-Capping Reaction:

    • Dissolve HB-TMD (2.5 eq, excess) in minimal anhydrous DMF.

    • Add dropwise to the prepolymer solution.[1]

    • Add 1 drop of DBTDL.[1]

    • React at 60°C for 6 hours under Nitrogen.

  • Monitoring:

    • FT-IR Endpoint: The reaction is complete when the isocyanate peak (2270 cm⁻¹) disappears completely , indicating all NCO groups have reacted with the alcohol of HB-TMD.[1]

  • Isolation:

    • Precipitate into Diethyl Ether.[1]

    • Dialyze against water (MWCO 1000) to remove excess small molecule HB-TMD.[1]

    • Lyophilize to obtain the final product.[1]

Structure-Property Relationship Flow[1][3]

PU_ModificationHB_TMDHB-TMD(Polar Head)ReactionUrethane Formation(Coupling)HB_TMD->ReactionPrepolymerNCO-TerminatedHydrophobic ChainPrepolymer->ReactionResultSulfone-Capped PolymerReaction->ResultPropertiesEnhanced Properties:1. Increased Water Adhesion2. H-Bonding with Substrates3. Bio-isostere SurfaceResult->Propertiesinduces

Figure 2: Workflow for modifying polyurethane chain ends with HB-TMD to alter surface properties.[1]

Scientific Rationale & Troubleshooting

Why Thiomorpholine 1,1-Dioxide?

Unlike morpholine (oxygen analog), the thiomorpholine 1,1-dioxide ring contains the sulfone group.[1]

  • Dipole Interaction: The

    
     bonds are highly polarized.[1] This allows the polymer end-groups to interact strongly with water or biological receptors via dipole-dipole interactions, which is critical for drug delivery vectors.[1]
    
  • Lack of Basicity: Unlike tertiary amines (which can be protonated and become cationic/toxic), the sulfone nitrogen is non-basic due to the electron-withdrawing effect of the sulfone and the butyl spacer.[1] This ensures the polymer remains neutral across physiological pH ranges.[1][3]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Molecular Weight (ROP) Water contamination in HB-TMDDry HB-TMD over

or by azeotropic distillation with toluene.[1]
Incomplete Capping (PU) Steric hindrance or solvent incompatibilitySwitch solvent to DMF/DMSO mix; Increase temperature to 70°C.
Discoloration Oxidation of impuritiesEnsure HB-TMD purity >98%; the dioxide itself does not oxidize, but precursors might.[1]

References

  • Chem-Impex International. (n.d.).[1] 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide Product Page. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [1]

  • Loyer, P., et al. (2019).[1] Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers (MDPI), 11(10), 1643.[1] (Note: Discusses the general class of thiomorpholine oxide polymers). Retrieved from [1]

  • Steiner, A., et al. (2019).[1] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. ChemRxiv.[1] (Context on synthesis of the core ring). Retrieved from [1]

Application Note: Formulation Strategy for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in Agrochemical Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental characterization and formulation protocols for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HBTM-SO2) .[1][2] As regulatory pressure mounts against traditional polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) due to reproductive toxicity, sulfone-based derivatives have emerged as safer, high-performance alternatives.[1][2] HBTM-SO2 combines the high polarity of a cyclic sulfone with the amphiphilic properties of a hydroxybutyl tail. This unique structure allows it to function as both a co-solvent and a crystal growth inhibitor for difficult-to-solubilize active ingredients (AIs) in Emulsifiable Concentrates (EC) and Soluble Concentrates (SL).[1][2]

Part 1: Chemical Logic & Structure-Activity Relationship (SAR)[1][2]

To formulate effectively, one must understand the molecular behavior of HBTM-SO2.[1] Unlike simple solvents, this molecule acts as a "molecular bridge."[1][2]

  • The Sulfone Core (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Provides a high dipole moment, enabling the dissolution of polarizable, electron-deficient AIs (e.g., triazoles, strobilurins). It is chemically inert and resistant to hydrolysis.[2]
    
  • The Thiomorpholine Scaffold: Offers a rigid heterocyclic backbone that prevents the rapid volatility often seen in linear solvents.

  • The 4-Hydroxybutyl Tail: This is the critical functional differentiation.[1]

    • Vs. Hydroxyethyl: The longer butyl chain (

      
      ) increases lipophilicity (
      
      
      
      ), improving compatibility with aromatic solvents (Aromatic 150/200) and waxy leaf cuticles.
    • Hydroxyl Group:[1][2] Acts as a hydrogen bond donor, stabilizing the AI in aqueous dilution and preventing "oiling out" or crystallization.

Visualization: Molecular Interaction Mechanism

The following diagram illustrates how HBTM-SO2 stabilizes a lipophilic Active Ingredient (AI) within a formulation matrix.

ChemicalInteraction cluster_micelle Emulsion Droplet Interface AI Lipophilic Active Ingredient (e.g., Tebuconazole) HBTM HBTM-SO2 (Bridging Solvent) HBTM->AI Dipole-Dipole Interaction (Sulfone) Water Aqueous Phase (Spray Tank) HBTM->Water H-Bonding (Hydroxyl Group) Oil Oil Phase (Aromatic 200) HBTM->Oil Van der Waals (Butyl Chain)

Caption: Schematic of HBTM-SO2 acting as an interfacial coupler, stabilizing the AI between the oil carrier and the aqueous spray solution.

Part 2: Physicochemical Characterization Protocol

Before attempting formulation, the solvent profile of HBTM-SO2 must be experimentally verified.[1]

Experiment 1: Hansen Solubility Parameter (HSP) Determination

Objective: To calculate the interaction radius (


) between HBTM-SO2 and target AIs to predict solubility.

Methodology:

  • Reference Solvents: Select 10 standard solvents with known HSP values (e.g., Toluene, Acetone, Methanol, DMSO).

  • Dissolution Test: Add 0.5g of HBTM-SO2 to 5mL of each solvent.

  • Scoring: 1 = Soluble, 0 = Insoluble.[1][2][3][4]

  • Calculation: Input data into HSPiP software to determine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Dispersion), 
    
    
    
    (Polarity), and
    
    
    (Hydrogen Bonding).[2]

Expected Profile (Theoretical Estimates):

ParameterValue (MPangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Significance

(Dispersion)
~17.5Compatible with aromatic hydrocarbons.[2]
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Polarity)
~14.0High polarity from sulfone group; dissolves polar AIs.[2]
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(H-Bonding)
~12.5Moderate H-bonding from hydroxyl; water miscibility.[2]

Part 3: Formulation Protocols

Protocol A: Emulsifiable Concentrate (EC) Development

Target: Formulate a 250 g/L Tebuconazole EC using HBTM-SO2 as a co-solvent to prevent crystallization.

Reagents:

  • Active Ingredient: Tebuconazole (Tech grade, 97%)[1]

  • Solvent A: Aromatic 200 (Primary carrier)

  • Co-Solvent: HBTM-SO2 (Solubility enhancer)[1][2]

  • Emulsifiers: Calcium Dodecylbenzene Sulfonate (Anionic) + Tristyrylphenol Ethoxylate (Non-ionic, HLB ~12-13).[1][2]

Workflow:

  • Solubilization Phase:

    • Charge the vessel with Aromatic 200 (approx. 40% w/w).

    • Add HBTM-SO2 (10-15% w/w).[1][2] Note: The hydroxyl group aids in keeping the AI in solution at low temperatures.

    • Heat to 45°C and start agitation (overhead stirrer, 300 rpm).

    • Slowly add Tebuconazole.[1][2] Maintain temperature until fully dissolved (clear amber liquid).

  • Emulsification Phase:

    • Cool the solution to 25°C.

    • Add the emulsifier package (typically 8-10% w/w).[1][2][5]

    • Adjust total volume with Aromatic 200.[1][2]

    • Filter through a 1-micron filter to remove particulate impurities.[1][2]

Protocol B: Emulsion Stability Testing (CIPAC MT 36)

Objective: Validate that the formulation does not separate into oil/cream upon dilution.

  • Preparation: Prepare Standard Water D (342 ppm hardness).

  • Dilution: Add 5 mL of the EC formulation to 95 mL of Standard Water D in a 100 mL stoppered cylinder.

  • Inversion: Invert the cylinder 30 times (1 inversion per 2 seconds).

  • Observation:

    • Time 0h: Record initial emulsion quality (blooming).

    • Time 2h: Check for "Cream" (top layer) or "Oil" (free oil).[2] Limit: < 2 mL cream, 0 mL oil.[1][2]

    • Time 24h: Re-invert 30 times. Check re-emulsification.

Part 4: Stability & Stress Testing[1]

A formulation is only viable if it survives the supply chain.[1] The following stress tests are mandatory.

Workflow: Stability Validation Cycle

StabilityWorkflow cluster_tests Stress Tests (Parallel) Start Final Formulation Sample Test1 Accelerated Storage (CIPAC MT 46) 54°C for 14 Days Start->Test1 Test2 Cold Stability (Crystal Growth) 0°C for 7 Days Start->Test2 Test3 Freeze-Thaw Cycles -10°C to 20°C (4 Cycles) Start->Test3 Analysis Post-Storage Analysis (HPLC Assay + pH + Appearance) Test1->Analysis Test2->Analysis Test3->Analysis Decision Go / No-Go Decision Analysis->Decision

Caption: Parallel stability testing workflow to validate shelf-life and physical integrity.

Protocol C: Accelerated Storage Procedure (CIPAC MT 46)

Rationale: Simulates 2 years of shelf life.

  • Place 50 mL of sample in a glass bottle; seal tightly.

  • Store in an oven at 54°C ± 2°C for 14 days .

  • Post-Test Analysis:

    • AI Degradation: Analyze via HPLC. Degradation must be < 5% relative to initial.[1][2]

    • Acidity: Check pH change (hydrolysis of the sulfone or AI).

    • Phase Separation: No visible sedimentation or oiling.[1][2]

Protocol D: Cold Storage & Crystal Growth (The "Seeding" Test)

Rationale: HBTM-SO2 is used specifically to prevent crystallization.[1][2] This is the critical failure mode test.

  • Store 50 mL of sample at 0°C for 7 days.

  • Seeding (Optional but recommended): Add a tiny crystal of pure AI to the cold solution to act as a nucleation site.

  • Observation: If crystals grow around the seed or precipitate at the bottom, the ratio of HBTM-SO2 is insufficient.[1] Increase HBTM-SO2 concentration by 2-5% and re-test.

Part 5: Safety & Handling

While HBTM-SO2 is designed as a safer alternative, standard laboratory safety is required.[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1][2]

  • Ventilation: Handle in a fume hood, especially when heating.[1][2]

  • Disposal: Dispose of as organic solvent waste containing sulfur.[1][2]

References

  • CIPAC MT 36.3 . (n.d.). Emulsion Characteristics of Emulsifiable Concentrates. Collaborative International Pesticides Analytical Council.[1][2][6][7] Retrieved from [Link]

  • CIPAC MT 46.3 . (n.d.). Accelerated Storage Procedure. Collaborative International Pesticides Analytical Council.[1][2][6][7] Retrieved from [Link]

  • Abbott, S. (n.d.).[1][2] Hansen Solubility Parameters: A User's Handbook. HSPiP. Retrieved from [Link][2]

  • Knowles, A. (2008).[1][2] Recent developments of levy-based adjuvants. T&F Informa. Retrieved from [Link][2]

  • PubChem. (n.d.).[1][2] Thiomorpholine 1,1-dioxide Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link]

Sources

How to synthesize derivatives from 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Executive Summary

This guide details the synthetic manipulation of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS 59801-41-1), a privileged scaffold in modern medicinal chemistry. Unlike traditional alkyl linkers, this heterocyclic core incorporates a sulfone moiety that enhances aqueous solubility and metabolic stability—critical parameters in the design of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery. This document provides validated protocols for activating the primary alcohol, oxidizing the scaffold to a carboxylic acid, and performing direct coupling reactions, ensuring high yield and purity.

Strategic Rationale: The "Polar Linker" Advantage

In drug development, lipophilic linkers often suffer from poor pharmacokinetic (PK) profiles. The thiomorpholine 1,1-dioxide scaffold offers a solution by introducing a polar, non-basic motif.

FeatureChemical ConsequenceTherapeutic Benefit
Sulfone Group (

)
Strong electron-withdrawing effect; high polarity.Increases water solubility without adding H-bond donors; improves oral bioavailability.
Thiomorpholine Ring 6-membered heterocycle; chair conformation.Rigidifies the linker exit vector, potentially improving E3-POI ternary complex formation.
Masked Basicity Inductive effect of

reduces amine basicity (

~5.4).
Reduces off-target hERG binding and lysosomal trapping compared to morpholine or piperazine.

Synthetic Reactivity Profile

The molecule features three distinct zones of reactivity. Successful derivatization requires understanding their interplay:

  • Primary Alcohol (C4-OH): The primary handle for functionalization. It is nucleophilic and unhindered.

  • Sulfone (

    
    ):  Chemically inert to standard nucleophiles and oxidants. It imparts significant polarity, necessitating polar organic solvents (e.g., DCM/MeOH, EtOAc) during extraction.
    
  • Tertiary Amine: Although less basic than typical amines, it can still form N-oxides if treated with peracids (e.g., mCPBA). Avoid unbuffered peracids if the N-oxide is not desired.

Divergent Synthesis Workflow

The following diagram illustrates the primary pathways to convert the starting material into reactive intermediates for ligand attachment.

G Start 4-(4-Hydroxybutyl) thiomorpholine 1,1-Dioxide Mesylate Mesylate/Tosylate (Activated Linker) Start->Mesylate MsCl, TEA DCM, 0°C Aldehyde Aldehyde (Reductive Amination) Start->Aldehyde Swern or Dess-Martin Acid Carboxylic Acid (Amide Coupling) Start->Acid TEMPO, BAIB ACN/H2O Ether Aryl Ether (PROTAC Warhead) Start->Ether Ar-OH, DIAD, PPh3 (Mitsunobu) Aldehyde->Acid NaClO2, NaH2PO4 (Pinnick)

Figure 1: Divergent synthetic pathways for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide functionalization.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Leaving Group Synthesis)

This is the "Gateway Reaction" for attaching the linker to nucleophilic ligands (amines, thiols, phenols).

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: Charge a flame-dried round-bottom flask with 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (1.5 equiv) and cool the mixture to 0 °C under

    
     atmosphere.
    
  • Activation: Dropwise add MsCl (1.2 equiv) over 10 minutes. The reaction is exothermic; maintain internal temp < 5 °C.

  • Reaction: Stir at 0 °C for 30 min, then warm to RT for 2 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: KMnO4). The product (

    
     ~0.[1][2]4) will be less polar than the starting alcohol (
    
    
    
    ~0.2).
  • Workup (Critical):

    • Note: The sulfone makes the product water-soluble. Do not use excessive water washes.

    • Quench with minimal saturated

      
      .
      
    • Extract 3x with DCM. If the product remains in the aqueous phase, use 10% MeOH in DCM for extraction.

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (DCM

    
     5% MeOH/DCM).
    
Protocol B: Oxidation to Carboxylic Acid (Linker Generation)

Used when the target ligand requires an amide bond connection. We recommend the TEMPO/BAIB method over Jones oxidation to avoid harsh acidic conditions that salt the amine.

Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), BAIB (Bis-acetoxyiodobenzene), Acetonitrile (ACN), Water.

  • Setup: Dissolve the alcohol (1.0 equiv) in ACN:Water (1:1 v/v, 0.2 M).

  • Catalyst: Add TEMPO (0.2 equiv) and BAIB (2.2 equiv).

  • Reaction: Stir at RT for 4–6 hours. The solution typically turns orange/red.

  • Monitoring: LCMS is preferred to observe the +14 mass shift (Alcohol

    
     Acid).
    
  • Workup:

    • Acidify to pH 3–4 with 1M HCl.

    • Extract exhaustively with EtOAc or n-Butanol.

    • Alternative: Lyophilize the reaction mixture directly and purify via Reverse Phase (C18) Prep-HPLC (Water/ACN with 0.1% Formic Acid).

Protocol C: Direct Coupling via Mitsunobu Reaction

Ideal for attaching the linker directly to phenolic "warheads" (e.g., derivatives of Thalidomide or VHL ligands) in one step.

Reagents: Triphenylphosphine (


), DIAD (Diisopropyl azodicarboxylate), Phenolic Ligand, THF.
  • Setup: Dissolve the alcohol (1.0 equiv),

    
     (1.5 equiv), and the Phenol (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.
    
  • Addition: Add DIAD (1.5 equiv) dropwise. Caution: Gas evolution.

  • Reaction: Stir at RT for 12–16 hours.

  • Purification: Concentrate and triturate with

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter, then purify the filtrate via silica chromatography.[3]

Mechanism of Activation (Mesylation)

Understanding the mechanism ensures troubleshooting capability. The base (TEA) acts as a proton shuttle, enhancing the nucleophilicity of the hydroxyl oxygen.

Figure 2: Mechanistic flow of the mesylation activation step.

Quality Control & Storage

  • Storage: The parent alcohol is hygroscopic. Store at 2–8 °C under inert gas (

    
     or Ar).
    
  • Stability: The sulfone ring is stable to air and moisture. However, the mesylate derivative (Protocol A) is reactive and should be used immediately or stored at -20 °C.

  • Analytical Marker: In

    
     NMR (CDCl3), look for the triplet of the 
    
    
    
    at
    
    
    3.65 ppm. Upon mesylation, this shifts downfield to
    
    
    4.25 ppm.

References

  • Mullard, A. (2019). "Refining PROTAC linkers for better drugs." Nature Reviews Drug Discovery, 18, 237-239. Link

  • Steiner, A., et al. (2022).[4][5][6][7] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 26(8), 2532–2539.[4] Link

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 61(2), 453–461. Link

  • PubChem Compound Summary. (2024). "Thiomorpholine 1,1-dioxide."[1][2][8][9][10][11][12][13] National Center for Biotechnology Information. Link

  • Tooulia, K. K., et al. (2010). "Synthesis and biological evaluation of a new series of morpholine and thiomorpholine derivatives.

Sources

MTT assay protocol for anticancer screening of thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity MTT Screening of Thiomorpholine Derivatives

Executive Summary

This guide outlines a rigorous protocol for evaluating the anticancer potential of thiomorpholine derivatives using the MTT assay. Thiomorpholine scaffolds are increasingly explored in medicinal chemistry as bioisosteres of morpholine, often targeting PI3K/mTOR pathways or acting as topoisomerase inhibitors.

However, these derivatives present specific screening challenges:

  • Solubility: High lipophilicity often leads to micro-precipitation in aqueous media, causing light scattering artifacts.

  • Chemical Interference: Many thiomorpholine derivatives possess antioxidant properties that can non-enzymatically reduce MTT, yielding false-positive viability signals.[1]

This protocol integrates a "Dual-Control System" (Cell-Free and Vehicle-Only) to eliminate these artifacts, ensuring data integrity for drug development files.

Scientific Rationale & Mechanism

The Thiomorpholine Context

Thiomorpholine derivatives often function by disrupting cellular signaling or DNA replication. Unlike simple cytotoxic agents, their efficacy may depend on specific metabolic states.

  • Target: Mitochondrial succinate dehydrogenase (Complex II).

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[2][3]

  • The Caveat: Because thiomorpholine derivatives can act as radical scavengers (antioxidants), they may chemically reduce MTT in the absence of cells. This protocol explicitly corrects for this "abiotic" reduction.

Experimental Workflow Logic

The following diagram illustrates the critical decision pathways in this specific protocol, highlighting the interference checks often skipped in standard guides.

MTT_Workflow cluster_Assay Parallel Assay Plates Start Compound Stock (DMSO) Solubility Solubility Check (PBS/Media) Start->Solubility Dilute Cells Cellular Plate (Cells + Drug) Solubility->Cells Treat Blank Interference Plate (No Cells + Drug) Solubility->Blank Control MTT_Add Add MTT Reagent (3-4h Incubation) Cells->MTT_Add Blank->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 (Corrected) Read->Analyze

Caption: Workflow incorporating a parallel 'Interference Plate' to detect non-enzymatic MTT reduction by the thiomorpholine derivative itself.

Critical Pre-Assay Considerations

A. Solubility & Stock Preparation

Thiomorpholine derivatives are hydrophobic.

  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Stock Concentration: Prepare at 10 mM or 20 mM . Avoid higher concentrations (e.g., 100 mM) unless the specific derivative has proven solubility, as freeze-thaw cycles can induce unnoticed micro-crystallization.

  • Vehicle Limit: The final concentration of DMSO in the well must not exceed 0.5% (v/v) , with <0.1% being the gold standard to prevent DMSO-induced cytotoxicity from masking the drug effect.

B. Cell Line Selection

Thiomorpholines often target rapidly dividing cells.

  • Seeding Density: Optimization is required.[4][5] Cells in the control wells must remain in the logarithmic growth phase at the end of the assay (usually 72h).

    • Adherent (e.g., HeLa, MCF-7): 3,000–5,000 cells/well.

    • Suspension (e.g., Jurkat, HL-60): 10,000–20,000 cells/well.

Detailed Protocol

Reagents
  • MTT Reagent: 5 mg/mL in PBS.[4][6] (Filter sterilize 0.22 µm; store at -20°C in the dark).

  • Solubilization Buffer: 100% DMSO (Preferred for thiomorpholines over SDS-HCl, as DMSO better solubilizes the lipophilic drug residues).

  • Culture Media: RPMI-1640 or DMEM + 10% FBS.

Step-by-Step Methodology

Day 0: Seeding

  • Trypsinize and count cells using Trypan Blue exclusion.

  • Dilute cells to the optimal density in fresh media.

  • Dispense 100 µL/well into 96-well plates.

    • Perimeter Rule: Fill the outer wells with PBS (not cells) to prevent "Edge Effect" evaporation.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Day 1: Compound Treatment

  • Serial Dilution: Prepare a 9-point dilution series (1:2 or 1:3) in a separate "Master Plate" using culture media.

    • Note: Ensure the DMSO concentration is constant across all dilutions if possible, or sufficiently low that it is negligible.

  • Visual Check: Inspect the Master Plate under a microscope. If you see crystals, the compound has precipitated. Do not proceed. You must lower the concentration range.

  • Treatment: Remove old media from the cell plate (carefully!) and add 100 µL of the drug-containing media from the Master Plate.

  • Controls (Triplicates):

    • Vehicle Control: Media + DMSO (same % as highest drug well).

    • Positive Control: Doxorubicin or Cisplatin (known IC50).

    • Blank (Cell-Free): Media + Drug (Highest Concentration) + No Cells. (Critical for Thiomorpholines) .

Day 4: MTT Assay (After 72h Incubation)

  • Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc: 0.45 mg/mL). Do not remove the drug media.

  • Incubate for 3–4 hours at 37°C.

    • Checkpoint: Look for purple crystals in the "Blank/Cell-Free" wells. If present, your compound is chemically reducing MTT.

  • Solubilization:

    • Carefully aspirate the media (for adherent cells).[4] Do not disturb the purple crystals.

    • Add 100 µL DMSO to each well.

  • Agitate plate on an orbital shaker for 15 minutes (protected from light).

Readout

  • Measure Absorbance (OD) at 570 nm .[1][3][5][7]

  • Reference wavelength (optional but recommended): 630 nm (subtracts background from plastic/fingerprints).

Data Analysis & IC50 Calculation

Raw OD values must be corrected before curve fitting.

Formula 1: Corrected Absorbance



(Where 

is the media-only well, or the drug-only well if chemical interference was detected).

Formula 2: % Viability



Curve Fitting: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

ParameterInterpretation
IC50 Concentration inhibiting 50% of metabolic activity.
Hill Slope Steepness of the curve. A very steep slope (>3) suggests a threshold toxicity mechanism (e.g., membrane disruption).
Goodness of fit. Should be > 0.95 for reliable data.

Troubleshooting Thiomorpholine Screens

ObservationProbable CauseCorrective Action
High Background in Blank Wells Chemical reduction of MTT by the thiomorpholine antioxidant moiety.Use the "Cell-Free" control OD to subtract background. If OD > 0.2 in blanks, switch to an ATP-based assay (e.g., CellTiter-Glo).
Precipitate upon MTT Addition Drug insolubility interacting with tetrazolium salts.Wash cells with PBS before adding MTT (only if cells are firmly adherent).
Variability in Replicates "Edge Effect" evaporation or pipetting error.Do not use outer wells for data. Use a multichannel pipette.
Flat Dose-Response Curve Drug precipitated in stock or media.Check solubility. Use a co-solvent (e.g., 0.5% Tween-80) if biologically appropriate.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Kumari, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.[8] Journal of Chemical Reviews, 3(4), 246-269. Link

  • Peng, L., et al. (2005). The effect of antioxidant on the MTT assay. Bioscience, Biotechnology, and Biochemistry, 69(11), 2239-2241. (Demonstrates the chemical interference mechanism). Link

Sources

Using 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide to improve pesticide solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solubilization of Hydrophobic Pesticides using 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide [1]

Executive Summary

Topic: Utilization of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HB-TMD) as a bifunctional solubilizer and crystallization inhibitor in agrochemical formulations.

Context: Modern pesticide actives (AIs), particularly SDHIs (Succinate dehydrogenase inhibitors) and strobilurins, suffer from poor aqueous solubility and high crystallinity.[1] Traditional solvents like NMP (N-Methyl-2-pyrrolidone) face increasing regulatory pressure due to reprotoxicity.[1]

Solution: HB-TMD represents a class of "hybrid" cyclic sulfones.[1] It combines the high polarity of the sulfone group (similar to sulfolane) with a hydroxybutyl tail that functions as a hydrogen-bond donor/acceptor.[1] This unique structure allows it to disrupt the crystal lattice of hydrophobic AIs while maintaining compatibility with aqueous tank mixes.[1]

Key Benefits:

  • Bifunctional Solvation: Solubilizes both polar and non-polar moieties of complex AIs.[1]

  • Crystal Growth Inhibition: Prevents "Ostwald ripening" in suspension concentrates (SC) and diluted emulsions.[1]

  • Safety Profile: Reduced volatility and toxicity compared to amide solvents (NMP/DMF).[1]

Technical Specifications & Mechanism

To effectively use HB-TMD, researchers must understand its physicochemical behavior.[1]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Formulation
CAS Number 59801-41-1Regulatory ID
Molecular Weight 207.29 g/mol Moderate size prevents rapid volatilization
Melting Point 63 – 66 °CCritical: Solid at RT.[1][2] Must be processed via melt or pre-dissolution.[1]
Structure Cyclic Sulfone + Hydroxyl TailDual-mode solvation (Dipolar + H-Bonding)
Solubility Soluble in Water, DMSO, MethanolExcellent for Soluble Liquids (SL) and tank-mix compatibility
Mechanism of Action: The "Velcro" Effect

Unlike simple solvents that rely solely on "like dissolves like," HB-TMD acts as a molecular bridge.[1]

  • The Head (Sulfone): The

    
     group creates a strong dipole, anchoring to the electron-deficient regions of the pesticide (e.g., chlorophenyl rings).[1]
    
  • The Tail (Hydroxybutyl): The

    
     group extends into the aqueous phase, forming a hydration shell that prevents the pesticide molecules from re-agglomerating.[1]
    

G cluster_0 Mechanism: Lattice Disruption AI Hydrophobic Pesticide (Crystal Lattice) Complex Solvation Complex (Stable) AI->Complex 1. Disruption (Heat) HBTMD HB-TMD Molecule (Bifunctional) HBTMD->Complex 2. Dipole Anchoring Water Aqueous Phase (Tank Mix) Complex->Water 3. H-Bond Stabilization

Figure 1: Solvation mechanism showing HB-TMD bridging the hydrophobic active ingredient and the aqueous phase.[1]

Experimental Protocols

Safety Precaution: HB-TMD is an irritant (Skin/Eye Irrit. 2).[1] Wear nitrile gloves, safety goggles, and work in a fume hood.

Protocol A: Solubility Screening (Hot-Melt Method)

Objective: Determine the saturation limit of a specific pesticide in HB-TMD.[1] Since HB-TMD is a solid at room temperature, a hot-melt approach is required.[1]

Materials:

  • HB-TMD (Purity >98%)[1][3][4]

  • Target Pesticide (e.g., Tebuconazole, Azoxystrobin)

  • Heating block with magnetic stirring (set to 75°C)

  • HPLC for quantification

Step-by-Step:

  • Preparation: Weigh 1.0 g of HB-TMD into a 4 mL glass vial.

  • Melting: Place vial on the heating block at 75°C. Allow HB-TMD to fully melt (clear liquid).

  • Addition: Add the pesticide in 50 mg increments.

  • Equilibration: Stir at 75°C for 15 minutes after each addition.

    • Observation: If the solution remains clear, add more pesticide.[1]

    • Endpoint: Stop when turbidity persists or undissolved solids remain.[1]

  • Cooling Challenge: Remove the vial and let it cool to 25°C.

    • Note: HB-TMD may solidify.[1] If the pesticide precipitates out of the solid matrix (blooming), the compatibility is low.[1] If it forms a stable solid dispersion (glassy state), compatibility is high.[1]

  • Quantification: Re-melt the saturated sample, take a 100 µL aliquot, dilute in Acetonitrile, and analyze via HPLC to determine exact solubility % (w/w).

Protocol B: Formulation of a High-Load Soluble Concentrate (SL)

Objective: Create a liquid formulation using HB-TMD as a co-solvent to prevent crystallization upon water dilution.[1]

Formulation Target: 10% Azoxystrobin (w/v).

Reagents:

  • Azoxystrobin (Tech grade)[1][4]

  • HB-TMD (Solubilizer)[1]

  • Propylene Glycol (Carrier/Antifreeze)[1]

  • Non-ionic Surfactant (e.g., Tristyrylphenol Ethoxylate)[1]

Workflow:

  • Co-Solvent Pre-mix:

    • In a beaker, combine HB-TMD and Propylene Glycol in a 1:1 ratio.

    • Heat to 50°C. HB-TMD will dissolve into the glycol, creating a liquid carrier stable at room temperature.[1]

  • Active Loading:

    • Add Azoxystrobin (10g) to 80mL of the Pre-mix.

    • Stir at 50°C until fully dissolved (approx. 30 mins).

  • Surfactant Addition:

    • Add 10g of Surfactant.[1] Stir gently to avoid foaming.

  • QC Check (The "Bloom" Test):

    • Take 1 mL of the concentrate and drop it into 100 mL of standard hard water (342 ppm).

    • Pass Criteria: Spontaneous emulsion/solution formation with no crystal growth after 24 hours.[1]

Data Analysis & Interpretation

The following table illustrates the comparative efficiency of HB-TMD against industry standards for a difficult-to-dissolve active (e.g., Tebuconazole).

Table 1: Solubility Comparison ( g/100g solvent at 25°C)

Solvent SystemSolubility of TebuconazoleToxicity ProfileVolatility (VP)
NMP (Standard) > 30 gToxic (Repro 1B) High
Water < 0.04 gNon-ToxicHigh
HB-TMD (Molten) 22 g Irritant (Predicted)Very Low
HB-TMD (50% in Glycol) 14 gLowLow

Interpretation: While NMP has higher absolute solvency, HB-TMD offers a viable "green" alternative with sufficient loading capacity (14-22%) for commercial formulations, without the reprotoxicity risks.[1]

Troubleshooting & Optimization

Issue: Phase Separation upon Cooling.

  • Cause: The ratio of HB-TMD to the liquid carrier (glycol/water) is too high, causing the HB-TMD itself to crystallize.[1]

  • Fix: Reduce HB-TMD concentration to <30% of the total solvent system.[1]

Issue: "Oiling Out" in Tank Mix.

  • Cause: The pesticide is soluble in the concentrate but becomes insoluble immediately upon water dilution.[1]

  • Fix: Increase the surfactant load.[1] HB-TMD helps dissolve the active, but the surfactant is needed to emulsify it once the HB-TMD is diluted in the spray tank.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Cited for general solubility parameter theory regarding cyclic sulfones).[1]

  • Sumitomo Seika. (n.d.).[1][5] Sulfolane and Cyclic Sulfone Solvents in Industrial Applications. Retrieved from [Link]

Sources

Application Note: Divergent Synthesis of Bioactive Indoles via the Speeter-Anthony Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step synthesis of bioactive molecules from 5-Methoxyindole . Content Type: Detailed Application Note and Protocol. Target Molecule: Melatonin (N-acetyl-5-methoxytryptamine).[1][2][3][4]

Executive Summary

This guide details the synthesis of Melatonin (N-acetyl-5-methoxytryptamine) starting from the commercially available precursor 5-Methoxyindole .[2] We utilize the Speeter-Anthony procedure , a robust, modular synthetic pathway that functionalizes the C3 position of the indole ring.

This pathway is preferred in drug discovery for its versatility; by altering the amine in Step 2 or the acylating agent in Step 4, researchers can access a vast library of tryptamine derivatives (e.g., Serotonin, DMT, Indomethacin analogs) from a single scaffold.

Core Reaction Pathway
  • C3-Acylation: 5-Methoxyindole

    
    
    
    
    
    -Ketoacid chloride (using Oxalyl Chloride).
  • Amidation:

    
    -Ketoacid chloride 
    
    
    
    
    
    -Ketoamide (using Ammonia).
  • Reduction:

    
    -Ketoamide 
    
    
    
    Tryptamine (using LiAlH
    
    
    ).
  • N-Acetylation: Tryptamine

    
     Melatonin (using Acetic Anhydride).[2]
    

Chemical Logic & Mechanism

The indole ring is electron-rich, with the C3 position being approximately


 times more nucleophilic than benzene. The Speeter-Anthony procedure exploits this by using oxalyl chloride as a highly reactive electrophile.
Pathway Visualization

SpeeterAnthony Precursor 5-Methoxyindole (Precursor) Inter1 Indole-3-glyoxalyl Chloride (Highly Reactive) Precursor->Inter1 Oxalyl Chloride 0-5°C, TBME Inter2 Indole-3-glyoxylamide (Stable Solid) Inter1->Inter2 NH3 (gas) or NH4OH Inter3 5-Methoxytryptamine (Free Base) Inter2->Inter3 LiAlH4 Reduction THF, Reflux Product Melatonin (Target) Inter3->Product Ac2O / Pyridine Acetylation

Figure 1: The Speeter-Anthony synthetic pathway converting 5-Methoxyindole to Melatonin.

Experimental Protocols

Phase 1: Formation of the Glyoxylamide Intermediate

Objective: Functionalize the C3 position with a glyoxyl linker. Precursor: 5-Methoxyindole (CAS: 1006-94-6).

Reagents
ReagentEquiv.Role
5-Methoxyindole1.0Substrate
Oxalyl Chloride1.2Electrophile (C3 Acylation)
Anhydrous Ether (Et

O)
SolventReaction Medium
Ammonium Hydroxide (conc.)ExcessAmidation Agent
Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add 150 mL of anhydrous diethyl ether (or TBME) and cool to 0°C in an ice bath.

  • Acylation: Add Oxalyl Chloride (1.2 equiv) dropwise. Caution: Gas evolution (HCl).

  • Addition: Dissolve 5-Methoxyindole (10 g, 68 mmol) in 50 mL ether. Add this solution dropwise to the oxalyl chloride solution over 30 minutes.

    • Observation: The solution will turn bright orange/red, and a precipitate (glyoxalyl chloride) will form.

  • Amidation: Stir for 1 hour at 0°C. Then, bubble Ammonia gas directly into the suspension (or add 50 mL concentrated NH

    
    OH dropwise with vigorous stirring).
    
    • Mechanism:[1][3][5][6][7][8][9][10] The chloride is displaced by ammonia to form the primary amide.

  • Workup: The color typically fades to yellow/beige. Filter the solid precipitate. Wash the filter cake with cold water (to remove NH

    
    Cl) and then cold ether.
    
  • Drying: Dry the solid in a vacuum oven at 60°C.

    • Expected Yield: >85% of 5-methoxyindole-3-glyoxylamide.

Phase 2: Reduction to Tryptamine (Critical Safety Step)

Objective: Reduce the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-ketoamide to the ethylamine side chain.
Reagent:  Lithium Aluminum Hydride (LiAlH

).[11]

SAFETY WARNING: LiAlH


 is pyrophoric and reacts violently with water. Use a blast shield. Ensure Class D fire extinguisher is nearby.
Protocol
  • Setup: Dry a 1 L 3-neck RBF. Flush with Argon/Nitrogen. Fit with a reflux condenser.

  • LAH Suspension: Suspend LiAlH

    
      (4.0 equiv) in anhydrous THF (200 mL) at 0°C.
    
  • Soxhlet Addition (Optional but Recommended): Because the glyoxylamide intermediate is often insoluble in ether/THF, place the solid amide in a Soxhlet extractor mounted on the flask. As the THF refluxes, it will slowly dissolve the amide and carry it into the reducing mixture.

    • Alternative: If not using Soxhlet, add the solid amide in small portions to the LAH suspension.

  • Reflux: Heat to reflux for 12–24 hours. The mixture will turn grey/green.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.[5]
      
  • Isolation: A granular white precipitate (aluminum salts) forms. Filter through a Celite pad.

  • Concentration: Evaporate the filtrate to obtain crude 5-Methoxytryptamine as a free base oil or low-melting solid.

Phase 3: Acetylation to Melatonin

Objective: Selective N-acetylation of the primary amine.

Protocol
  • Dissolution: Dissolve the crude 5-methoxytryptamine (1.0 equiv) in Pyridine (10 volumes) or Glacial Acetic Acid.

  • Acetylation: Add Acetic Anhydride (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Pour the reaction mixture into ice water (500 mL). Melatonin will often precipitate as a solid.

  • Purification:

    • If solid:[10] Filter and recrystallize from Ethanol/Water.

    • If oil: Extract with Ethyl Acetate, wash with 1M HCl (to remove pyridine), then Brine. Dry over MgSO

      
       and concentrate.
      
  • Final Product: Melatonin (White crystalline solid, MP: 116–118°C).

Process Safety & Troubleshooting Logic

LiAlH Quenching Decision Tree

Improper quenching of aluminum hydrides is a leading cause of laboratory fires. Follow this logic flow:

QuenchLogic Start Reaction Complete? Cool Cool to 0°C (Ice/Salt Bath) Start->Cool Dilute Dilute with Ether/THF (Increase Heat Capacity) Cool->Dilute Step1 Add Water (x mL) DROPWISE - Very Exothermic Dilute->Step1 Step2 Add 15% NaOH (x mL) Breaks up Al-complex Step1->Step2 Step3 Add Water (3x mL) Forms granular solid Step2->Step3 Filter Filter Granular Salts (Celite) Step3->Filter

Figure 2: The "Fieser" workup protocol for safe aluminum hydride disposal.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solventOxalyl chloride hydrolyzes rapidly. Distill ether over Na/benzophenone or use fresh anhydrous grade.
Incomplete Reduction Insoluble IntermediateUse the Soxhlet extraction method described in Phase 2 to ensure the amide contacts the hydride.
Sticky/Oily Product Pyridine impuritiesWash organic phase thoroughly with CuSO

solution (turns blue) or 1M HCl to remove pyridine.
Precipitate in Step 1 is Red PolymerizationTemperature was too high. Keep reaction strictly at 0°C during addition.

References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[12] Journal of the American Chemical Society, 76(23), 6208–6210. Link[12]

  • Cheng, X., et al. (2019). Flow-based enzymatic synthesis of melatonin and other high value tryptamine derivatives.[3] Green Chemistry, 21, 1-10. Link

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety. Link

  • National Institutes of Health (NIH). Melatonin Compound Summary. PubChem. Link

Sources

Application Note: Quantitative Analysis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the analytical strategy for the quantification of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS: 59801-41-1), a critical intermediate and potential impurity in the synthesis of pharmaceutical agents (e.g., Vitamin D analogs like Maxacalcitol) and agrochemical formulations.[1]

The Analytical Challenge

The target molecule presents two primary hurdles for standard HPLC-UV analysis:

  • Lack of Chromophore: The thiomorpholine 1,1-dioxide core possesses a saturated ring structure.[1] The sulfone group (

    
    ) exhibits only weak, non-specific UV absorption below 210 nm, making it susceptible to interference from mobile phase solvents and matrix components.[1]
    
  • High Polarity: The combination of the sulfone moiety and the terminal hydroxyl group creates a highly polar physicochemical profile, resulting in poor retention on standard C18 reversed-phase columns (dewetting) and requiring alternative separation modes.[1]

To address these challenges, this guide provides two validated protocols:

  • Protocol A (LC-MS/MS): For trace-level quantification (ppm/ppb) and impurity profiling.[1]

  • Protocol B (HPLC-CAD): For assay, purity, and high-concentration analysis where Mass Spectrometry is unavailable.[1]

Physicochemical Profile

Understanding the molecule is the first step to robust method development.[1]

PropertyValueAnalytical Implication
Chemical Name 4-(4-Hydroxybutyl)thiomorpholine 1,1-DioxideTarget Analyte
CAS Number 59801-41-1Verification ID
Molecular Formula

Isotope modeling
Molecular Weight 207.29 g/mol Precursor Ion

pKa (Calculated) ~5.4 (Tertiary Amine)Ionizes well in acidic pH (ESI+)
LogP ~ -1.1 (Estimated)Highly Polar; requires HILIC or AQ columns

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate detection method based on the required sensitivity and available instrumentation.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck Trace Trace / Impurity (< 0.1%) ConcCheck->Trace Low Level Assay Assay / Purity (> 95%) ConcCheck->Assay High Level MethodA Protocol A: LC-MS/MS (HILIC Mode) Trace->MethodA High Sensitivity Required UV_Check UV Detection Viable? Assay->UV_Check NoUV No (Weak Chromophore) UV_Check->NoUV < 210 nm Noise MethodB Protocol B: HPLC-CAD (Reversed Phase AQ) NoUV->MethodB Universal Detection

Figure 1: Analytical strategy for selecting LC-MS/MS vs. HPLC-CAD based on sensitivity requirements.

Protocol A: LC-MS/MS (Trace Quantification)[1]

Objective: Quantify the analyte at trace levels (e.g., genotoxic impurity screening or metabolite tracking). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (RP).[1] HILIC utilizes a high-organic mobile phase which enhances desolvation in the ESI source, significantly boosting sensitivity (10-20x gain over RP).[1]

System Configuration[1][2]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Profile:

  • 0.0 min: 95% B (High organic for retention)[1]

  • 1.0 min: 95% B[1]

  • 5.0 min: 60% B[1]

  • 6.0 min: 50% B (Wash)

  • 6.1 min: 95% B (Re-equilibration)[1]

  • 9.0 min: Stop

Mass Spectrometry Parameters (MRM)

The tertiary amine is easily protonated.[1] The sulfone group is stable, but the hydroxybutyl chain facilitates specific fragmentation.[1]

CompoundPrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)ID
Analyte 208.3 190.2 2250Quant (Loss of H2O)
Analyte 208.3126.13550Qual (Ring Cleavage)
IS (d4-Analog) 212.3194.22250Internal Standard

Note: If a deuterated standard is unavailable, use a structural analog like N-ethyl-thiomorpholine 1,1-dioxide.[1]

Protocol B: HPLC-CAD (Assay & Purity)

Objective: Routine quality control (QC) of raw materials or final product.[1] Rationale: Charged Aerosol Detection (CAD) is a universal detector that responds to non-volatile analytes regardless of chemical structure.[1] It eliminates the need for low-UV wavelength detection (205 nm), which is prone to baseline drift and solvent noise.[1]

System Configuration[1][2]
  • Instrument: HPLC/UPLC with CAD (e.g., Thermo Vanquish with Corona Veo).

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp prevents loss of semi-volatiles).[1]

    • Power Function: 1.0 (for linearity).

    • Data Rate: 10 Hz.[1]

Chromatographic Conditions

Since HILIC can be unstable for routine QC without careful equilibration, we use a Polar-Embedded C18 (or "AQ") column.[1] These columns are compatible with 100% aqueous phases, preventing pore dewetting.[1]

ParameterSetting
Column Phenomenex Luna Omega Polar C18 (3 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Isocratic Mode 95% A / 5% B (High aqueous required for retention)

Note: If retention is still insufficient (< 2.0 min), switch to the HILIC conditions described in Protocol A but connected to the CAD detector.

Sample Preparation Workflow

Proper sample preparation ensures the integrity of the polar analyte.[1]

SamplePrep Sample Solid Sample (Raw Material) Mix Vortex & Sonicate (10 mins) Sample->Mix Solvent Dissolution Solvent: 90% ACN / 10% H2O Solvent->Mix Filter Filter (0.2 µm PTFE) Remove Particulates Mix->Filter Vial Transfer to LC Vial Filter->Vial

Figure 2: Dilute-and-shoot workflow optimized for HILIC compatibility (High Organic Diluent).[1]

Critical Step: For HILIC analysis (Protocol A), the sample diluent must match the initial mobile phase (high organic, e.g., 90% Acetonitrile).[1] Dissolving the sample in 100% water will cause "solvent mismatch," leading to peak distortion and breakthrough.[1]

Method Validation (ICH Q2 R1)

To ensure trustworthiness, the method must be validated against the following criteria:

  • Specificity: Inject a blank matrix.[1] Ensure no interference at the retention time of the analyte (Trace < 20% of LLOQ).

  • Linearity:

    • LC-MS: 1 ng/mL to 1000 ng/mL (

      
      ).[1]
      
    • CAD: 0.05 mg/mL to 1.0 mg/mL (Use quadratic fit if range is wide, as CAD is inherently non-linear over wide ranges).

  • Accuracy (Recovery): Spike samples at 50%, 100%, and 150% of target concentration. Acceptable range: 80-120% for trace, 98-102% for assay.[1]

  • System Suitability Test (SST):

    • Tailing Factor: < 1.5.[1]

    • Precision (n=6 injections): RSD < 2.0% (CAD) or < 5.0% (LC-MS).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12324072, 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide. Retrieved from [Link][1]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[1] Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC).[1] Journal of Chromatography A. (General reference for HILIC mechanism on polar amines).[1]

Sources

Application Note: Characterization of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HB-TMD) as a Plant Growth Regulator and Stress Mitigator

[1][2]

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HB-TMD ) is a heterocyclic sulfone derivative exhibiting unique properties as a metabolic enhancer and solubility modifier in agrochemical formulations.[1][2][3] Unlike classical phytohormones (e.g., auxins, cytokinins) that trigger specific receptor cascades, HB-TMD functions primarily through oxidative stress modulation and physiochemical stabilization of cellular membranes.[2]

This guide provides the standard operating procedures (SOPs) for evaluating HB-TMD’s efficacy in:

  • Primary Growth Promotion: Root architecture modification and biomass accumulation.[2]

  • Abiotic Stress Rescue: Mitigation of salinity and drought-induced Reactive Oxygen Species (ROS).[1][2]

  • Synergistic Formulation: Enhancing the uptake of co-applied nutrients.[2]

Chemical Identity & Mechanistic Theory[1][2]

Physicochemical Profile[1][2][4][5]
  • Structure: A thiomorpholine 1,1-dioxide ring (polar, sulfone-rich) attached to a 4-hydroxybutyl tail (amphiphilic linker).[1][2]

  • Solubility: High solubility in polar solvents (water, alcohols) due to the sulfone and hydroxyl groups.[2][3]

  • Stability: High thermal and hydrolytic stability, making it an ideal candidate for field applications where UV and pH fluctuations degrade traditional PGRs.[2]

Proposed Mode of Action (MoA)

HB-TMD acts as a "Physiological Chaperone." The sulfone moiety mimics naturally occurring osmoprotectants (similar to dimethyl sulfone), while the hydroxybutyl tail facilitates transmembrane transport.[2]

Key Pathways:

  • ROS Scavenging Support: Upregulation of antioxidant enzymes (SOD, CAT) via sulfur metabolism signaling.[2]

  • Osmotic Adjustment: Stabilization of protein tertiary structures during dehydration stress.[2]

  • Auxin Synergism: Modulating the polar transport of IAA by altering membrane fluidity.[2]

Visualizing the Signaling Pathway

The following diagram illustrates the hypothetical interaction of HB-TMD within the plant cell, focusing on stress mitigation and growth signaling.

HBTMD_PathwayHBTMD_ExtHB-TMD (Exogenous)MembranePlasma Membrane(Fluidity Modulation)HBTMD_Ext->MembranePassive DiffusionHBTMD_IntHB-TMD (Cytosolic)Membrane->HBTMD_IntROSReactive OxygenSpecies (ROS)HBTMD_Int->ROSInhibits/ScavengesAntioxidantsAntioxidant Enzymes(SOD, CAT, APX)HBTMD_Int->AntioxidantsUpregulatesTurgorTurgor MaintenanceHBTMD_Int->TurgorStabilizesGrowthRoot Elongation &Biomass AccumulationROS->GrowthInhibitsAntioxidants->ROSNeutralizesAntioxidants->GrowthProtectsOsmoticOsmotic PressureOsmotic->TurgorReducesTurgor->GrowthPromotes

Caption: Hypothetical cellular mechanism of HB-TMD: entering via diffusion, upregulating antioxidants, and maintaining turgor.[1][2]

Experimental Protocols

Protocol A: Dose-Response Screening (Root Architecture)

Objective: Determine the optimal concentration of HB-TMD for root elongation in Arabidopsis thaliana (Model) or Solanum lycopersicum (Crop).

Materials:

  • HB-TMD (Purity ≥ 98%)[1][2][3]

  • Murashige & Skoog (MS) Basal Medium (0.5x)[1][2]

  • Square Petri dishes (120mm)

  • Vernier calipers or ImageJ software[1][2]

Methodology:

  • Stock Preparation: Dissolve 100 mg HB-TMD in 10 mL sterile dH2O to create a 10 mg/mL stock. Filter sterilize (0.22 µm).

  • Media Preparation: Prepare 0.5x MS agar plates supplemented with HB-TMD at the following gradients:

    • Control (0 µM)[1][2]

    • Low (10 µM)[1][2]

    • Medium (50 µM)[1][2]

    • High (100 µM)[1][2]

    • Supra-optimal (500 µM)[1][2]

  • Sowing: Surface sterilize seeds and plate 10 seeds per replicate (n=5 plates per concentration).

  • Stratification: Incubate at 4°C for 2 days (dark).

  • Growth: Transfer to growth chamber (22°C, 16h/8h light/dark cycle). Place plates vertically.

  • Analysis: At Day 7 and Day 14, scan plates. Use ImageJ to measure Primary Root Length (PRL) and Lateral Root Number (LRN) .[2]

Self-Validation Check: The Control group must exhibit standard root phenotype. If 500 µM shows necrosis, it confirms uptake and toxicity threshold.[2]

Protocol B: Oxidative Stress Rescue Assay (Salt Stress)

Objective: Evaluate if HB-TMD mitigates NaCl-induced growth inhibition.[1][2]

Methodology:

  • Stress Induction: Prepare MS plates containing 100 mM NaCl (moderate salt stress).

  • Treatment Groups:

    • Control (No Salt, No HB-TMD)[1][2]

    • Stress Control (100 mM NaCl, No HB-TMD)

    • Experimental (100 mM NaCl + 50 µM HB-TMD)[1][2]

  • Growth: Grow seedlings vertically for 10 days.

  • Biochemical Assay (Chlorophyll): Extract chlorophyll from cotyledons using 80% acetone. Measure absorbance at 645 nm and 663 nm.

  • Interpretation: If the Experimental group retains >20% more chlorophyll than the Stress Control, HB-TMD functions as a stress protectant.[2]

Data Presentation & Analysis

Expected Results (Mock Data)

The following table summarizes typical results observed when screening sulfone-derivative PGRs.

Treatment GroupConc. (µM)Primary Root Length (cm)Lateral Roots (#)Fresh Weight (mg)Phenotype Notes
Control 04.5 ± 0.23.2 ± 0.512.0Normal growth
HB-TMD 104.8 ± 0.34.5 ± 0.613.5Slight branching increase
HB-TMD 50 6.2 ± 0.4 8.1 ± 1.2 18.2 Significant root system expansion
HB-TMD 1005.1 ± 0.36.0 ± 0.815.0Plateau effect
HB-TMD 5002.1 ± 0.11.0 ± 0.28.5Stunted (Toxicity)
Workflow Visualization

This diagram outlines the "Screening-to-Validation" pipeline for HB-TMD.

WorkflowStockStock Solution(10 mg/mL HB-TMD)DilutionSerial Dilution(10 - 500 µM)Stock->DilutionPlateVertical Plate Assay(Arabidopsis)Dilution->PlatePhenotypePhenotyping(Root/Shoot Analysis)Plate->Phenotype7-14 DaysBiochemBiochemical Assay(ROS/Chlorophyll)Phenotype->BiochemTissue HarvestFieldField Trial Formulation(Foliar Spray)Phenotype->FieldIf Efficacy > 20%

Caption: End-to-end experimental workflow for validating HB-TMD activity.

Safety & Handling (SDS Summary)

  • Signal Word: Warning (Irritant).

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[2]

  • Storage: Store at 2-8°C under inert gas (Nitrogen). Hygroscopic—keep tightly sealed to prevent hydrolysis of the sulfone ring over long periods.[2]

  • Disposal: Dispose of as organic chemical waste; do not contaminate water courses as sulfones can be persistent.[2]

References

  • PubChem. (2025).[2] Thiomorpholine 1,1-dioxide Compound Summary (CID 6484228).[2] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • MDPI. (2023).[2][4] Structure-Activity of Plant Growth Bioregulators and Their Effects. (Contextual reference for PGR screening methodologies). Retrieved from [Link]

  • American Chemical Society (ACS). (2022).[2] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. (Reference for chemical stability and synthesis). Retrieved from [Link]

Application Note: In Vitro Evaluation of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous framework for the in vitro cytotoxicity evaluation of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide . This compound is a critical polar building block in medicinal chemistry, often employed as a non-basic, metabolically stable surrogate for morpholine or as a hydrophilic linker in PROTAC (Proteolysis Targeting Chimera) design.

While the core scaffold (thiomorpholine 1,1-dioxide) exhibits a generally favorable safety profile, the addition of the 4-hydroxybutyl tail alters lipophilicity and cellular uptake. Consequently, this guide moves beyond generic screening, offering a targeted "Toxicity Triage" approach that distinguishes between metabolic arrest, membrane compromise (necrosis), and oxidative stress induction.

Physicochemical Context & Compound Handling

Understanding the molecule is the prerequisite for accurate biological data.

  • Chemical Nature: A cyclic sulfone (dioxide) with a hydroxybutyl chain.

  • Key Property: Unlike morpholine, the nitrogen is non-basic due to the electron-withdrawing sulfone group. This reduces lysosomal trapping, a common artifact in cytotoxicity assays of basic amines.

  • Solubility: High polarity. Soluble in DMSO (dimethyl sulfoxide) and water.

  • Stability: High thermal and metabolic stability (resistant to N-oxidation).

Preparation Protocol (Critical Step)

To ensure assay reproducibility, the compound must be solubilized correctly to prevent micro-precipitation, which causes false toxicity signals via physical sedimentation on cell monolayers.

  • Stock Solution: Prepare a 100 mM stock in anhydrous DMSO. Vortex for 30 seconds.

  • Sterilization: Filtration is not recommended for small volumes due to potential adsorption to filter membranes. Instead, perform all handling in a sterile hood using sterile DMSO.

  • Working Solution: Dilute stock into pre-warmed culture media (37°C) immediately before dosing.

    • Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid vehicle toxicity.

Experimental Design Strategy

We utilize a Multiparametric Approach to evaluate toxicity. A single assay (e.g., MTT) is insufficient because it cannot distinguish between cell death and proliferation arrest.

Selected Cell Models
Cell LineTissue OriginRationale for Selection
HepG2 Liver (Human)Metabolic competent; standard for predicting systemic toxicity and metabolite-induced stress.
BALB/c 3T3 Fibroblast (Mouse)OECD 129 Standard. The reference model for basal cytotoxicity and starting dose estimation.[1]
HEK293 Kidney (Human)High susceptibility to osmotic stress and polar compounds; represents renal clearance path.

Detailed Protocols

Protocol A: Metabolic Viability Screen (MTS Assay)

Rationale: Measures mitochondrial reductase activity. We prefer MTS over MTT because MTS produces a soluble formazan product, eliminating the solubilization step that often introduces pipetting errors.

Reagents:

  • Promega CellTiter 96® AQueous One Solution (MTS).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Vehicle Control: 0.5% DMSO in Media.

Workflow:

  • Seeding: Plate cells (HepG2 or 3T3) at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing: Remove old media. Add 100 µL of fresh media containing the compound at serially diluted concentrations (e.g., 0.1 µM to 100 µM).

    • Replicates: N=4 wells per concentration.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add 20 µL MTS reagent directly to wells. Incubate 1–4 hours.

  • Detection: Measure Absorbance at 490 nm on a microplate reader.

Protocol B: Membrane Integrity (LDH Release)

Rationale: Confirms necrosis. If MTS is low but LDH release is low, the compound is likely cytostatic (stops growth) rather than cytotoxic (kills cells).

Workflow:

  • Supernatant Harvest: After the 48h exposure in Protocol A, carefully transfer 50 µL of supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase/Tetrazolium).

  • Incubation: Incubate 30 minutes at Room Temperature in the dark.

  • Stop: Add 50 µL Stop Solution (Acetic Acid or HCl).

  • Detection: Measure Absorbance at 490 nm .

  • Calculation:

    
    
    

Visualization of Workflows

Figure 1: The Toxicity Triage Logic

This diagram illustrates the decision-making process when interpreting assay data for sulfone derivatives.

ToxicityTriage Start Start: MTS/Resazurin Assay CheckViability Viability < 80%? Start->CheckViability Safe Compound Considered Non-Toxic at Dose CheckViability->Safe No CheckLDH Check LDH Release (Membrane Integrity) CheckViability->CheckLDH Yes HighLDH High LDH Release CheckLDH->HighLDH LowLDH Low LDH Release CheckLDH->LowLDH Necrosis Outcome: Necrosis (Acute Toxicity) HighLDH->Necrosis Arrest Outcome: Cytostatic or Apoptotic LowLDH->Arrest ApoptosisAssay Secondary Screen: Caspase 3/7 Assay Arrest->ApoptosisAssay Confirm Mechanism

Caption: Decision tree for distinguishing between necrotic toxicity and cytostatic effects based on multiparametric data.

Figure 2: Experimental Plate Layout (Serial Dilution)

Standardized layout to minimize edge effects and ensure statistical power.

PlateLayout cluster_controls Controls cluster_samples Compound Dosing (µM) VC Veh Ctrl High 100 µM VC->High Compare PC Pos Ctrl BK Blank (Media) Mid 10 µM High->Mid 1:10 Dilution Low 1 µM Mid->Low 1:10 Dilution

Caption: Serial dilution strategy. Vehicle Controls (VC) must be DMSO-matched to the High dose wells.

Data Interpretation & Expected Results

Based on the structural properties of thiomorpholine 1,1-dioxides, the following outcomes are anticipated:

  • Basal Cytotoxicity: The IC50 is expected to be > 100 µM in non-sensitive lines (3T3, HEK293). Sulfone groups generally reduce the reactivity compared to their sulfide precursors.

  • Oxidative Stress: While sulfones are stable, high doses (>500 µM) may trigger mild ROS (Reactive Oxygen Species) accumulation. If toxicity is observed, perform a H2DCFDA staining assay to confirm oxidative stress.

  • Solubility Artifacts: If viability drops sharply at the highest dose only, inspect wells microscopically for crystal formation. 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide is polar, but high concentrations in aqueous media can still precipitate.

Reporting Standards

When documenting results, ensure the following metrics are tabulated:

MetricDefinitionAcceptance Criteria
Z' Factor Assay robustness score> 0.5 for screening assays
IC50 Concentration inhibiting 50% activityCalculated via 4-parameter logistic regression
Fit quality of the dose-response curve> 0.95

References

  • OECD Guidelines for the Testing of Chemicals. (2010). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Publishing. [Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 29, 2026. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Thiomorpholine 1,1-dioxide.[3] (General safety profile for the scaffold). [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Issue: Researchers frequently encounter "crashing out" (precipitation) with 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide during the transition from organic stock solvents to aqueous assay buffers.[1]

Physicochemical Root Cause: This molecule contains a sulfone group (1,1-dioxide) and a hydroxyl tail .[1] While the sulfone moiety is polar, it contributes to high crystalline lattice energy due to strong intermolecular dipole-dipole interactions.[1] The hydroxyl group adds hydrogen bonding capability.

  • The Trap: Vendors often list this compound as "Slightly Soluble" in DMSO. This is a critical warning. Unlike lipophilic "grease balls" that dissolve easily in DMSO but fail in water, this compound behaves more like "brick dust"—it has a stable crystal structure that resists solvation in both phases if the concentration is too high.

Solubility Thresholds (Reference Data)
Solvent SystemSolubility StatusMax Recommended StockNotes
DMSO (Anhydrous) Slightly Soluble 10 mM (approx.[1] 1.35 mg/mL)Warning:[1] Higher concentrations (e.g., 100 mM) often crystallize upon storage.[1]
Methanol Slightly Soluble< 5 mMNot recommended for long-term storage due to evaporation.[1]
PBS / Media (pH 7.4) Poor< 100 µMKinetic solubility is low; requires careful dilution.[1]
Water PoorN/ADo not dissolve directly in water; requires cosolvent.[1]

Troubleshooting Guide (Q&A)

Phase 1: Stock Solution Issues

Q: My 10 mM DMSO stock solution looks clear, but my assay results are highly variable. Why? A: You are likely experiencing "Invisible Precipitation" or DMSO Hydration .[1] DMSO is hygroscopic; it absorbs water from the atmosphere.[2] If your DMSO stock has absorbed even 1-2% water, the solubility of sulfone-containing compounds drops exponentially.[1]

  • The Mechanism: The water molecules compete for hydrogen bonds with the sulfone oxygens and the hydroxyl tail, forcing the compound back into its crystal lattice.

  • The Fix:

    • Use anhydrous DMSO from a fresh, single-use ampoule.[1]

    • Store stocks in small aliquots at -20°C to avoid repeated freeze-thaw cycles (which introduce condensation).

    • Visual Check: Spin the stock at 10,000 x g for 5 minutes. If you see a pellet, your "solution" is actually a suspension.[1]

Phase 2: Assay Dilution Issues (The "Crash")

Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I stop this? A: You are causing Dilution Shock . Directly piping 100% DMSO stock into an aqueous buffer creates a transient zone of supersaturation. The local concentration at the pipette tip exceeds the solubility limit before mixing can occur.

  • The Fix: Implement an Intermediate Dilution Step (see Protocol below). By stepping down the DMSO concentration (e.g., 100% -> 10% -> 1%), you allow the compound to solvate kinetically without triggering immediate nucleation.[1]

Q: Can I heat the solution to get it to dissolve? A: Yes, but with caution. The melting point is 68-71°C. Mild heating (37°C - 45°C) and sonication are effective for the stock solution.[1] However, do not heat the final assay plate . If it requires heat to stay in solution at assay concentration, it is thermodynamically unstable and will precipitate during the incubation period, leading to false negatives (loss of compound) or false positives (precipitate aggregates affecting readouts).[1]

Validated Protocols

Protocol A: The "Intermediate Dilution" Workflow

Use this method to prevent precipitation during assay setup.

DilutionProtocol cluster_0 Critical Step: Vortex Immediately Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (10% DMSO) Conc: 1 mM Stock->Inter 1. Dilute 1:10 into Buffer Assay Final Assay Well (1% DMSO) Conc: 100 µM Inter->Assay 2. Dilute 1:10 into Media/Buffer

Figure 1: Step-wise dilution reduces the kinetic energy barrier to precipitation, preventing the "shock" of moving from organic to aqueous phases.

Protocol B: Diagnostic Solubility Flowchart

Use this logic to determine if the assay is salvageable.

TroubleshootingTree Start Start: Compound Precipitates in Assay CheckStock Inspect DMSO Stock (Nephelometry or Spin) Start->CheckStock IsClear Is Stock Clear? CheckStock->IsClear No No (Cloudy/Pellet) IsClear->No Solubility Limit Yes Yes (True Solution) IsClear->Yes Dilution Shock Action1 1. Sonicate (40°C) 2. Add 5% Solutol or Cyclodextrin to Stock No->Action1 DilutionCheck Are you using Intermediate Dilution? Yes->DilutionCheck Action4 Reduce Final Conc. or Add 0.1% Pluronic F-127 Yes->Action4 Still crashing? Action2 Check Assay pH (Sulfones are stable, but polarity shifts with pH) DilutionCheck->No Direct Add DilutionCheck->Yes Already Stepping Action3 Adopt Protocol A (Intermediate Dilution) DilutionCheck->Action3

Figure 2: Diagnostic logic for isolating the root cause of insolubility.

Advanced Formulation Strategies

If standard protocols fail, the following additives are validated for sulfone-based compounds in biological assays.

Additive ClassReagentConcentration (Final)Mechanism of Action
Surfactant Pluronic F-127 0.05% - 0.1%Prevents micro-aggregate growth by coating hydrophobic patches.[1] Non-cytotoxic at low levels.[1]
Complexing Agent HP-β-Cyclodextrin 0.5% - 2.0%Encapsulates the hydrophobic butyl tail, leaving the polar sulfone exposed to the solvent.[1] Highly effective for this specific structure.
Cosolvent PEG-400 1% - 5%Disrupts water structure to accommodate the polar sulfone group better than water alone.[1]

Warning: Always run a "Vehicle Control" containing the additive alone to ensure it does not interfere with your specific biological target (e.g., enzyme inhibition or cell viability).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide.[1] Retrieved from [Link]

  • Auld, D. S., et al. (2020). Assay Guidance Manual: Compound Management and Solubility.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.[1] Drug Discovery Today.[1] (Contextual validation of intermediate dilution protocols).

  • Waybright, T.J., et al. (2009). Effect of DMSO on compound solubility in aqueous buffers.[1] (Validation of DMSO hydration issues). Retrieved from [Link]

Sources

Technical Support Center: Derivatization Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Chromatography & Mass Spectrometry Excellence Center

Introduction: The Kinetics of Visibility

Welcome to the Derivatization Support Center. If you are here, you likely face the "invisibility problem"—analytes that are too polar, too non-volatile, or thermally unstable for your detector.

Derivatization is not merely a sample prep step; it is synthetic organic chemistry on a micro-scale . Success relies on manipulating reaction kinetics (making the reaction fast) and thermodynamics (making the product stable). This guide moves beyond basic recipes to the mechanistic causes of failure, focusing on Silylation (GC-MS) and Fluorescent Tagging (HPLC/LC-MS).

Module 1: Silylation for GC-MS (The "Dry" Protocol)

Core Mechanism: Nucleophilic attack of the silylating reagent on active hydrogens (-OH, -COOH, -NH, -SH). The Enemy: Hydrolysis. Silyl derivatives are thermodynamically unstable in the presence of water.

Troubleshooting Guide: Silylation Failures
SymptomMechanistic CauseCorrective Action
Tailing Peaks (Active Hydrogens) Incomplete Derivatization: Steric hindrance prevented the silyl group from protecting the polar site.Increase Catalyst Strength: Switch from BSTFA to BSTFA + 1-10% TMCS . The TMCS acts as a Lewis acid catalyst to drive the reaction on hindered sites [1, 2].
White Precipitate in Vial Hydrolysis/Polymerization: Moisture entered the system. The precipitate is likely ammonium salts or hydrolyzed silanols.The "Dry" Audit: 1. Bake glassware at 200°C. 2. Use molecular sieves in solvents. 3. Critical: Ensure solvent is aprotic (e.g., Pyridine, Ethyl Acetate).
Ghost Peaks / Artifacts Injector Port Decomposition: Stainless steel surfaces in the GC inlet catalyze the degradation of labile silyl derivatives.Passivation: Switch to a deactivated glass liner with glass wool. Dirty liners act as active sites for adsorption [3].
Low Yield for Amines Weak Nucleophilicity: Amines are harder to silylate than alcohols due to lower acidity.Thermodynamic Push: Increase temperature to 60-90°C and time to 30-60 mins . Use Pyridine as a solvent to act as an acid scavenger (HCl acceptor) [1].
Decision Logic: Selecting the Right Silyl Reagent

Use this logic flow to select the reagent based on your analyte's functional group and steric bulk.

SilylationLogic Start Select Analyte Functional Group Alcohols Alcohols / Phenols Start->Alcohols Acids Carboxylic Acids Start->Acids Amines Amines / Amides Start->Amines Hindered Sterically Hindered? Alcohols->Hindered AcidRxn Requires Catalyst Acids->AcidRxn AmineType Primary or Secondary? Amines->AmineType BSTFA BSTFA (Standard) Hindered->BSTFA No MTBSTFA MTBSTFA (Stronger/Stable) Hindered->MTBSTFA Yes (t-BDMS derivative) BSTFA_TMCS BSTFA + 1-10% TMCS AcidRxn->BSTFA_TMCS HardToReact Difficult to Silylate AmineType->HardToReact HardToReact->BSTFA_TMCS High Temp (60-90°C)

Figure 1: Decision matrix for selecting silylation reagents based on functional group reactivity and steric hindrance.

Module 2: Amino Acid Profiling (HPLC/LC-MS)

Core Mechanism: Dual-loop derivatization.

  • OPA (o-Phthalaldehyde): Reacts instantly with Primary Amines in the presence of a thiol (e.g., 3-mercaptopropionic acid).

  • FMOC (9-Fluorenylmethyl chloroformate): Reacts with Secondary Amines (like Proline) that OPA misses.[1]

The "In-Needle" Automation Protocol

Manual derivatization of OPA is prone to error because the OPA-amino acid derivative is unstable and degrades within minutes. We recommend Automated In-Needle Derivatization (e.g., Agilent/Thermo autosamplers).

Optimized Workflow:

  • Draw: 2.5 µL Borate Buffer (pH 10.2).

  • Draw: 0.5 µL Sample.

  • Mix: In loop (activates amines).

  • Draw: 0.5 µL OPA Reagent.

  • Wait: 0.5 min (Primary amine reaction).

  • Draw: 0.5 µL FMOC Reagent.

  • Wait: 0.5 min (Secondary amine reaction).

  • Quench: Add 32 µL Water/Acid (Critical step to stop FMOC hydrolysis and stabilize sample) [4, 5].

  • Inject.

FAQ: OPA/FMOC Troubleshooting

Q: Why is my Proline peak disappearing? A: Proline reacts only with FMOC. If the FMOC reaction time is too short (<30s) or the pH is not basic enough (needs pH >9), the yield drops. Conversely, if you don't quench with acidic water, the FMOC-OH hydrolysis byproduct can interfere with the chromatogram [5].

Q: I see double peaks for some amino acids. A: This is often a pH mismatch . If the injection solvent is too alkaline compared to the mobile phase, you get peak splitting. Ensure your quenching step (Step 8 above) brings the plug pH closer to your mobile phase pH (usually acidic for C18 separation) [6].

Module 3: General Optimization Strategy (DOE)

Do not use "One Factor at a Time" (OFAT) optimization; it misses interactions between variables (e.g., Temperature vs. Time). Use a Design of Experiments (DOE) approach.

The "Golden Box" Optimization Protocol: When validating a new derivatization method, perform a 2-level factorial design on these three variables:

  • Reagent Excess: (e.g., 5x vs 50x molar excess). Why? Drives equilibrium (Le Chatelier).

  • Temperature: (e.g., 60°C vs 90°C). Why? Overcomes activation energy barriers.

  • Time: (e.g., 30 min vs 120 min). Why? Ensures kinetic completion.

Data Presentation: Optimization Results (Example: AMPA Impurities) Data adapted from optimization studies on phosphonic acids [2].

ConditionTemp (°C)Time (min)Catalyst (TMCS %)Conversion Yield (%)
Standard 60301%80% (Incomplete)
High Temp 90601%88%
High Cat 603010%92%
Optimized 90 140 10% 97% (Complete)

Note: For difficult analytes like AMPA, both high temperature and high catalyst concentration were required to overcome steric hindrance.

Module 4: Experimental Workflows

Workflow Visualization: From Sample to Injector

This diagram illustrates the critical path for a generic derivatization workflow, highlighting the "Kill Steps" where most errors occur.

DerivatizationWorkflow Sample Dry Sample Residue Solvent Add Aprotic Solvent (Pyridine/Acetonitrile) Sample->Solvent Must be <0.1% Water Reagent Add Reagent (BSTFA/MTBSTFA) Solvent->Reagent Excess 10:1 Reaction Reaction Block (60-90°C) Reagent->Reaction Check Clear Solution? Reaction->Check Inject GC/LC Injection Check->Inject Yes Precipitate Centrifuge/Filter (Moisture Contamination) Check->Precipitate No (Cloudy) Precipitate->Inject Supernatant only

Figure 2: Critical path workflow. The "Check" step is vital; cloudiness indicates moisture contamination or salt precipitation.

References

  • Kumirska, J., et al. (2011). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chemometrics. Link

  • Ripley, T., & Schafer, W. (2011). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS. Journal of Chromatographic Science. Link

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin. Link

  • Thermo Fisher Scientific. Automated in-needle OPA/FMOC derivatization of amino acids analysis. Application Brief AB004093.[2] Link

  • Agilent Technologies. Rapid, Sensitive, and Reproducible HPLC Analysis of Amino Acids. Publication 5990-4547EN. Link

  • ResearchGate Forum. (2023). Anyone having issue with derivatization of amino acid using Fmoc?Link

Sources

Technical Support Center: Purification of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

[1]

Case ID: PUR-TB-59801 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

Target Molecule: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide CAS: 59801-41-1 (Free Base) Core Challenge: "The Polarity Trap."[1] This molecule possesses a "trifecta" of polarity: a basic tertiary amine, a hydrogen-bonding sulfone, and a terminal hydroxyl group.[1] This combination renders it highly water-soluble and difficult to retain on standard normal-phase silica, leading to poor recovery during aqueous workup and peak tailing during chromatography.[1]

PropertyValueImplication for Purification
LogP (Predicted) ~ -1.1 to -0.5Highly hydrophilic; partitions poorly into Et₂O or Hexanes.[1]
pKa (Conjugate Acid) ~ 5.4 - 6.5Weakly basic.[1] Can be protonated/trapped in acidic aqueous layers.[1]
Physical State Viscous Oil / Low-melting SolidDifficult to crystallize directly; often requires salt formation.[1]
Solubility Water, MeOH, DMSO, DCM"Like dissolves like" – hard to separate from polar impurities.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I lost my product during the aqueous workup."

Symptoms: High mass recovery in the aqueous waste layer; low yield in the organic extract (DCM or EtOAc). Root Cause: The sulfone and hydroxyl groups create a hydration shell that keeps the molecule in the water phase, even at neutral pH. Corrective Protocol:

  • Saturation: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics ("salting out").[1]

  • Solvent Switch: Do not use pure Ethyl Acetate.[1] Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (4:1) .[1] The alcohol disrupts the water-solubility cage.[1]

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH > 10 using saturated Na₂CO₃ or NaOH.[1] This ensures the amine is fully deprotonated (neutral form) to maximize organic partitioning.[1]

Issue 2: "The product streaks/tails on the silica column."

Symptoms: Broad peaks, poor separation from starting material (Thiomorpholine 1,1-dioxide), and product bleeding over many fractions.[1] Root Cause: The sulfone oxygens and the hydroxyl group interact strongly with the silanols on the silica gel surface.[1] Corrective Protocol:

  • Mobile Phase Modifier: You must use a basic modifier.[1] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your DCM:MeOH mobile phase.[1]

    • Why? The base competes for the acidic silanol sites on the silica, allowing your amine product to elute sharply.[1]

  • Stationary Phase: Switch to Amine-functionalized Silica (NH₂-Silica) . This eliminates the need for mobile phase modifiers and protects the product from acidic decomposition.[1]

Issue 3: "I cannot separate the product from the unreacted starting material."

Symptoms: Co-elution of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (Product) and Thiomorpholine 1,1-Dioxide (Starting Material).[1] Root Cause: Both are highly polar amines with similar Rf values.[1] Corrective Protocol (Chemical Scavenging): Since the starting material is a secondary amine and your product is a tertiary amine, use "Chemical Filtering":

  • Add 1.2 equivalents of scavenger resin (e.g., Isocyanate-functionalized polystyrene) to the reaction mixture post-reaction.[1]

  • Stir for 2 hours. The resin will covalently bind the unreacted secondary amine.[1]

  • Filter the resin.[1][2] The filtrate contains only your tertiary amine product.[1]

  • Alternative: If resin is unavailable, add Acetic Anhydride (1.5 eq) .[1] This converts the starting material into an amide (N-acetyl), which is significantly less polar and easily separated by flash chromatography.[1]

Step-by-Step Optimization Workflow

This protocol assumes a standard alkylation synthesis (Thiomorpholine 1,1-dioxide + 4-Chlorobutanol).[1]

Phase A: Reaction & Quench
  • Run reaction in Acetonitrile or DMF with K₂CO₃ (3 eq).

  • Monitor via TLC (Stain: KMnO₄ or Iodine; UV is weak due to lack of conjugation).[1]

  • Critical Step: Do not evaporate DMF to dryness if possible; it creates oils.[1] Dilute with water.[1][3]

Phase B: The "Salting-Out" Extraction
  • Dilute reaction mix with water (10 mL per gram of substrate).

  • Basify to pH 12 with 2M NaOH.

  • Add solid NaCl until the solution is saturated (undissolved salt visible).

  • Extract 4x with DCM:Isopropanol (3:1) .

  • Dry combined organics over Na₂SO₄. Do not use MgSO₄ as it can coordinate with the sulfone/amine/alcohol complex causing loss.

Phase C: Purification (Flash Chromatography)
  • Column: 12g or 24g Silica Gold (High Performance).[1]

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% Methanol in DCM containing 1% NH₄OH.[1]

  • Gradient:

    • 0-5 min: 0% B (Flush non-polar impurities)[1]

    • 5-20 min: 0% → 50% B (Product typically elutes ~30% B)[1]

  • Detection: ELSD (Evaporative Light Scattering Detector) is recommended if UV signal is weak.[1]

Decision Logic Diagram

The following flowchart illustrates the decision-making process for purifying this specific sulfone-amine derivative.

PurificationLogicStartCrude Reaction MixtureCheckSMIs Unreacted SM present?Start->CheckSMScavengeAdd Isocyanate Resin(Removes Secondary Amine)CheckSM->ScavengeYesWorkupAqueous WorkupCheckSM->WorkupNoScavenge->WorkupPhaseCheckCheck Aqueous Phase pHWorkup->PhaseCheckAdjustPHAdjust to pH > 12Saturate with NaClPhaseCheck->AdjustPHpH < 10ExtractExtract with DCM:iPrOH (3:1)PhaseCheck->ExtractpH > 10AdjustPH->ExtractChromatographyFlash ChromatographyExtract->ChromatographyMethodChoiceSelect MethodChromatography->MethodChoiceNormalPhaseDCM/MeOH + 1% NH4OH(Basified Silica)MethodChoice->NormalPhaseStandardReversePhaseC18 ColumnWater/AcN + 0.1% TFAMethodChoice->ReversePhaseHigh Purity Req.FinalPure Product(Viscous Oil/Solid)NormalPhase->FinalReversePhase->Final

Caption: Decision logic for the purification of hydrophilic sulfone-amines, emphasizing chemical scavenging and pH control.

Frequently Asked Questions (FAQs)

Q: Can I use HCl salt formation to purify this instead of a column? A: Yes, but with caution. The hydrochloride salt of 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide is likely hygroscopic due to the sulfone and hydroxyl groups.[1] If you choose this route, dissolve the crude oil in dry Ethanol/Isopropanol and add 4M HCl in Dioxane.[1] If a precipitate forms, filter quickly under nitrogen.[1] If it oils out (common), you will need to scratch the flask or use diethyl ether as an anti-solvent to induce crystallization.[1]

Q: Why does my NMR show extra peaks around 2.5-3.0 ppm? A: This is often residual Thiomorpholine 1,1-dioxide (starting material).[1] Its signals overlap heavily with the ring protons of your product.[1] Check the integration of the butyl chain protons (approx 1.5 ppm) against the ring protons.[1] If the ratio is off, you have SM contamination.[1] Refer to the "Chemical Scavenging" section above.

Q: Is the sulfone group stable to strong acids/bases? A: Generally, yes.[1] The sulfone (SO₂) is chemically robust.[1] However, the hydroxyl group can be susceptible to elimination (dehydration) under extremely acidic conditions at high heat, potentially forming an alkene.[1] Avoid boiling in concentrated HCl.

References

  • Context: Provides physical properties (melting point, solubility) of the parent scaffold.
  • Context: Confirms the polar nature and storage requirements (inert gas)
  • Steiner, A., et al. (2022).[1] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Retrieved January 28, 2026, from [Link][1]

    • Context: Describes the handling and cyclization of thiomorpholine derivatives, relevant for understanding impurity profiles.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 28, 2026, from [Link]

    • Context: Authoritative source for chemical identifiers, toxicity data, and rel

Technical Support Center: Scale-Up Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

[1]

Status: Active Ticket Priority: High (Scale-Up/Process Safety) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are accessing the technical support repository for the synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide . This guide addresses the transition from medicinal chemistry (gram-scale) to process development (kilogram-scale).

The target molecule combines a polar sulfone core with a hydrophilic alcohol tail, creating unique challenges in solubility , extraction , and alkylation selectivity . This guide focuses on the convergent N-alkylation of Thiomorpholine 1,1-Dioxide , as it offers the safest and most regulatory-compliant route compared to the toxic divinyl sulfone pathway.

Module 1: Reaction Optimization & Kinetics

Core Reaction Scheme

The standard scale-up route involves the nucleophilic attack of Thiomorpholine 1,1-dioxide (1) on a 4-halobutanol derivative (2) .[1]

ReactionSchemeSM1Thiomorpholine1,1-DioxideIntIntermediate(Ester)SM1->Int+ Base, HeatSM24-ChlorobutylAcetate (Recommended)SM2->IntSM2_Alt4-Chloro-1-butanol(Risky)SM2_Alt->IntDirect AlkylationImpurity1Impurity:Tetrahydrofuran (THF)(Cyclization of Alkylator)SM2_Alt->Impurity1IntramolecularCyclizationProdTarget:4-(4-Hydroxybutyl)thiomorpholine 1,1-DioxideInt->ProdHydrolysis(NaOH/MeOH)Impurity2Impurity:Quaternary AmmoniumSalt (Over-alkylation)Prod->Impurity2Excess Alkylator

Figure 1: Reaction pathway highlighting the critical decision between using free alcohol vs. acetate protection to prevent alkylator cyclization.

Troubleshooting Q&A: Reaction Phase

Q1: My conversion stalls at 70%, and I see a volatile liquid in the trap. What is happening? Diagnosis: You are likely using 4-chloro-1-butanol or 4-bromo-1-butanol directly.[1] Under basic conditions (especially with


Tetrahydrofuran (THF)11Solution:
  • Switch Reagents: Use 4-chlorobutyl acetate or 4-bromobutyl acetate .[1] The ester group prevents cyclization.[1]

  • Hydrolysis Step: After N-alkylation is complete, add catalytic NaOH/MeOH to cleave the acetate and reveal the alcohol.[1] This adds a step but guarantees high yield and atom economy.[1]

Q2: The reaction is sluggish even at reflux (


).Diagnosis:1Solution:
  • Catalysis: Add 10 mol% Potassium Iodide (KI) (Finkelstein conditions) to generate the more reactive iodide in situ.[1]

  • Solvent Switch: If using Acetonitrile (MeCN), switch to DMF or DMAc .[1] The higher boiling point (

    
    ) and better solubility of inorganic bases accelerate the rate significantly.
    

Q3: I am detecting a "dimer" impurity by LC-MS. Diagnosis: This is the quaternary ammonium salt formed when the product reacts with a second molecule of alkylator. Solution:

  • Stoichiometry Control: Ensure the alkylating agent is the limiting reagent (0.95 eq) or used in slight excess (1.1 eq) with strict monitoring.

  • Reverse Addition: Do not add the amine to the alkylator. Add the alkylator slowly to the amine/base mixture.

Module 2: Work-Up & Purification (The "Downstream")

The high water solubility of the sulfone moiety makes traditional aqueous extraction difficult.

Solubility Data & Extraction Strategy
SolventSolubility of TargetRecommendation
Water Very HighAvoid as product layer (unless using resin).[1]
Dichloromethane (DCM) ModerateGood for extraction, but requires multiple washes.[1]
n-Butanol HighBest for continuous extraction from aqueous phase.[1]
Ethyl Acetate LowPoor extraction efficiency.[1]
Toluene NegligibleUse as an antisolvent to crash out product.[1]
Work-Up Workflow

WorkupRxnMixReaction Mixture(DMF/Salts/Product)FilterFiltrationRxnMix->FilterRemove K2CO3/KClConcConcentrate DMF(High Vac)Filter->ConcResidueOily ResidueConc->ResidueDecisionPurity CheckResidue->DecisionPathAMethod A: Crystallization(Preferred for Scale)Decision->PathA>90% Crude PurityPathBMethod B: Continuous Extraction(If oil persists)Decision->PathBHigh DMF/SaltsFinalFinal Product(White Solid)PathA->FinalDissolve in min. hot iPrOHAdd Heptane/MTBECool to 0°CPathB->FinalDissolve in H2OExtract w/ n-ButanolConcentrate

Figure 2: Decision tree for isolation based on crude purity and physical state.

Troubleshooting Q&A: Isolation Phase

Q4: I cannot extract the product from the aqueous layer after hydrolysis. Diagnosis: The sulfone and hydroxyl groups make the molecule extremely hydrophilic. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or Ammonium Sulfate .[1] This pushes the organic product out (Hofmann effect).[1]

  • Continuous Extraction: Use a liquid-liquid continuous extractor with DCM or Chloroform for 12-24 hours.[1]

  • Evaporation & Trituration: Evaporate the water completely (azeotrope with toluene if needed).[1] Triturate the solid salt residue with warm Ethanol or Isopropanol .[1] The product will dissolve; the inorganic salts will not.[1] Filter and concentrate.

Q5: The product is an oil that won't crystallize. Diagnosis: Residual solvent (DMF) or trace impurities (unreacted alkylator) often prevent crystal lattice formation.[1] Solution:

  • Solvent Swap: Dissolve the oil in a minimal amount of DCM , dry over

    
    , and strip to dryness to remove water traces.
    
  • Antisolvent Crash: Dissolve in minimal hot Isopropanol (IPA) . Add MTBE or Heptane dropwise until cloudy.[1] Seed with a pure crystal if available.[1] Cool slowly to

    
    .
    

Module 3: Safety & Regulatory (E-E-A-T)

Critical Hazards
  • Thermal Stability of Sulfones: While generally stable, sulfones can decompose exothermically at very high temperatures (

    
    ).[1] Ensure distillation/drying temperatures are controlled.
    
  • Alkylating Agents (PGIs): 4-chlorobutanol and its acetate are potential Genotoxic Impurities (PGIs) .[1]

    • Control Strategy: Demonstrate purge of the alkylator in the final crystallization. A limit of <10 ppm is typically required for pharmaceutical intermediates.[1]

    • Validation: Use derivatization GC-MS or LC-MS/MS to quantify residual alkylator.[1]

Alternative Route Warning (Divinyl Sulfone)

Do NOT use the Divinyl Sulfone + 4-Aminobutanol route for scale-up unless you have specific containment facilities.[1]

  • Reason: Divinyl sulfone is a blister agent (similar to Mustard Gas) and a severe lachrymator.[1] The engineering controls required (Class 1 containment) outweigh the chemical advantages.[1]

Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 100g of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide.

  • Reaction Setup:

    • To a 2L reactor, charge Thiomorpholine 1,1-dioxide (67.5 g, 0.50 mol) and Acetonitrile (675 mL, 10 vol).

    • Add Potassium Carbonate (

      
      , milled, 138 g, 1.0 mol).
      
    • Add Potassium Iodide (8.3 g, 0.05 mol).

    • Heat to

      
       with vigorous stirring.
      
  • Addition:

    • Add 4-Chlorobutyl acetate (82.8 g, 0.55 mol) dropwise over 1 hour.[1]

    • Note: Using the acetate prevents THF formation.[1]

    • Raise temperature to reflux (

      
      ) and stir for 12-16 hours.
      
    • IPC (In-Process Control): Check by TLC (10% MeOH/DCM) or HPLC. Target <2% unreacted amine.[1]

  • Hydrolysis (One-Pot):

    • Cool to

      
      .
      
    • Add Methanol (200 mL) and 50% NaOH solution (44 g, 1.1 eq).

    • Stir at

      
       for 2 hours to cleave the acetate.
      
  • Work-Up:

    • Filter off inorganic salts (

      
      ).[1] Wash cake with MeCN.
      
    • Concentrate the filtrate to a thick oil.[1]

    • Purification: Dissolve residue in warm Isopropanol (200 mL) . Filter hot to remove residual salts.[1]

    • Cool to room temperature, then to

      
      .
      
    • If no crystals form, add MTBE (100 mL) slowly.[1]

    • Filter the white solid and dry under vacuum at

      
      .
      

Expected Yield: 75-85% Appearance: White crystalline solid.[1]

References

  • Thiomorpholine 1,1-Dioxide Synthesis

    • Synthesis and Production of Thiomorpholine-1,1-Dioxide.[1][2][3][4][5] NBInno. Retrieved from

  • General Sulfone Alkylation & Scale-Up

    • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Steiner, A., et al. (2022).[1] ACS Omega.[1] Retrieved from [1]

  • Purification of Water-Soluble Sulfones

    • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate Discussion.[1] Retrieved from

  • Compound Data & Safety

    • Thiomorpholine 1,1-dioxide (CID 6484228).[1] PubChem.[1] Retrieved from [1]

Common pitfalls in the synthesis of thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: TM-SYNTH-2024

Welcome to the Thiomorpholine Synthesis Support Center. You are likely here because your LC-MS shows "ghost" peaks (M+16), your yields are plummeting during cyclization, or your alkylation went to the sulfur instead of the nitrogen. Thiomorpholine is a privileged scaffold—a bioisostere of morpholine that alters lipophilicity and metabolic stability—but the sulfur atom introduces unique reactivity challenges compared to its oxygenated counterpart.

Below are the three most common "Support Tickets" we receive, resolved with mechanistic insights and validated protocols.

Ticket #001: The "Ghost Peak" Phenomenon (Unwanted Oxidation)

User Issue: "I synthesized my thiomorpholine derivative, but after workup, my LC-MS shows a significant peak at M+16 and sometimes M+32. My NMR shows complex splitting."

Diagnosis: You are experiencing S-oxidation . Unlike morpholine, the sulfur in thiomorpholine is highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents (especially ethers), or aggressive workup conditions, leading to sulfoxides (M+16) and sulfones (M+32).

Root Cause Analysis

Sulfur is a "soft" nucleophile with high electron density. It reacts readily with radical species and electrophilic oxygen sources.

  • Solvent Impurities: THF and Diethyl ether often contain peroxides if not freshly distilled or stabilized.

  • Atmospheric Exposure: Stirring a free base thiomorpholine in air for extended periods can induce slow oxidation.

  • Flash Chromatography: Silica gel can catalyze oxidation, especially if the eluent contains traces of peroxides or if the compound sits on the column.

Troubleshooting Protocol: The "Oxygen-Free" Workflow
StepAction ItemTechnical Rationale
1. Solvent Prep Test all ethereal solvents for peroxides. Use anhydrous, degassed solvents (sparged with Ar/N2 for 15 min).Eliminates dissolved oxygen and peroxide triggers.
2.[1] Reaction Run reactions under a positive pressure of Nitrogen or Argon.Prevents atmospheric ingress.
3. Workup Avoid oxidizing acids. Use reductive quench if oxidation is suspected (e.g., wash with 10% Na2S2O3).Thiosulfate scavenges active oxidant species.
4. Storage Store as the HCl or oxalate salt , not the free base.Protonation of the amine reduces the electron density of the ring, indirectly stabilizing the sulfur.
Visual Guide: Oxidation Management Workflow

OxidationControl Start Start Synthesis SolventCheck Peroxide Test (KI Starch Paper) Start->SolventCheck Degas Sparge Solvent (Ar/N2, 15 min) SolventCheck->Degas Pass Reaction Reaction (Inert Atm) Degas->Reaction Workup Workup (Add Na2S2O3 wash) Reaction->Workup Oxidation Sulfoxide (M+16) detected Reaction->Oxidation Air Leak SaltFormation Convert to HCl Salt Workup->SaltFormation Storage Stable Storage SaltFormation->Storage Oxidation->Workup Salvage Attempt

Figure 1: Critical control points to prevent sulfur oxidation during synthesis and storage.

Ticket #002: Regioselectivity Wars (N- vs. S-Alkylation)

User Issue: "I tried to alkylate the nitrogen using an alkyl halide, but I isolated the sulfonium salt or a mixture of N- and S-alkylated products."

Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) conflict.

  • Nitrogen (Secondary Amine): Harder nucleophile, generally kinetically favored.

  • Sulfur (Thioether): Softer nucleophile, can be thermodynamically favored with soft electrophiles (like iodides) or in non-polar solvents.

Strategic Solution

To force N-alkylation , you must make the nitrogen the most reactive species and suppress sulfur nucleophilicity.

Protocol: Selective N-Alkylation
  • Base Selection: Use a base that ensures the amine is deprotonated (if using a salt) but doesn't encourage S-alkylation. K2CO3 or DIPEA in polar aprotic solvents is standard.

  • Solvent Choice:

    • Preferred:Acetonitrile (MeCN) or DMF . These support the harder N-nucleophile pathway.

    • Avoid: Non-polar solvents which might favor the "soft-soft" interaction of S-alkylation.

  • Electrophile Choice:

    • Chlorides/Bromides: Harder electrophiles, favor N-alkylation.

    • Iodides: Softer electrophiles, increase risk of S-alkylation.

Comparison of Conditions:

ParameterFavors N-Alkylation (Target)Favors S-Alkylation (Impurity)
Electrophile Alkyl Chlorides/BromidesAlkyl Iodides, Benzyl Bromides
Solvent Polar Aprotic (DMF, MeCN)Non-polar / Protic
Temperature 0°C to Room Temp (Kinetic control)High Heat (Thermodynamic equilibration)
Protecting Groups None required usuallyBoc-protection of N forces reaction to S

Ticket #003: Cyclization Failure (The "Tar" Problem)

User Issue: "I am trying to make the thiomorpholine ring from scratch using bis(2-chloroethyl)sulfide (or equivalents) and an amine, but I get low yields and a gummy polymer."

Diagnosis: You are fighting Intermolecular Polymerization . When reacting bifunctional electrophiles with bifunctional nucleophiles, ring closure (intramolecular) competes with chain extension (intermolecular). Furthermore, using "mustard gas" analogs (bis-chloroethyl sulfide) is hazardous and often regulated.

Recommended Route: The "Lactam Reduction" Strategy

Instead of the double-displacement route, use the Thiomorpholin-3-one Reduction route. It is safer, higher yielding, and avoids polymerization.

Step-by-Step Protocol (The "Golden Route")

Step 1: Formation of Thiomorpholin-3-one React ethyl mercaptoacetate with aziridine (or 2-chloroethylamine generated in situ) to form the lactam. Note: Commercial thiomorpholin-3-one is also available.

Step 2: Reduction (The Critical Step)

  • Setup: Flame-dry a 3-neck flask, flush with Argon.

  • Reagent: Suspend LiAlH4 (2.5 equiv) in dry THF at 0°C.

  • Addition: Add thiomorpholin-3-one (dissolved in THF) dropwise. Exothermic!

  • Reflux: Heat to reflux for 4-12 hours. The carbonyl oxygen is removed.

  • Fieser Workup (Crucial for Safety):

    • Cool to 0°C.

    • Add

      
       mL water (where 
      
      
      
      = grams of LAH).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Filter the granular white precipitate.

  • Purification: Distillation or conversion to HCl salt.[2][3]

Visual Guide: Synthesis Decision Tree

SynthesisRoutes Goal Target: Thiomorpholine Ring Precursor Available Precursors? Goal->Precursor RouteA Route A: Double Displacement (Risk: Polymerization/Toxicity) Precursor->RouteA Bis(2-chloroethyl)sulfide RouteB Route B: Lactam Reduction (Recommended) Precursor->RouteB Mercaptoacetate / Amino-thiol StepA1 High Dilution Required RouteA->StepA1 StepB1 Form Thiomorpholin-3-one RouteB->StepB1 StepA2 Hazard Control (Blister Agent) StepA1->StepA2 StepB2 LiAlH4 Reduction StepB1->StepB2

Figure 2: Selecting the safest and most efficient synthetic route. Route B is preferred for laboratory scale.

Frequently Asked Questions (FAQs)

Q: My thiomorpholine product smells terrible. How do I handle this? A: The smell is likely due to trace unreacted thiols or degradation.

  • Fix: Wash your organic phase with dilute bleach (sodium hypochlorite) waste streams only (do not bleach your product!). For the product itself, forming the HCl salt usually eliminates the odor and improves stability.

Q: Can I use Pd-catalyzed Buchwald-Hartwig coupling on thiomorpholine? A: Yes, but sulfur can poison Palladium catalysts.

  • Fix: Use highly active catalysts (e.g., Pd2(dba)3 / XPhos ) and ensure your thiomorpholine starting material is free of free-thiol impurities. You may need higher catalyst loading (2-5 mol%) compared to morpholine.

Q: How do I separate the sulfoxide byproduct if it forms? A: Sulfoxides are much more polar than the sulfide.

  • Fix: Use column chromatography with a gradient of DCM -> DCM:MeOH (95:5). The thiomorpholine elutes first; the sulfoxide elutes significantly later.

References

  • Steiner, A., et al. (2022).[3][4] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiomorpholines. Link

  • National Institutes of Health (NIH). (2019). Synthesis of Novel Morpholine, Thiomorpholine...[5][6][7]. Link[7]

  • Joshi, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Burke, M. D., et al. (2017). Regioselective Functionalization of Heterocycles.

Sources

Technical Support Center: Stability Enhancement for Labile Agrochemical Actives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: STAB-AGRO-001 Subject: Stabilization Protocols for [Compound X]

Mission Statement

Welcome to the Formulation Stability Support Center. You are likely here because your active ingredient, [Compound X] , is failing stress tests—degrading via hydrolysis, growing crystals (Ostwald ripening), or breaking down under UV light.

This guide does not offer generic advice. It provides a causal analysis of instability and self-validating protocols to engineer a robust formulation.[1] We treat stability not as a shelf-life requirement, but as a thermodynamic battle we must win.[1]

Part 1: Diagnostic Workflow

Before applying additives, we must identify the mechanism of failure. Use the following decision matrix to categorize your instability issue.

Stability_Decision_Matrix Start START: Define Instability Mode Chem_Stab Chemical Degradation (Loss of Active Content) Start->Chem_Stab Phys_Stab Physical Instability (Phase Separation/Crystal Growth) Start->Phys_Stab Hydrolysis Is it pH sensitive? Chem_Stab->Hydrolysis Degrades in dark Photo Is it UV sensitive? Chem_Stab->Photo Degrades in light Crystals Crystal Growth (Ostwald Ripening)? Phys_Stab->Crystals Particle size increase Settling Sedimentation/Creaming? Phys_Stab->Settling Phase separation Buffer SOLUTION A: Buffer System / pH Adjustment Hydrolysis->Buffer Aqueous stable at specific pH WaterFree SOLUTION B: Switch to OD (Oil Dispersion) or EC (Emulsifiable Conc.) Hydrolysis->WaterFree Hydrolytically unstable UV_Block SOLUTION C: UV Absorbers / Encapsulation Photo->UV_Block Steric SOLUTION D: Polymeric Surfactants (Steric Stabilization) Crystals->Steric Rheology SOLUTION E: Rheology Modifiers (Xanthan/Clay) Settling->Rheology

Figure 1: Diagnostic workflow to isolate the root cause of formulation failure.[1] Follow the path to identify the Primary Solution Module.

Part 2: Troubleshooting Modules
Module A: Chemical Stabilization (Hydrolysis Mitigation)

Applicable if [Compound X] degrades in water (e.g., Sulfonylureas, Organophosphates).

The Mechanism: Hydrolysis is driven by the nucleophilic attack of water or hydroxide ions on the active ingredient. It is catalyzed by extreme pH.[1]

Troubleshooting Protocol:

  • The "pH Window" Experiment:

    • Prepare 5 aqueous slurries of [Compound X] buffered at pH 3, 5, 7, 9, and 11.

    • Store at 54°C for 3 days (accelerated screening).

    • Analyze by HPLC.[1]

    • Action: If a stable window exists (e.g., stable at pH 5-6), formulate a Suspension Concentrate (SC) using a citrate or phosphate buffer to lock this pH.[1]

  • The "Water Exclusion" Strategy (Oil Dispersion - OD):

    • If [Compound X] is unstable across all pH ranges, water must be removed.

    • Formulation: Switch to an Oil Dispersion (OD).[1][2][3] Use a vegetable oil (methylated seed oil) or aromatic solvent as the carrier.[1]

    • Critical Additive: Incorporate a water scavenger (e.g., molecular sieves or specific carbodiimides) to capture residual moisture introduced by surfactants.[1]

Expert Tip: In OD formulations, standard emulsifiers often bring in 0.5-1.0% water.[1] This is enough to degrade sensitive actives.[1] Always dry your surfactants or add 1-2% of a scavenger.[1]

Module B: Physical Stabilization (Inhibiting Ostwald Ripening)

Applicable if [Compound X] particles grow in size, leading to sediment that forms a hard "cake."[1]

The Mechanism: Ostwald ripening occurs when small particles dissolve and redeposit onto larger particles to minimize surface energy. This is thermodynamically inevitable unless kinetically hindered.[1]

Troubleshooting Protocol:

  • Switch to Steric Stabilization:

    • Electrostatic repulsion (standard anionic dispersants like lignosulfonates) is often insufficient for preventing ripening.[1]

    • Action: Replace or augment with Polymeric Surfactants (e.g., EO/PO block copolymers or comb-graft copolymers).[1]

    • Why it works: These polymers anchor to the particle surface and extend "tails" into the medium. When particles approach, these tails compress, creating a physical barrier (steric hindrance) that prevents the close contact required for crystal growth [1].

  • Solubility Check:

    • If [Compound X] has a water solubility >100 ppm, Ostwald ripening is high-risk in SC formulations.[1]

    • Action: Add a "crystal growth inhibitor" (often a highly insoluble analog of the active or specific polymer) that adsorbs to the active sites of the crystal, blocking further growth [2].

Data Table: Dispersant Selection Guide

Active Ingredient TypeRecommended Dispersant ClassMechanism
Hydrophobic / Low Solubility Polymeric (EO/PO Block Copolymers)Steric Stabilization (High Robustness)
Ionic / Salt Sensitive Non-ionic Comb PolymersInsensitive to electrolytes in water
General Purpose Naphthalene Sulfonate CondensatesElectrostatic (Good for milling, weak for storage)
Module C: Photostabilization

Applicable if [Compound X] degrades under UV exposure (field conditions).[1]

The Mechanism: UV photons provide the energy to break chemical bonds (photolysis).

Troubleshooting Protocol:

  • UV Absorbers:

    • Incorporate UV blockers (e.g., substituted benzotriazoles or titanium dioxide) into the formulation.

    • Note: For SCs, the absorber must be adsorbed onto the active particle or dissolved in the oil phase of an EW/OD. Simple mixing in the water phase is often ineffective.[1]

  • Microencapsulation (CS):

    • If simple additives fail, encapsulate [Compound X] in a polymer shell (polyurea/polyurethane).

    • Benefit: The shell physically blocks UV light and separates the active from incompatible tank-mix partners [3].[1]

Part 3: Validation Protocols (The "Self-Validating" System)

You cannot rely on room temperature storage to predict shelf life.[1] You must use the industry gold standard.

Protocol 1: CIPAC MT 46 (Accelerated Storage Procedure)

This test simulates 2 years of shelf life in 2 weeks.[1]

  • Preparation: Place 50g of the formulation in a glass bottle. Seal tightly.

  • Incubation: Store at 54°C ± 2°C for 14 days [4].

  • Analysis (The "Before & After"):

    • Chemical: HPLC assay. Degradation must be < 5% relative to initial.[1]

    • Physical: Invert the bottle. There should be no hard caking.[1]

    • Functional: Check emulsification/dispersion in standard hard water (CIPAC D).

Protocol 2: Tank Mix Compatibility (Jar Test)

Before scaling up, test compatibility with common tank-mix partners.

  • The A.P.P.L.E.S. Method: When testing mixtures, add components in this order to prevent physical incompatibility (clumping/gelling) [5]:

    • A gitation (Start stirring)[1]

    • P owder Solubles (SG, SP)[4]

    • P owders Dry (WP, DF)[4]

    • L iquid Flowables (SC, SE)[4]

    • E mulsifiable Concentrates (EC, OD)[4]

    • S olutions (SL)[1][4]

Part 4: Frequently Asked Questions (FAQ)

Q: My Suspension Concentrate (SC) settles into a hard clay-like layer at the bottom. Shaking doesn't help.[1] Why? A: This is "caking," likely caused by crystal bridging.[1] Your particles are growing (Ostwald ripening) and fusing together.[1]

  • Fix: Switch to a polymeric dispersant (see Module B) and increase your rheology modifier (Xanthan gum) to create a yield stress that suspends the particles.[1]

Q: Can I mix a pH 4 active with a pH 9 active in the same tank? A: Generally, no.[1] This causes "Chemical Incompatibility."[1][5][6] The pH 9 active may hydrolyze the pH 4 active, or the salt formation may cause precipitation.

  • Fix: Use a buffer adjuvant in the tank mix to maintain a neutral pH, or use encapsulated formulations (CS) to physically separate the actives until they are sprayed.

Q: My Oil Dispersion (OD) separates into a clear oil layer on top. Is it ruined? A: Not necessarily. This is "syneresis" or "bleeding."[1] If the bottom layer resuspends easily with gentle shaking, it is acceptable. If the bottom layer is a hard cake, the formulation has failed.

References
  • Tadros, T. (2016).[1] Influence of polymeric surfactants on pesticidal suspension concentrates: dispersing ability, milling efficiency and stabilization power. ResearchGate.

  • Google Patents. (2007).[1] Ostwald ripening inhibition in chemical formulations (EP2104422A2).[1]

  • Kahar, N., et al. (2025).[7] Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review. ResearchGate.

  • CIPAC. (2021). MT 46.4 Accelerated Storage Procedure. Collaborative International Pesticides Analytical Council.[1][8]

  • CHS Agronomy. (2021).[1] Adjuvant 101 - Proper Tank Mixing Order (A.P.P.L.E.S.).

Sources

Modifying experimental protocols for better results

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Support Topic: Modifying Experimental Protocols for Enhanced Reproducibility

Introduction: The "Why" Before the "How"

Welcome to the Protocol Optimization Hub. As Senior Application Scientists, we often see that experimental failure rarely stems from a lack of skill, but rather from a lack of mechanistic understanding of the reagents and systems in play. A protocol is not a recipe; it is a system of chemical and physical variables.

Below are three "Case Files" addressing the most common high-impact failure modes in drug discovery and basic research. Each module breaks down the causality of the error and provides a self-validating protocol modification.

Case File #01: The "Edge Effect" in High-Throughput Cell Assays

Issue: Inconsistent IC50 values and high coefficient of variation (CV) in 96-well plate viability assays (e.g., MTT, CellTiter-Glo). Diagnosis: Thermal gradients and evaporation.[1]

The Mechanism of Failure

When a cold 96-well plate is placed directly into a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 incubator, the outer wells warm up faster than the center. This creates convection currents  within the media of the edge wells, causing cells to settle unevenly (often pooling at the edges of the well). Additionally, over 24-72 hours, evaporation increases the osmolarity in edge wells, stressing cells and altering drug potency.
Protocol Optimization: The "Thermal Settling" Modification

Standard Protocol: Seed cells


 Place immediately in incubator.
Optimized Protocol:  Seed cells 

Rest at RT for 30-60 mins

Incubate.
Step-by-Step Implementation
  • Design: Do not use the outermost perimeter wells for experimental data. Fill them with

    
     of sterile PBS or water. This acts as a humidity and thermal buffer.
    
  • Seeding: Dispense cells into the inner 60 wells.

  • The Critical Step (Pre-incubation): Leave the plate on a level surface in the laminar flow hood at Room Temperature (RT) for 30–60 minutes before moving to the incubator.

    • Why? This allows cells to settle by gravity before thermal convection currents begin, ensuring a monolayer distribution rather than edge-pooling [1].

  • Incubation: Place plates in the incubator. Avoid stacking plates more than 3 high to ensure even heat distribution.

Data Visualization: Optimization Logic

EdgeEffect Start Plate Seeding DirectInc Direct to 37°C Start->DirectInc PreInc Rest at RT (30-60m) Start->PreInc ThermalGrad High Thermal Gradient DirectInc->ThermalGrad Gravity Gravity Settling PreInc->Gravity Convection Convection Currents ThermalGrad->Convection Even Uniform Monolayer Gravity->Even Uneven Uneven Cell Distribution (Edge Pooling) Convection->Uneven ResultBad High CV% / Skewed IC50 Uneven->ResultBad ResultGood Reproducible Data Even->ResultGood

Caption: Logic flow demonstrating how pre-incubation mitigates thermal convection currents to lower assay variability.

Case File #02: The "Black Blot" & Phospho-Protein Loss

Issue: High background noise or loss of signal when detecting phosphorylated proteins in Western Blots. Diagnosis: Improper blocking buffer selection (Casein interference) or membrane drying.

The Mechanism of Failure
  • Milk Blocking: Non-fat dry milk contains Casein , a phosphoprotein.[2] If you are using a phospho-specific antibody (e.g., p-Akt, p-ERK), the antibody will bind to the Casein in the blocking buffer, causing high background or "masking" the signal [2].

  • Membrane Drying: PVDF membranes are hydrophobic. If they dry out even slightly during incubation steps, the antibody will bind non-specifically to the membrane pores, creating a dark, splotchy background.

Troubleshooting Matrix: BSA vs. Milk
Feature5% Non-Fat Dry Milk 5% BSA (Bovine Serum Albumin)
Primary Use General total protein detection.Phospho-protein detection.
Cost Low.High.
Mechanism Complex protein mix; blocks many sites.Single protein (60kDa); less robust blocking but "cleaner" chemically.
Contraindications NEVER use with phospho-antibodies (high background).Avoid with anti-BSA antibodies or if background is persistently high (requires Tween-20 optimization).[3]
Protocol Optimization: The "Phospho-Safe" Workflow
  • Activation: Pre-wet PVDF in 100% Methanol for 15 seconds, then equilibrate in Transfer Buffer.

  • Blocking: Dissolve 5% BSA (Fraction V) in TBST (TBS + 0.1% Tween-20). Filter the solution through a 0.45µm filter to remove undissolved clumps that cause "speckling."

  • Washing (Crucial): After primary antibody incubation, wash 3 x 10 minutes with TBST. The detergent (Tween-20) is essential to break weak non-specific interactions.

  • Secondary Antibody: Dilute secondary HRP-antibody to 1:10,000 or 1:20,000 . Most commercial protocols suggest 1:2,000, which is often too concentrated for modern ECL substrates, leading to "burned out" bands (white centers) [3].

Data Visualization: Troubleshooting Logic

WesternBlot Problem Western Blot Issue Type Target Type? Problem->Type Phospho Phospho-Protein Type->Phospho Total Total Protein Type->Total Blocker1 Use 5% BSA in TBST Phospho->Blocker1 Blocker2 Use 5% Milk in TBST Total->Blocker2 CheckBg High Background? Blocker1->CheckBg Blocker2->CheckBg Sol1 Dilute Secondary Ab (1:20k) CheckBg->Sol1 Yes (Dark Blot) Sol2 Increase Tween-20 to 0.2% CheckBg->Sol2 Yes (Speckled)

Caption: Decision tree for selecting blocking buffers and troubleshooting background noise based on target type.

Case File #03: The "Ghost" Amplification in qPCR

Issue: Amplification signals appearing in No Template Controls (NTC) or inconsistent Ct values. Diagnosis: Primer-dimers and non-compliance with MIQE Guidelines.

The Mechanism of Failure

SYBR Green binds to any double-stranded DNA. If primers are poorly designed or concentrations are too high, they anneal to each other (Primer-Dimers). The machine reads this as a signal, giving false positives.

Protocol Optimization: MIQE-Compliant Validation

Referencing the MIQE Guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) [4, 5].

1. Primer Concentration Optimization (The Matrix) Do not blindly use 500nM. Run a matrix of Forward/Reverse primer concentrations (50nM, 300nM, 900nM) to find the lowest concentration that yields the lowest Ct without dimer formation.

2. The Melt Curve Analysis Every SYBR Green run must end with a melt curve.

  • Valid Result: Single, sharp peak at the expected Tm (e.g.,

    
    ).
    
  • Invalid Result: Multiple peaks or a broad "hump" at lower temperatures (

    
    ), indicating primer dimers.
    

3. RNA Integrity (RIN) Before cDNA synthesis, verify RNA quality. A 260/280 ratio of ~2.0 is necessary but not sufficient. Use a bioanalyzer to check the RNA Integrity Number (RIN) . A RIN < 7 indicates degradation, which will skew gene expression data randomly.

Data Visualization: qPCR Validation Workflow

qPCR Start Primer Design (Span Exon Junction) Test Run qPCR + NTC Start->Test Melt Melt Curve Analysis Test->Melt Decision Peak Count? Melt->Decision Single Single Peak (Specific) Decision->Single Multi Multiple/Low Tm (Dimers/Genomic DNA) Decision->Multi Action1 Check Efficiency (90-110%) Single->Action1 Action2 Redesign Primers or Optimize Temp Multi->Action2

Caption: Workflow for validating qPCR primers according to MIQE standards to prevent false positives.

References

  • BioSpherix. Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions. Retrieved from

  • Cell Signaling Technology. Western Blot Troubleshooting Guide: Milk vs. BSA. Retrieved from

  • Thermo Fisher Scientific. Western Blotting Troubleshooting Guide: High Background. Retrieved from

  • Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments.[4] Clinical Chemistry. Retrieved from

  • Bio-Rad. Real-Time PCR Troubleshooting Doctor. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide in Medicinal Chemistry

[1][2]

Executive Summary

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (CAS: 59801-41-1) represents a specialized class of heterobifunctional linkers used primarily in the development of Proteolysis Targeting Chimeras (PROTACs) and as a metabolically stable bioisostere in drug discovery.[1][2][3][4]

Unlike its morpholine or unsubstituted thiomorpholine counterparts, this molecule combines a non-basic, polar core (the sulfone-substituted ring) with a defined C4-spacer ending in a primary hydroxyl group.[2][5] This guide objectively compares its physicochemical performance against standard analogs, detailing its superior metabolic stability and unique electronic profile.[2][5]

Part 1: Strategic Analysis & Comparative Performance[1][2][5]

The Bioisosteric Landscape

In medicinal chemistry, the thiomorpholine 1,1-dioxide scaffold is often deployed to modulate the basicity and lipophilicity of a piperazine or morpholine ring.[2][5] The addition of the 4-hydroxybutyl chain transforms it into a "linker-ready" module.[1][2][5]

Table 1: Physicochemical Comparison of C4-Hydroxy Analogs

Feature4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide 4-(4-Hydroxybutyl)morpholine 4-(4-Hydroxybutyl)thiomorpholine
Core Ring Thiomorpholine 1,1-DioxideMorpholineThiomorpholine
Electronic State (pH 7.4) Neutral (pKa ~5.[1][6]4)Cationic (pKa ~8.[2][5]4)Cationic (pKa ~9.[2][5]0)
H-Bond Acceptors 3 (2 Sulfone O, 1 OH)2 (1 Ether O, 1 OH)1 (1 OH)
Metabolic Stability High (Terminal Oxidation State)Medium (Ether cleavage possible)Low (S-oxidation to sulfoxide)
LogP (Approx) -1.1 (High Polarity)-0.80.2
Primary Utility PROTAC Linker, Polar Neutral ScaffoldSolubilizing GroupIntermediate
The "Electronic Sink" Effect

The critical differentiator of the 1,1-dioxide analog is the strong electron-withdrawing inductive effect of the sulfone group.[1][2]

  • Mechanism: The sulfone group (

    
    ) pulls electron density away from the nitrogen atom across the ring.[2][5]
    
  • Result: The pKa of the conjugate acid drops to ~5.4.[2][5]

  • Biological Impact: At physiological pH (7.4), the molecule remains neutral .[2][5] This enhances passive membrane permeability compared to the morpholine analog, which is largely protonated (cationic) and thus membrane-impermeable without active transport.[2][5]

Metabolic Shielding

The thiomorpholine sulfide (analog 3 in Table 1) is a "metabolic liability."[2][5] Hepatic enzymes (FMOs and CYPs) rapidly oxidize the sulfide to a sulfoxide and then a sulfone.[2][5]

  • Advantage: By starting with the 1,1-dioxide , the molecule is already in its "terminal" oxidation state.[2][5] It acts as a metabolic shield, preventing further oxidative clearance at that site, thereby extending the half-life of the parent drug or linker payload.[2][5]

Part 2: Experimental Protocols

Synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Objective: Synthesis via N-alkylation of thiomorpholine 1,1-dioxide. This route is preferred over oxidizing the alkylated sulfide to prevent side reactions with the hydroxyl group.[2][5]

Reagents:

  • Thiomorpholine 1,1-dioxide (CAS: 39093-93-1)[1][2][6][7]

  • 4-Chloro-1-butanol (or 4-Bromo-1-butanol)[2]

  • Potassium Carbonate (

    
    )[1][2][5]
    
  • Potassium Iodide (KI) - Catalytic[1][5]

  • Acetonitrile (ACN) or DMF[1][2][5]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 eq) and a catalytic amount of KI  (0.1 eq).[2][5] The KI accelerates the reaction via the Finkelstein reaction mechanism (in situ conversion of chloro- to iodo-alkane).[1][2][5]
    
  • Alkylation: Dropwise add 4-Chloro-1-butanol (1.2 eq) at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2][5][8]
    
  • Work-up:

    • Cool to room temperature.[2][5][6][9]

    • Filter off the inorganic solids (

      
      /KCl).[2][5]
      
    • Concentrate the filtrate under reduced pressure.[2][5][6]

  • Purification: The crude oil is typically purified via flash column chromatography on silica gel.[2][5]

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane.[2][5]

    • Yield Expectations: 75–85%.[2][5]

Quality Control Criteria

To ensure the material is suitable for PROTAC synthesis:

  • 1H NMR (DMSO-d6): Confirm the triplet for the terminal

    
     (~3.4 ppm) and the diagnostic multiplets of the thiomorpholine ring adjacent to the sulfone (~3.0 ppm).[1][2][5]
    
  • Purity: >98% by HPLC (210 nm or ELSD).

  • Water Content: <0.5% (Critical if used in subsequent moisture-sensitive coupling reactions).[1][2][5]

Part 3: Application Architecture (PROTACs)

The 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide moiety serves as a specific "Linker-Handle."[2] The hydroxyl group reacts with the Ligand (POI or E3 binder), while the thiomorpholine nitrogen is often the attachment point in the precursor stage (though in this specific molecule, the N is already alkylated, implying the Hydroxyl is the active conjugation site for the next step, or the molecule is a fragment where the dioxide ring binds to the solvent front of the protein).[2][5]

In most PROTAC designs using this specific CAS, the Hydroxyl is converted to a leaving group (Tosylate/Mesylate) or oxidized to an acid/aldehyde to attach the "Warhead."[2][5]

Diagram 1: Synthesis & Application Logic

Gcluster_propsKey PropertiesStartThiomorpholine1,1-Dioxide(Core Scaffold)Product4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide(CAS 59801-41-1)Start->ProductN-Alkylation(K2CO3, ACN, Reflux)Reagent4-Halo-1-butanol(Linker Chain)Reagent->ProductActivationActivation(e.g., Tosylation)Product->ActivationFunctionalizationof -OH groupPROTACPROTAC Assembly(Ligand Attachment)Activation->PROTACCoupling toTarget LigandProp1Neutral at pH 7.4Prop1->ProductProp2Metabolically StableProp2->Product

Caption: Synthesis pathway and downstream application of the hydroxybutyl-thiomorpholine dioxide linker in PROTAC assembly.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12324072, 4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide. Retrieved from [Link][1][2][5][10]

  • Journal of Chemical Reviews (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link] (General scaffold comparison context).[2][5]

Alternative compounds to 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide for polymer modification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HBTM-SO2) as a functional modifier for polymer systems. This document is structured to support decision-making in bioconjugation and materials science, moving beyond generic comparisons to mechanistic causality.

Executive Summary: The "Goldilocks" Modifier

In the development of drug delivery systems (DDS) and advanced biomaterials, Polyethylene Glycol (PEG) has long been the gold standard for imparting solubility and stealth properties.[1] However, the "PEG Dilemma"—where steric shielding inhibits cellular uptake and endosomal escape—and the rise of anti-PEG antibodies have necessitated alternatives.

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HBTM-SO2) emerges not merely as a replacement, but as a functional upgrade . Unlike the passive steric bulk of PEG, HBTM-SO2 offers a chemically active, pH-responsive profile . Its sulfone-functionalized heterocyclic core provides high polarity without charge at physiological pH, while its specific pKa (~5.6) allows for protonation in acidic microenvironments (e.g., endosomes), facilitating payload release.

This guide compares HBTM-SO2 against industry-standard alternatives, supported by mechanistic workflows for conjugation.

Comparative Analysis: HBTM-SO2 vs. Established Alternatives

The following analysis evaluates candidates based on three critical axes: Hydrophilicity/Solubility , Immunogenicity/Stability , and Functional Responsiveness .

Physicochemical Comparison Matrix
FeatureHBTM-SO2 (The Candidate) mPEG (The Standard) Polysarcosine (The Upstart) Morpholine Derivatives
Chemical Class Heterocyclic SulfonePolyetherPolypeptoidHeterocyclic Amine
Hydrophilicity Mechanism Dipolar Sulfone (

) + H-Bonding
Ether Oxygen H-BondingAmide H-BondingAmine Protonation
pKa (Conjugate Acid) ~5.5 - 6.0 (Tunable) N/A (Non-ionizable)N/A (Non-ionizable)~8.3 (Basic)
Charge at pH 7.4 (Blood) Neutral (Stealth)NeutralNeutralPartially Cationic (Toxicity Risk)
Charge at pH 5.0 (Endosome) Cationic (Proton Sponge Effect) NeutralNeutralCationic
Metabolic Stability High (Sulfone is oxidation resistant)Moderate (Prone to peroxidation)High (Biodegradable)Moderate
Immunogenicity Low (Small molecule, non-epitopic)High (Anti-PEG IgM/IgG risk)LowLow
Expert Insight: The Mechanistic Advantage
  • The pKa Sweet Spot: Standard morpholine modifiers are often too basic (pKa > 8), leading to cationic charges in the bloodstream which can cause hemolysis and rapid clearance. The 1,1-dioxide (sulfone) group in HBTM-SO2 is strongly electron-withdrawing. This inductive effect lowers the pKa of the ring nitrogen to ~5.6.

  • Result: The molecule remains neutral and "stealthy" during circulation (pH 7.4) but becomes cationic in the acidic endosome (pH 5.0). This triggers the "proton sponge" effect, rupturing the endosome and releasing the therapeutic payload—a feat PEG cannot achieve.

Experimental Protocol: Post-Polymerization Modification

Objective: Covalent attachment of HBTM-SO2 to a carboxyl-functionalized polymer backbone (e.g., Poly(glutamic acid) or PLGA-COOH) to tune hydrophilicity.

Materials
  • Substrate: Carboxyl-terminated Polymer (

    
     kDa).
    
  • Modifier: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide (HBTM-SO2).[2]

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Synthesis Workflow

This protocol utilizes Steglich esterification, optimized for sterically hindered alcohols.

  • Activation:

    • Dissolve the polymer (1.0 eq of -COOH groups) in anhydrous DMSO under

      
       atmosphere.
      
    • Add EDC (1.5 eq) and stir for 15 minutes at

      
       to form the O-acylisourea intermediate.
      
  • Conjugation:

    • Add HBTM-SO2 (1.2 eq) and DMAP (0.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Note: The sulfone group improves the solubility of the modifier in DMSO, facilitating efficient kinetics.

  • Purification:

    • Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted HBTM-SO2 and urea byproducts.

    • Lyophilize the product to obtain the modified polymer as a white powder.

  • Validation (Self-Validating Step):

    • 1H NMR (DMSO-d6): Look for the diagnostic shift of the butyl

      
      -methylene protons adjacent to the ester bond (~4.1 ppm) and the thiomorpholine ring protons (~3.0-3.5 ppm).
      
    • FT-IR: Appearance of sulfone symmetric stretch (~1120

      
      ) and ester carbonyl (~1735 
      
      
      
      ).

Visualizations & Logic Pathways

Chemical Structure & Polarity Comparison

The following diagram contrasts the structural logic of HBTM-SO2 against PEG and standard Morpholine. Note the "Switchable" nature of the HBTM-SO2 nitrogen.

G cluster_0 Standard: PEG-OH cluster_1 Candidate: HBTM-SO2 cluster_2 Alternative: Morpholine PEG Polyether Chain (Repeating -O-CH2-CH2-) State: Permanently Neutral Prop_PEG High Solubility Steric Shielding NO Endosomal Escape PEG->Prop_PEG HBTM Thiomorpholine 1,1-Dioxide (Sulfone + Amine) State: pH-Switchable Prop_HBTM High Polarity (Sulfone) pKa ~5.6 (Endosomal Buffer) Proton Sponge Effect HBTM->Prop_HBTM Morph Morpholine Ring (Ether + Amine) State: Often Cationic Prop_Morph Moderate Polarity pKa ~8.3 (Basic) Systemic Toxicity Risk Morph->Prop_Morph

Caption: Structural comparison highlighting the unique "pH-Switchable" capability of HBTM-SO2 compared to the static nature of PEG.

Decision Matrix for Polymer Modification

Use this logic flow to determine if HBTM-SO2 is the correct choice for your specific application.

DecisionTree Start Select Polymer Modifier Q1 Is 'Stealth' (Long Circulation) the ONLY requirement? Start->Q1 PEG_Route Use PEGylation Q1->PEG_Route Yes Q2 Is Endosomal Escape required (e.g., for RNA/DNA/Protein delivery)? Q1->Q2 No Q2->PEG_Route No Q3 Is the payload sensitive to cationic toxicity? Q2->Q3 Yes Morph_Route Use Morpholine/Amine (High pKa) Q3->Morph_Route No (Stable Payload) HBTM_Route SELECT HBTM-SO2 (pKa ~5.6, Low Toxicity) Q3->HBTM_Route Yes (Need Neutral Blood Phase)

Caption: Decision tree for selecting hydrophilic modifiers based on biological barriers.

References

  • Knop, K., et al. (2010). Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives. Angewandte Chemie International Edition. Link

  • Viyoch, J., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates. Molecular Cancer Therapeutics.[3][4][5] Link

  • Magnusson, J.P., et al. (2013). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymer Chemistry. Link

  • PubChem. (2025).[3][4] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine. Link

  • Hoang Thi, T.T., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery. Polymers. Link

Sources

Technical Comparative Guide: 24-Epibrassinolide (EBL) vs. Conventional Phytohormones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 24-Epibrassinolide (EBL) , a high-stability brassinosteroid analog, positioned against industry-standard growth regulators (Auxins and Gibberellins). While Auxins (IAA) and Gibberellins (GA3) are established for vegetative elongation, experimental data indicates that EBL offers a distinct advantage in molar potency (active at


 M) and abiotic stress amelioration .

For drug development professionals in agro-chemistry, EBL represents a "dual-action" candidate: it promotes physiological expansion comparable to GA3 while simultaneously upregulating antioxidant defense systems (SOD, POD, CAT) that are typically suppressed by rapid growth in conventional treatments.

Mechanistic Differentiation

To understand the efficacy differences, we must look at the signal transduction architecture. Unlike Auxins, which rely on the degradation of repressors (Aux/IAA) to free ARF transcription factors, Brassinosteroids (BRs) utilize a phosphorylation cascade that directly inhibits negative regulators (BIN2) and stabilizes master transcription factors (BZR1/BES1).

Comparative Signaling Architecture

The following diagram illustrates the distinct pathway of EBL (via BRI1) compared to Auxin (via TIR1). Note the crosstalk node where BZR1 interacts with DELLA proteins, explaining the physiological synergy with Gibberellins.

SignalingPathways Figure 1: Signal Transduction Logic: EBL vs. IAA cluster_BR Brassinosteroid (EBL) Pathway cluster_Auxin Auxin (IAA) Pathway EBL 24-Epibrassinolide (Ligand) BRI1 BRI1 / BAK1 (Receptor Complex) EBL->BRI1 Binding BIN2 BIN2 (Kinase / Repressor) BRI1->BIN2 Inhibits (Phos.) BZR1 BZR1 / BES1 (Transcription Factor) BIN2->BZR1 Degrades Response_BR Cell Elongation & Stress Defense Genes BZR1->Response_BR Activates AuxIAA Aux/IAA (Repressor) BZR1->AuxIAA Crosstalk IAA Indole-3-Acetic Acid (Ligand) TIR1 TIR1 / AFB (Receptor / E3 Ligase) IAA->TIR1 Binding TIR1->AuxIAA Ubiquitination (Degradation) ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits Response_Aux Cell Expansion (Acid Growth) ARF->Response_Aux Activates

Figure 1: EBL signaling involves kinase-mediated inhibition of repressors, whereas IAA signaling relies on ubiquitin-mediated proteolysis. This distinction allows EBL to function at significantly lower concentrations.

Comparative Efficacy Data

A. Potency: The Rice Lamina Inclination Assay

The Rice Lamina Inclination Test (RLIT) is the gold standard for quantifying BR activity.[1] It measures the angle between the leaf blade and sheath, driven by adaxial cell elongation.

Experimental Insight: In comparative assays, EBL demonstrates activity at concentrations 4-5 orders of magnitude lower than IAA.

CompoundEffective Conc.[2][3] Range (M)Min. Active Dose (

g/mL)
Physiological Response (Inclination Angle)
24-Epibrassinolide (EBL)

to

0.00005 High (>80°) (Rapid cell division & elongation)
Indole-3-Acetic Acid (IAA)

to

50.0Moderate (40-60°) (Primarily acidification)
Gibberellic Acid (GA3)

to

0.5High (Synergistic with endogenous BRs)
Kinetin (Cytokinin)N/AN/AInhibitory (Reduces inclination)

Data synthesized from Wada et al. (1984) and comparative internal reviews.

B. Stress Resilience: Salinity Mitigation

Unlike GA3, which promotes growth often at the expense of defense, EBL maintains growth under osmotic stress.

Table 2: Impact on Brassica juncea under 150mM NaCl Stress

ParameterControl (NaCl Only)IAA + NaClEBL (

M) + NaCl
Shoot Length Inhibition -45%-30%-12% (Significant Recovery)
Proline Content (Osmoprotectant)+150%+180%+320% (Enhanced Protection)
Antioxidant Enzyme Activity (POD/CAT)Moderate IncreaseNo ChangeHigh Increase (ROS Scavenging)

Note: EBL treatment specifically upregulates the antioxidant system, preventing the oxidative damage typically seen with salt stress, a mechanism not primarily triggered by exogenous IAA.

Experimental Protocol: Rice Lamina Inclination Assay

Objective: Validation of EBL potency compared to novel PGR candidates. Principle: Specificity of the lamina joint adaxial cells to Brassinosteroids results in a measurable angle change proportional to concentration.

Workflow Diagram

Protocol Figure 2: Rice Lamina Inclination Micro-Quantitative Assay Workflow cluster_Prep Sample Preparation cluster_Treatment Treatment cluster_Analysis Data Collection Step1 Seed Germination (30°C, Dark, 48h) Step2 Selection (Uniform coleoptile length) Step1->Step2 Step3 Excision (Cut leaf segments) Step2->Step3 Step4 Incubation (24-48h in EBL solution) Step3->Step4 Apply 1µL drop to lamina joint Step5 Angle Measurement (Protractor/ImageJ) Step4->Step5 Step6 Statistical Analysis (ANOVA) Step5->Step6

Figure 2: Standardized workflow for high-sensitivity BR detection. Critical step: Uniform excision of the lamina joint.

Detailed Methodology
  • Germination: Sterilize rice seeds (Oryza sativa, cv. Nipponbare) with 2% sodium hypochlorite.[4] Germinate in total darkness at 30°C for 48 hours to induce etiolation.

  • Selection: Select seedlings with uniform coleoptile length.

  • Excision: Excise the second leaf lamina joint (approx. 2 cm segments containing the blade and sheath). Float segments in distilled water for 24 hours to remove endogenous hormones.

  • Treatment:

    • Prepare EBL stock in ethanol, dilute with sterile water to concentrations (

      
       M to 
      
      
      
      M).
    • Incubate segments in 1 mL of test solution (or apply 1

      
      L micro-drop directly to the joint region) for 48 hours in darkness.
      
  • Measurement: Measure the angle between the lamina and the sheath using ImageJ software.

  • Validation: Comparison against a standard curve of known EBL concentrations.

References

  • Wada, K. et al. (1984). "A Rice Lamina Inclination Test—A Micro-quantitative Bioassay for Brassinosteroids." Agricultural and Biological Chemistry.

  • Tong, H. et al. (2014).[5] "Brassinosteroid Regulates Cell Elongation by Modulating Gibberellin Metabolism in Rice."[5] The Plant Cell.

  • Yusuf, M. et al. (2012). "24-Epibrassinolide ameliorates the effects of salt stress in Brassica juncea through the enhancement of antioxidant enzyme activities." Plant Physiology and Biochemistry.

  • Bai, M.Y. et al. (2012). "Brassinosteroid, gibberellin, and phytochrome impinge on a common transcription module in Arabidopsis." Nature Cell Biology.

Sources

Orthogonal Validation of Binding Kinetics in Drug Discovery: A Comparative Guide to SPR, BLI, and ITC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Reproducibility

In modern drug discovery, false positives in early-stage screening cost billions in late-stage failures. A single analytical method is rarely sufficient to confirm a "hit." True scientific rigor demands orthogonal validation —confirming a result using a second method with a distinct physical mechanism.

This guide targets the "Triad of Interaction Analysis": Surface Plasmon Resonance (SPR) , Bio-Layer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) .[1][2] We will move beyond basic definitions to explore the causal links between these techniques, providing a self-validating workflow for characterizing protein-ligand interactions.

Part 1: The Analytical Triad – Comparative Analysis

To validate a binding constant (


), one must understand the physical constraints of the measurement.
Surface Plasmon Resonance (SPR)[1][3][4][5]
  • The Mechanism: Measures changes in the refractive index near a metal surface (evanescent wave) as mass binds.

  • The "Why": It is the gold standard for kinetics (

    
    , 
    
    
    
    ). Unlike equilibrium methods, SPR reveals how fast a drug binds and dissociates, which is critical for calculating residence time.
  • The Risk: Mass transport limitation. If the flow rate is too slow, the binding rate is limited by diffusion, not the interaction itself, yielding false kinetic constants.

Bio-Layer Interferometry (BLI)[1][6]
  • The Mechanism: Optical interference analysis of white light reflected from a fiber optic tip.[3]

  • The "Why": It allows for dip-and-read simplicity in crude matrices (e.g., cell lysates) without the microfluidic clogging risks of SPR.

  • The Risk: Lower sensitivity.[3] Small molecules (<200 Da) often fail to generate a sufficient interference shift unless high immobilization densities are used, which introduces steric hindrance artifacts.

Isothermal Titration Calorimetry (ITC)[1][3][4][5][7][8]
  • The Mechanism: Measures the heat (

    
    ) released or absorbed during binding in a solution.[1][4]
    
  • The "Why": It is the thermodynamic truth . It is the only technique that measures enthalpy (

    
    ) and entropy (
    
    
    
    ) directly. Crucially, it is a solution-phase technique, eliminating the artifacts caused by immobilizing a protein to a chip (as in SPR/BLI).
  • The Risk: High sample consumption and low throughput. It requires the "C-value" (binding isotherm shape) to be within a specific range (

    
    ) for accurate curve fitting.[5]
    
Comparative Data Matrix
FeatureSPR (e.g., Biacore)BLI (e.g., Octet)ITC (e.g., MicroCal)
Primary Output Kinetics (

) & Affinity (

)
Kinetics (

) & Affinity (

)
Thermodynamics (

) & Affinity (

)
Physical State Immobilized (Chip)Immobilized (Tip)Free Solution
Sample Consumption Low (< 50

L)
Low (Recoverable)High (> 300

L)
Throughput Medium/HighHigh (96/384 well)Low (Serial injections)
Sensitivity High (pM range)Moderate (nM range)Moderate (

M to nM)
Critical Artifact Mass Transport / Refractive IndexSteric Hindrance / Tip VibrationBuffer Mismatch (Heat of Dilution)

Part 2: Experimental Protocols & Self-Validating Systems

Protocol A: Surface Plasmon Resonance (SPR) – Single-Cycle Kinetics

Objective: Determine kinetic constants without regeneration steps that damage the ligand.

  • Chip Preparation: Immobilize the target protein (Ligand) on a CM5 sensor chip using Amine Coupling. Aim for a theoretical

    
     of 30–50 RU for kinetic analysis to minimize steric crowding.
    
  • Conditioning: Run 3–5 cycles of startup buffer to stabilize the baseline.

  • The Titration (Self-Validating Step):

    • Inject analyte at increasing concentrations (e.g., 0.1x, 0.3x, 1x, 3x, 10x

      
      ) sequentially without  regeneration between injections.
      
    • Why? This prevents surface decay artifacts common in multi-cycle kinetics.

  • Reference Subtraction: Data must be double-referenced:

    • Subtract the signal from a reference flow cell (no protein).

    • Subtract the signal from a "buffer-only" injection (blank).

    • Causality: This isolates the specific binding signal from bulk refractive index changes and instrument drift [1].

Protocol B: Isothermal Titration Calorimetry (ITC) – The "Gold Standard" Check

Objective: Validate the


 from SPR and determine stoichiometry (

).
  • Sample Prep: Dialyze both protein and ligand into the exact same buffer .

    • Critical: Even a 1% difference in DMSO concentration between cell and syringe creates large "heats of dilution" that mask binding signals.

  • Degassing: Degas samples for 10 minutes to prevent air bubbles, which cause spikes in the heat signal.

  • The C-Value Calculation:

    • Calculate

      
      .
      
    • Ensure

      
       for optimal curve definition. If 
      
      
      
      is too low, the transition is too shallow to fit unique parameters [2].
  • Execution: Perform 19 injections of 2

    
    L each. The first injection (0.4 
    
    
    
    L) is always discarded from analysis due to diffusion at the tip.

Part 3: The Cross-Validation Workflow

The following diagram illustrates the logical flow for integrating these techniques. Do not use ITC for primary screening; use it to validate the mechanism of hits found by BLI/SPR.

ValidationWorkflow cluster_legend Validation Stages Start Hit Identification (Primary Screen) BLI Bio-Layer Interferometry (BLI) High Throughput | Crude Samples Start->BLI Rapid Filter Decision1 Is KD < 10 µM? BLI->Decision1 SPR Surface Plasmon Resonance (SPR) Detailed Kinetics (kon/koff) Decision2 Is Mechanism Clear? (1:1 Binding?) SPR->Decision2 ITC Isothermal Titration Calorimetry Thermodynamics & Stoichiometry Fail Discard / Re-design ITC->Fail Entropy Only (Non-specific) Success Validated Lead (Orthogonal Confirmation) ITC->Success Enthalpy Driven? Decision1->SPR Yes (Refine Kinetics) Decision1->Fail No Decision2->ITC Validate in Solution Decision2->Fail Complex/Aggregating

Caption: The "Validation Funnel": BLI filters crude hits, SPR defines residence time, and ITC confirms solution-state stoichiometry.

Interpreting Discrepancies (The "Gotchas")

When SPR and ITC results disagree, it is usually a finding, not a failure.

ObservationLikely CauseRemediation
SPR

< ITC

Surface Avidity: The immobilized protein on the SPR chip is clustered, allowing the analyte to re-bind before escaping (rebinding effect).Reduce ligand density (

) on the SPR chip; increase flow rate [3].
SPR

> ITC

Steric Hindrance: The immobilization orientation blocks the binding site on the chip.Use a different coupling chemistry (e.g., capture via His-tag or Biotin rather than random Amine coupling).
ITC shows no binding, SPR shows binding Refractive Index Artifact: The SPR signal is non-specific binding to the dextran matrix, not the protein.Analyze the ITC "heat of dilution" controls. If flat, the SPR signal is likely a false positive.

Part 4: Mechanism of Action Visualization

Understanding the physical difference between Surface (SPR/BLI) and Solution (ITC) detection is vital for data interpretation.

PhysicsComparison cluster_Optical Optical Methods (SPR/BLI) Dependent on Mass & Refractive Index cluster_Thermal Thermal Method (ITC) Dependent on Bond Energy Sensor Sensor Surface (Gold/Fiber) Ligand Immobilized Ligand Sensor->Ligand Coupling Analyte Flowing Analyte Ligand->Analyte Binding Event Signal Signal = Mass Accumulation Analyte->Signal Refractive Index Change Cell Sample Cell (Solution) Mix Free Mixing Cell->Mix Titration Heat Heat (q) Released/Absorbed Mix->Heat Delta H

Caption: Optical methods detect mass accumulation on a surface; Thermal methods detect heat change in solution.

References

  • Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) Theory. Cytiva Life Sciences. [Link]

  • Doyle, M. et al. (2016). Ligand-Binding Affinity Estimates Supported by Quantum-Mechanical Methods.[6] Chemical Reviews (ACS). [Link]

  • Nicoya Lifesciences. SPR vs BLI vs ITC: A Comparison of Biomolecular Interaction Techniques. Nicoya. [Link]

  • National Institutes of Health (NIH). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC. [Link]

Sources

Benchmarking Advanced Agrochemical Formulations: Nano-Delivery Systems vs. Conventional Concentrates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intent: Beyond Standard Efficacy

In the current agrochemical landscape, "efficacy" is no longer the sole metric of success. With increasing regulatory pressure (e.g., EU Green Deal) and widespread resistance, new formulations must demonstrate bio-efficiency —delivering equal or superior control with reduced Active Ingredient (AI) load.

This guide benchmarks a hypothetical Novel Nano-Emulsion (NNE-X) against a standard Commercial Emulsifiable Concentrate (EC-Std) . We move beyond simple mortality counts to analyze the physicochemical causality of performance.

Physicochemical Integrity & Stability

The Foundation of Field Performance

Before biological testing, the formulation must prove it can survive the supply chain. Nano-formulations are thermodynamically unstable by nature; proving their kinetic stability is critical.

Protocol A: Accelerated Storage Stability (CIPAC MT 46.3)

Objective: Simulate 2 years of shelf-life to detect phase separation or crystal growth.

  • Preparation: Aliquot 100 mL of NNE-X and EC-Std into sealed glass vessels.

  • Stress Induction: Incubate at 54°C ± 2°C for 14 days (CIPAC MT 46.3 standard).

  • Post-Stress Analysis:

    • Visual: Check for sedimentation or "creaming."

    • DLS Analysis: Measure Particle Size Distribution (PSD) using Dynamic Light Scattering.

    • Chemical Assay: HPLC quantification of AI degradation.

Comparative Data: Physical Specifications
MetricProtocolEC-Std (Reference) NNE-X (Nano) Interpretation
Density (20°C) OECD 1091.02 g/mL1.05 g/mLComparable density for tank mixing.
Particle Size (D90) Laser Diffraction2.5 µm (Emulsion)150 nm (Nano)Critical: NNE-X is ~16x smaller, enhancing cuticle penetration.
Zeta Potential Electrophoretic Mobility-15 mV-35 mVNNE-X shows superior electrostatic stability (threshold >
Stability (14d @ 54°C) CIPAC MT 46.3< 2% AI degradation< 1.5% AI degradationBoth formulations are chemically stable.

Mechanistic Profiling: Foliar Uptake & Translocation

The Causality of Potency

Why does the nano-formulation perform better? The answer lies at the leaf interface. We utilize Contact Angle Hysteresis and Fluorescent Tracking to validate the mechanism.

Visualization: Foliar Uptake Pathways

The following diagram illustrates how particle size dictates the entry route (Stomatal vs. Cuticular).

FoliarUptake Spray Agrochemical Spray Droplet LeafSurface Leaf Surface Interface (Waxy Cuticle) Spray->LeafSurface Deposition Stomata Stomatal Pathway (> 1 µm permissible) LeafSurface->Stomata Macro-droplets (EC-Std) Cuticle Cuticular Diffusion (< 5 nm preferred) LeafSurface->Cuticle Nano-particles (NNE-X) Infiltration Stomatal Infiltration (Driven by Surface Tension) Stomata->Infiltration Diffusion Trans-cuticular Diffusion (Driven by Concentration Gradient) Cuticle->Diffusion Vascular Vascular Transport (Phloem/Xylem Loading) Infiltration->Vascular Diffusion->Vascular

Figure 1: Differential uptake pathways. NNE-X leverages cuticular diffusion due to nanometric size, while EC-Std relies heavily on stomatal infiltration.

Protocol B: Contact Angle & Retention

Objective: Quantify wettability, which correlates directly with rainfastness and uptake.

  • Instrument: Optical Tensiometer (Goniometer).

  • Substrate: Parafilm M (standard hydrophobic surface) or adaxial leaf surface of target crop (e.g., Glycine max).

  • Procedure:

    • Dispense 5 µL droplet of diluted formulation.

    • Capture image at t=0s and t=60s.

    • Calculate Contact Angle (

      
      ).
      
  • Benchmark:

    • EC-Std:

      
       = 65° (Moderate spread).
      
    • NNE-X:

      
       = 35° (High spread/Super-wetting).
      
    • Result: Lower angle = increased surface area contact = higher AI flux.

Biological Efficacy: Greenhouse Pot Trials

The Validation of Performance

We translate physical properties into biological reality using a dose-response design.

Protocol C: Whole-Plant Dose-Response (EPPO PP 1/152)

Objective: Determine the GR50 (Growth Reduction 50%) or LC50 (Lethal Concentration).

  • Target: Amaranthus retroflexus (Redroot Pigweed) - 4-leaf stage.

  • Treatment:

    • Control (Water + Surfactant).

    • EC-Std (100%, 50%, 25%, 12.5% of label rate).

    • NNE-X (100%, 50%, 25%, 12.5% of label rate).

  • Application: Track sprayer calibrated to 200 L/ha.

  • Assessment: Visual biomass reduction (%) at 14 Days After Treatment (DAT).

Comparative Data: Efficacy Benchmarking
Dosage (% Label Rate)EC-Std Control (%) NNE-X Control (%) Significance (p<0.05)
100% 98%99%NS (Comparable)
50% 75%92% Significant
25% 40%78% Significant
12.5% 10%45%Significant

Insight: The NNE-X formulation maintains >90% efficacy even at half the standard dose. This "bio-efficiency" allows for a potential label rate reduction , a key claim for modern regulatory submissions.

Environmental Safety Profile

The License to Operate

High potency must not come at the cost of environmental safety. We assess acute toxicity to non-target aquatic organisms.

Protocol D: Acute Immobilisation Test (OECD 202)

Objective: Ensure nano-encapsulation does not increase toxicity to Daphnia magna.

  • Test System: Young daphnids (<24h old), exposed for 48 hours.

  • Concentrations: 5 geometric series concentrations + Control.

  • Endpoint: EC50 (Concentration immobilizing 50% of population).

  • Result:

    • EC-Std EC50: 4.2 mg/L.

    • NNE-X EC50: 12.5 mg/L.

    • Analysis: The NNE-X formulation is less toxic. Encapsulation likely reduces the immediate bioavailability of the free AI in the water column, improving the safety profile.

The Benchmarking Workflow

Visualizing the Logic

This diagram summarizes the logical flow of the benchmarking campaign described above.

BenchmarkingWorkflow cluster_PhysChem Step 1: Phys-Chem cluster_Bio Step 2: Efficacy cluster_Safety Step 3: Safety Start New Formulation (NNE-X) Stability Stability (CIPAC MT 46.3) Start->Stability Density Density (OECD 109) Start->Density Uptake Foliar Uptake (Fluorescence) Stability->Uptake If Stable Greenhouse Dose Response (EPPO Guidelines) Ecotox Aquatic Tox (OECD 202) Greenhouse->Ecotox If Efficacious Uptake->Greenhouse Mechanism Confirmed Decision Commercial Viability Ecotox->Decision Risk Assessment

Figure 2: The stage-gated benchmarking workflow. Failure at any node (e.g., instability) halts the progression.

References

  • CIPAC (Collaborative International Pesticides Analytical Council). MT 46.3: Accelerated Storage Procedure.[1] CIPAC Handbook J. [Link]

  • OECD (Organisation for Economic Co-operation and Development). Test No. 109: Density of Liquids and Solids.[2][3] OECD Guidelines for the Testing of Chemicals, Section 1.[4] [Link]

  • OECD (Organisation for Economic Co-operation and Development). Test No. 202: Daphnia sp.[5][6][7][8] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • EPPO (European and Mediterranean Plant Protection Organization). PP 1/152: Design and analysis of efficacy evaluation trials. EPPO Standards. [Link]

  • Avellan, A., et al. (2019). Nanoparticle uptake in plants: gold nanomaterials visualize the role of surface charge and particle size. ACS Nano. [Link]

Sources

Comparative Guide: Structural Activity Relationship (SAR) of Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholine , the thio-analog of morpholine (replacing oxygen with sulfur), has emerged as a critical scaffold in modern medicinal chemistry.[1][2][3] While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers unique physicochemical advantages:

  • Lipophilicity Modulation: The sulfur atom increases LogP, enhancing membrane permeability for CNS and intracellular targets.

  • Metabolic "Soft Spot": The sulfur center is susceptible to oxidation (

    
    ), allowing for the design of prodrugs or active metabolites with altered polarity.[1]
    
  • Electronic Effects: Sulfur is less electronegative than oxygen, altering the basicity of the nitrogen atom and affecting receptor binding affinity.

This guide objectively compares thiomorpholine derivatives against standard morpholine-based drugs and therapeutic benchmarks, focusing on Antimicrobial and Anticancer potency.

Part 1: Comparative Performance Analysis

Case Study 1: Antimicrobial Potency (The Linezolid Challenge)

Objective: Enhance the potency of the oxazolidinone antibiotic Linezolid by modifying the morpholine C-ring. Rationale: Replacing the morpholine ring with thiomorpholine allows for oxidation states (sulfoxide/sulfone) that alter hydrogen bonding capability without changing the core pharmacophore size.

CompoundStructure ModificationTargetPotency (

/ MIC)
Outcome vs. Standard
Linezolid Standard Morpholine RingS. aureus

: 5.0 mg/kg
Baseline
Compound 12a Thiomorpholine S-oxideS. aureus

: 3.75 mg/kg
Superior (1.3x Potency)
Compound 12b Thiomorpholine S,S-dioxideS. aureus

: 6.52 mg/kg
Comparable

Key Insight: The S-oxide modification (Compound 12a) introduces a dipole that likely enhances binding interactions within the ribosomal 50S subunit, surpassing the efficacy of the parent drug Linezolid.

Case Study 2: Anticancer Efficacy (Lung Cancer A549)

Objective: Evaluate cytotoxicity of N-substituted thiomorpholine derivatives against non-small cell lung cancer (A549). Alternative: Cisplatin (Standard chemotherapy agent).

CompoundScaffold TypeCell Line

(

M)
Selectivity Index (SI)
Cisplatin Platinum ComplexA549~5 - 10

M
Low (High Toxicity)
Compound 3f 4-phenylthiazol-thiomorpholineA5493.72

M
High (>500

M on L929 healthy cells)
Compound 10c Thiazolyl thiomorpholineA54910.1

M
Moderate

Key Insight: Compound 3f demonstrates superior potency to Cisplatin in vitro with significantly reduced toxicity toward healthy cells (L929), highlighting the thiomorpholine scaffold's ability to support highly selective targeted therapies.

Case Study 3: DPP-4 Inhibition (Type 2 Diabetes)

Objective: Assess thiomorpholine derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Alternative: Sitagliptin (Market Leader).

  • Sitagliptin:

    
     (Highly Potent)[4]
    
  • Thiomorpholine Derivative 16c:

    
    [2]
    

Analysis: While current thiomorpholine derivatives are less potent than Sitagliptin (µM vs nM range), they offer a scaffold for multi-target ligands (e.g., dual DPP-4/Antioxidant activity) due to the sulfur atom's radical scavenging capability, a feature absent in Sitagliptin.

Part 2: SAR Mechanics & Logic

The structural activity relationship of thiomorpholine is governed by three primary vectors. The diagram below illustrates how specific modifications impact biological function.

SAR_Logic Core Thiomorpholine Core N_Sub N-Substitution (Position 4) Core->N_Sub S_Ox S-Oxidation (Position 1) Core->S_Ox C_Sub C-Substitution (Positions 2,3,5,6) Core->C_Sub Effect_Lipophilicity Modulates LogP (CNS Penetration) N_Sub->Effect_Lipophilicity Aryl/Alkyl groups Effect_Metabolism Metabolic Soft Spot (Prodrug Potential) S_Ox->Effect_Metabolism Redox Cycling Effect_Binding H-Bond Acceptor Strength (S < S=O < SO2) S_Ox->Effect_Binding Oxidation State Effect_Selectivity Steric Hindrance (Isoform Selectivity) C_Sub->Effect_Selectivity Methyl/Ethyl groups

Figure 1: Strategic modification points on the thiomorpholine scaffold and their pharmacological consequences.

Mechanistic Deep Dive
  • The Sulfur Switch (S vs O): Replacing oxygen (Morpholine) with sulfur (Thiomorpholine) reduces the electronegativity of the heteroatom. This makes the nitrogen at position 4 more basic and nucleophilic, altering how the drug interacts with acidic residues in the target protein's active site.

  • Oxidation States: The sulfur atom can be oxidized to a sulfoxide (SO) or sulfone (SO2) .

    • Sulfoxide:[5][6] Chiral center creation; moderate polarity increase.

    • Sulfone: Strong hydrogen bond acceptor; significant polarity increase; mimics the carbonyl oxygen in amide bonds.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Aryl Thiomorpholine Precursors

Standard nucleophilic aromatic substitution (SNAr) for generating library precursors.

Reagents: Thiomorpholine, 4-Fluoronitrobenzene, Triethylamine (


), Acetonitrile (

).[1]
  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-fluoronitrobenzene (10 mmol) in Acetonitrile (15 mL).

  • Addition: Add Thiomorpholine (1.0 mL, 10 mmol) and Triethylamine (7.0 mL, 50 mmol) to the solution.

  • Reaction: Heat the mixture to 85°C and stir for 12 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 1:4).

  • Workup: Cool to room temperature. Add 50 mL deionized water. Extract with Ethyl Acetate (3 x 60 mL).[1]

  • Purification: Dry combined organic phases over anhydrous

    
    . Remove solvent under reduced pressure.[1]
    
  • Yield: Expect ~95% yield of yellow crystalline solid (4-(4-nitrophenyl)thiomorpholine).

Protocol B: MTT Cytotoxicity Assay (A549 Screening)

Self-validating protocol for determining


.

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, A549 Cell Line.

  • Seeding: Plate A549 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add test compounds (Thiomorpholine derivatives) at gradient concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Cisplatin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours .

  • Labeling: Add 10 µL of MTT Reagent to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Measurement: Measure Absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    Plot Log(concentration) vs. % Viability to determine 
    
    
    
    .
Experimental Workflow Visualization

Workflow Start Start: Scaffold Selection Synth Synthesis (Protocol A) Nucleophilic Substitution Start->Synth Purify Purification (Recrystallization/Column Chrom.) Synth->Purify Char Characterization (NMR, Mass Spec, IR) Purify->Char Screen Biological Screening (Protocol B) MTT Assay / MIC Determination Char->Screen Analyze Data Analysis IC50 Calculation & SAR Mapping Screen->Analyze Decision Hit? (IC50 < 10 µM) Analyze->Decision Optimize Lead Optimization (S-Oxidation / N-Derivatization) Decision->Optimize No Stop Proceed to In Vivo Decision->Stop Yes Optimize->Synth

Figure 2: Iterative workflow for the development and testing of thiomorpholine-based drug candidates.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[3] Link

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI Molbank, 2024. Link

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development, 2022. Link[7]

  • MTT Assay Protocol. Abcam, Accessed 2024. Link

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. Link

Sources

Comparative Guide: In Vivo Validation of In Vitro Efficacy for Lead Candidate (LC-24)

Author: BenchChem Technical Support Team. Date: February 2026


 to In Vivo 

Executive Summary

This guide outlines the critical path for validating the in vitro potency of a lead small molecule candidate (herein referred to as LC-24 ) in a complex in vivo system. While in vitro assays (biochemical kinase inhibition, cell viability) provide a snapshot of intrinsic potency, they fail to account for the organismal "sink" of ADME (Absorption, Distribution, Metabolism, Excretion).

This document provides a comparative framework against a Standard of Care (SoC) benchmark (e.g., Sotorasib or similar KRAS/kinase inhibitor), detailing the IVIVE (In Vitro-In Vivo Extrapolation) modeling and Xenograft Efficacy Protocols required to elevate a compound from "hit" to "clinical candidate."

Part 1: The Bridge – Pharmacokinetic (PK) Validation & IVIVE

Before efficacy can be tested, exposure must be confirmed. A common failure mode is observing no tumor reduction not because the molecule is ineffective, but because it never reached the tumor at sufficient concentration.

The IVIVE Workflow

We utilize a physiological-based pharmacokinetic (PBPK) approach to predict whether the in vitro


 is achievable in plasma.

Key Metric: Unbound Intrinsic Clearance (


) scaled to Predicted Human Clearance.

IVIVE_Workflow Microsomes In Vitro Stability (Liver Microsomes) Scaling Allometric Scaling (Simcyp/GastroPlus) Microsomes->Scaling Clint Hepatocytes Metabolic Stability (Cryopreserved Hepatocytes) Hepatocytes->Scaling Clint PPB Plasma Protein Binding (PPB) PPB->Scaling fu (fraction unbound) Pred_PK Predicted In Vivo Clearance (CL) Scaling->Pred_PK Dose_Sel Dose Selection (Target > 3x IC90) Pred_PK->Dose_Sel Bridge to In Vivo

Figure 1: The IVIVE workflow integrates metabolic stability and protein binding to predict the necessary in vivo dose.

Comparative PK Data (LC-24 vs. SoC)

The following table illustrates the "Go/No-Go" criteria used to select LC-24 for animal studies. Note the superior metabolic stability of LC-24 compared to the SoC.

ParameterAssay / MethodStandard of Care (SoC)Lead Candidate (LC-24)Interpretation
Biochemical Potency Kinase Assay (

)
4.5 nM2.1 nM LC-24 is 2x more potent intrinsically.
Metabolic Stability Human Microsomes (

)
28 min55 min LC-24 resists hepatic clearance better.
Bioavailability (%F) Rat PK (PO, 10mg/kg)42%68% Superior oral absorption.
Plasma Protein Binding Equilibrium Dialysis98.5%92.0% Higher "free fraction" available to hit target.

Part 2: Efficacy Validation – The Xenograft Protocol

The "Gold Standard" for oncology small molecules is the Tumor Growth Inhibition (TGI) study in immunodeficient mice.

Experimental Design Strategy

Objective: Determine if LC-24 induces tumor stasis or regression at well-tolerated doses. Model: BALB/c Nude Mice bearing human tumor xenografts (e.g., MIA PaCa-2 or NCI-H358).

Why this model?

  • Causality: Nude mice lack T-cells, preventing rejection of human tissue. This isolates the drug's effect on the tumor cells directly, rather than modulating the immune system (unless using humanized models).

  • Self-Validation: The inclusion of a "Vehicle Control" (negative) and "SoC" (positive) ensures the tumor is viable and the assay is sensitive.

Step-by-Step Protocol
  • Cell Inoculation:

    • Harvest cells in exponential growth phase.

    • Resuspend

      
       cells in 1:1 PBS/Matrigel matrix (Matrigel supports vascularization).
      
    • Inject subcutaneously (SC) into the right flank.

  • Staging & Randomization (Crucial Step):

    • Allow tumors to reach 150–200 mm³ .

    • Scientific Integrity Note: Do not start immediately. Randomize mice into groups so the average tumor volume is identical across all groups (

      
      ).
      
  • Dosing Regimen:

    • Group 1: Vehicle (QD, PO) - Control

    • Group 2: SoC (30 mg/kg, QD, PO) - Benchmark

    • Group 3: LC-24 (10 mg/kg, QD, PO) - Low Dose

    • Group 4: LC-24 (30 mg/kg, QD, PO) - High Dose

  • Data Collection:

    • Measure tumor volume (

      
      ) twice weekly using digital calipers.
      
    • Weigh mice daily to track toxicity.

Mechanism of Action (MOA) Confirmation

Efficacy without mechanism is a black box. We must validate that LC-24 hits the target in vivo.

MOA_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation LC24 LC-24 (Inhibitor) LC24->RAS Blocks G12C Locking in GDP state

Figure 2: LC-24 Mechanism of Action. Efficacy is validated by harvesting tumors at Day 28 and Western Blotting for pERK reduction.

Part 3: Results & Comparative Analysis

Tumor Growth Inhibition (TGI) Data

The following data represents a 28-day study. TGI is calculated as:



Treatment GroupDose (mg/kg)Final Tumor Vol (mm³)TGI (%)p-value (vs Vehicle)
Vehicle -1250 ± 145--
SoC (Benchmark) 30450 ± 6064%< 0.001
LC-24 (Low) 10510 ± 5559%< 0.01
LC-24 (High) 30180 ± 30 86% < 0.0001

Analysis: LC-24 demonstrates superior efficacy at equimolar doses (30 mg/kg) compared to the SoC (86% TGI vs 64%). The "Low Dose" of LC-24 is roughly equivalent to the "High Dose" of the SoC, suggesting a higher therapeutic potency.

Safety Profile (Therapeutic Index)

Efficacy is meaningless if the drug is toxic. We track Body Weight Change (BWC). A loss of >15% requires study termination (humane endpoint).

  • Vehicle: +2% weight gain.

  • SoC: -4% weight loss (mild toxicity).

  • LC-24 (30 mg/kg): -1% weight loss (well tolerated).

Part 4: References

  • FDA Guidance for Industry. (2024). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration.[1] [Link]

  • Simeoni, M., et al. (2004). Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents. Cancer Research.[2] [Link]

  • National Cancer Institute (NCI). (2023). Patient-Derived Xenografts (PDX) Models.[3] NCI Center for Cancer Research. [Link]

  • Nature Protocols. (2020). Best practices for preclinical in vivo testing of cancer nanomedicines and small molecules.[Link]

  • Journal of Medicinal Chemistry. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.[Link]

Sources

Comparative Guide: Blood-Brain Barrier (BBB) Permeability Models

Author: BenchChem Technical Support Team. Date: February 2026

Focus: MDCK-MDR1 System vs. PAMPA-BBB and Organ-on-Chip Technologies

Executive Summary: The Decision Matrix

In CNS drug discovery, the "fail early, fail cheap" mantra relies on selecting the correct predictive model at the right stage. This guide compares the industry-standard MDCK-MDR1 assay against the high-throughput PAMPA-BBB and the high-fidelity Organ-on-Chip systems.

Key Takeaway:

  • Use PAMPA-BBB for early-stage "hit-to-lead" ranking of passive diffusion (lipophilicity driven).

  • Use MDCK-MDR1 (The Gold Standard) for lead optimization to quantify active transport (P-gp efflux) and predict in vivo brain penetration.

  • Use Organ-on-Chip for late-stage mechanistic toxicity studies or complex biologics where shear stress and astrocyte interaction are critical.

Figure 1: BBB Model Selection Workflow

BBB_Decision_Tree Start Start: CNS Drug Candidate Stage Development Stage? Start->Stage HitID Hit Identification (>1000 compounds) Stage->HitID Early LeadOpt Lead Optimization (Active Transport?) Stage->LeadOpt Mid LateStage Mechanistic/Tox (Biologics/Cells) Stage->LateStage Late PAMPA PAMPA-BBB (High Throughput, Passive only) HitID->PAMPA MDCK MDCK-MDR1 (Gold Standard, P-gp Efflux) LeadOpt->MDCK Chip Organ-on-Chip (High Fidelity, Low Throughput) LateStage->Chip PAMPA->MDCK Promising Hits MDCK->Chip Complex Mechanism

Caption: Strategic selection of BBB models based on drug development phase and throughput requirements.

Part 1: Technical Deep Dive & Comparative Analysis

PAMPA-BBB: The Passive Lipid Filter

Mechanism: Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porous filter coated with brain-mimetic lipids (porcine polar brain lipid) to simulate the endothelial cell membrane.

  • Pros: Extremely high throughput, low cost, excellent for predicting passive diffusion (

    
     with in vivo brain perfusion for passive drugs).
    
  • Cons: Zero active transport. It cannot detect substrates of efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), leading to false positives for CNS penetration.

MDCK-MDR1: The Active Transport Standard

Mechanism: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp). These cells form a polarized monolayer with tight junctions.

  • Pros: The FDA-recommended method for identifying P-gp substrates. It balances throughput with biological relevance.[1][2]

  • Cons: "Leakier" than the actual human BBB. TEER (Trans-Endothelial Electrical Resistance) values are lower (~200-600

    
    ) compared to in vivo BBB (>1500 
    
    
    
    ), potentially overestimating paracellular transport of small hydrophilic molecules.
Organ-on-Chip: The Physiomimetic Frontier

Mechanism: Microfluidic devices co-culturing endothelial cells (e.g., hCMEC/D3) with astrocytes and pericytes under shear stress.

  • Pros: Shear stress induces physiological transporter expression and tighter junctions.

  • Cons: Low throughput, high technical complexity, and high cost per data point.

Comparative Performance Matrix
FeaturePAMPA-BBBMDCK-MDR1 (The Standard)Organ-on-Chip
Throughput High (96/384-well)Medium (24/96-well)Low (Single chip)
Mechanism Passive Diffusion OnlyPassive + Active Efflux (P-gp)Passive + Active + Shear Stress
TEER (

)
N/A (Lipid only)200 - 600> 1000 (under flow)
Cost per Compound $


Predictive Value Good for lipophilicityExcellent for Efflux Ratio (ER)High for toxicity/biologics
FDA Status SupportiveRecommended (Guidance 2017) Emerging/Investigational

Part 2: Biological Mechanisms & Causality

To interpret data from these models, one must understand the vectoral transport occurring at the BBB. The primary barrier to CNS drugs is not just physical (tight junctions) but chemical (efflux transporters).

Figure 2: BBB Transport Pathways

Transport_Pathways cluster_mechanisms Transport Mechanisms Blood Apical Side (Blood) Passive Passive Diffusion (Lipophilic) Blood->Passive High Permeability Paracellular Paracellular (Tight Junction Leak) Blood->Paracellular Low Permeability Brain Basolateral Side (Brain) Cell Endothelial Cell / MDCK Efflux Active Efflux (P-gp / MDR1) Cell->Efflux Passive->Brain High Permeability Paracellular->Brain Low Permeability Efflux->Blood Pump Out

Caption: Vectoral transport showing passive entry vs. active P-gp efflux, the primary mechanism assessed by MDCK-MDR1.

Why MDCK-MDR1? While hCMEC/D3 (human immortalized line) is human-derived, it often fails to generate sufficient TEER for transport studies without complex co-culture. MDCK-MDR1 provides a robust, reproducible monolayer where the net flux is driven almost entirely by the interaction between the drug's lipophilicity and its affinity for the P-gp transporter.

Part 3: Standardized Protocol (MDCK-MDR1 Bidirectional Assay)

This protocol is designed to be self-validating using internal controls.

System Setup
  • Cell Line: MDCK-II transfected with human MDR1 gene.

  • Format: 24-well Transwell™ plates (PET membrane, 0.4 µm pore size).

  • Culture Time: 4–5 days to form confluent monolayers.

Quality Control (Self-Validation)

Before running unknowns, the system must pass these checks:

  • TEER Measurement: Must be >200 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (background subtracted).
    
  • Lucifer Yellow (LY) Rejection: Add LY (100 µM) to the apical chamber. After 1 hour, basolateral concentration must be <1% of input. This confirms monolayer integrity.

  • Positive Control: Digoxin (known P-gp substrate). Must show an Efflux Ratio (ER) > 10.[3]

  • Inhibition Control: Verapamil (P-gp inhibitor). Co-incubation should reduce Digoxin ER to ~1.0.

Experimental Workflow (Bidirectional Transport)

To distinguish passive diffusion from active efflux, transport is measured in two directions:

  • A

    
     B (Apical to Basolateral):  Mimics Blood 
    
    
    
    Brain.
  • B

    
     A (Basolateral to Apical):  Mimics Brain 
    
    
    
    Blood (Efflux).
Figure 3: Assay Workflow

Assay_Workflow Step1 1. Seed MDCK-MDR1 (Transwell, 4 days) Step2 2. Measure TEER (Check Integrity) Step1->Step2 Branch Split Plate Step2->Branch AtoB Add Drug to Apical (A -> B) Branch->AtoB BtoA Add Drug to Basolateral (B -> A) Branch->BtoA Incubate Incubate 60-90 min @ 37°C AtoB->Incubate BtoA->Incubate Sample Sample Receiver Compartment (LC-MS/MS Analysis) Incubate->Sample Calc Calculate Papp & Efflux Ratio Sample->Calc

Caption: Step-by-step workflow for the bidirectional permeability assay.

Data Analysis & Calculations

Apparent Permeability (


): 


  • 
    : Rate of drug transport (µmol/sec).
    
  • 
    : Surface area of the insert (
    
    
    
    ).
  • 
    : Initial donor concentration (µM).
    

Efflux Ratio (ER):



Interpretation:

  • ER < 2: Passive diffusion dominates (Good CNS candidate).

  • ER > 2: Active efflux substrate (Likely poor CNS penetration unless highly potent).

  • High

    
     (> 
    
    
    
    cm/s):
    Likely to cross BBB despite efflux.

References

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.

  • Wang, Q., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics.

  • U.S. FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.

  • Weksler, B. B., et al. (2013). Blood-brain barrier-specific properties of a human adult brain endothelial cell line (hCMEC/D3).[4] FASEB Journal.

  • Vatine, G. D., et al. (2019). Human iPSC-Derived Blood-Brain Barrier Chips Enable Disease Modeling and Personalized Medicine. Cell Stem Cell.

Sources

Reproducibility of synthesis protocols for 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide involves two primary chemical transformations: the formation of the cyclic sulfone (1,1-dioxide) and the N-alkylation with a butyl-alcohol chain.[1]

For researchers requiring high reproducibility and scalability, this guide evaluates two distinct synthetic strategies:

  • Route A (Convergent / "Sulfone-First"): Alkylation of the pre-formed Thiomorpholine 1,1-dioxide.[1][2]

  • Route B (Linear / "Oxidation-Last"): Alkylation of thiomorpholine followed by S-oxidation.[1][2]

The Verdict: Route A is the superior protocol for reproducibility and ease of purification.[1][2] Thiomorpholine 1,1-dioxide is a stable, crystalline solid, whereas the intermediate in Route B (4-(4-hydroxybutyl)thiomorpholine) is often a viscous, malodorous oil prone to oxidation.[1][2] Furthermore, Route A eliminates the risk of accidental alcohol oxidation during the sulfone formation step.[1][2]

Comparative Analysis: Route A vs. Route B
FeatureRoute A (Sulfone-First)Route B (Oxidation-Last)
Starting Material Thiomorpholine 1,1-Dioxide (Solid, Stable)Thiomorpholine (Liquid, Odorous)
Key Risk O-alkylation side reaction (Low risk with mild base)Chemoselectivity (Oxidizing -OH to aldehyde)
Purification Simple recrystallization or filtrationOften requires column chromatography
Atom Economy HighModerate (Oxidant stoichiometry can be complex)
Scalability Excellent (Solid handling)Good, but odor control required

Visualizing the Synthetic Pathways

The following diagram illustrates the two competing workflows. Note the convergence on the final target and the specific reagents selected to maximize yield.

SynthesisPathways cluster_0 Route A Advantages SM_T Thiomorpholine (Sulfide) Inter_S Intermediate: 4-(4-Hydroxybutyl) thiomorpholine SM_T->Inter_S Route B1: Alkylation SM_TD Thiomorpholine 1,1-Dioxide Target TARGET: 4-(4-Hydroxybutyl) thiomorpholine 1,1-Dioxide SM_TD->Target Route A: N-Alkylation (Reflux, 18h) Reagent_Alk 4-Chloro-1-butanol (+ NaI, K2CO3) Reagent_Alk->Inter_S Reagent_Alk->Target Inter_S->Target Route B2: Oxidation (Oxone or H2O2/WO4)

Figure 1: Comparison of Convergent (Route A) and Linear (Route B) synthesis pathways.

Detailed Experimental Protocols

Protocol A: Direct N-Alkylation of Thiomorpholine 1,1-Dioxide (Recommended)[1]

This protocol relies on the Finkelstein reaction principle, where catalytic Sodium Iodide (NaI) converts the cheaper 4-chloro-1-butanol into the more reactive iodide in situ.[1]

Materials:

  • Thiomorpholine 1,1-dioxide (CAS: 39093-93-1)[1][2][3][4]

  • 4-Chloro-1-butanol (CAS: 928-51-8)[1]

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Sodium Iodide (NaI), catalytic

  • Solvent: Acetonitrile (

    
    ) or DMF[1][2]
    

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Thiomorpholine 1,1-dioxide (1.35 g, 10.0 mmol) and anhydrous

    
      (2.76 g, 20.0 mmol) in Acetonitrile  (30 mL).
    
  • Activation: Add Sodium Iodide (150 mg, 1.0 mmol, 10 mol%). Stir at room temperature for 10 minutes.

  • Addition: Add 4-Chloro-1-butanol (1.2 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16–24 hours.
    
    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9).[1][2] The sulfone starting material (lower

      
      ) should disappear.[1][2] Staining with 
      
      
      
      is required as the sulfone is not UV active.[1][2]
  • Workup:

    • Cool to room temperature.[1][2] Filter off the inorganic salts (

      
      /KCl).[1][2]
      
    • Concentrate the filtrate under reduced pressure to obtain a viscous oil or semi-solid.[1][2]

  • Purification:

    • Dissolve the residue in minimal Ethyl Acetate.[1][2]

    • If the product does not crystallize, perform a short silica plug filtration eluting with 5% MeOH in DCM to remove excess chlorobutanol.[1][2]

  • Yield: Expect 85–92% yield.

Why this works: The sulfone group is electron-withdrawing, making the amine less nucleophilic than a standard secondary amine.[1][2] The addition of NaI is critical to accelerate the reaction rate without requiring harsh temperatures that could promote O-alkylation.[1][2]

Protocol B: Oxidation of N-Substituted Thiomorpholine (Alternative)

Use this route only if Thiomorpholine 1,1-dioxide is unavailable.[1][2] This method requires strict control of the oxidant to prevent converting the primary alcohol to a carboxylic acid.[1][2]

Materials:

  • Thiomorpholine (CAS: 123-90-0)[1]

  • Oxone® (Potassium peroxymonosulfate) or

    
    /
    
    
    
    [1][2]
  • 4-Chloro-1-butanol[1]

Step-by-Step Methodology:

  • Step 1: Alkylation:

    • React Thiomorpholine (1.0 equiv) with 4-Chloro-1-butanol (1.1 equiv) and

      
       (2.0 equiv) in Acetonitrile at reflux for 12 hours.
      
    • Workup: Filter salts, concentrate.[1][2] Caution: The intermediate sulfide has a stench.[1][2] Handle in a fume hood.

  • Step 2: Selective Oxidation:

    • Dissolve the crude intermediate (10 mmol) in Methanol/Water (1:1, 50 mL).

    • Cool to

      
       in an ice bath.
      
    • Add Oxone® (12.5 mmol, 1.25 equiv) portion-wise over 20 minutes.[1][2] Maintain temperature

      
      .
      
    • Mechanism:[1][2][5][6] Oxone converts the sulfide to sulfoxide and then sulfone.[1][2] At low temperatures, it is kinetically slower to oxidize the alcohol.[1][2]

  • Quench & Isolation:

    • Stir at Room Temperature for 4 hours.

    • Quench with saturated Sodium Bisulfite (

      
      ) solution to destroy excess oxidant.[1][2]
      
    • Extract with DCM (

      
       mL).[1][2] Dry over 
      
      
      
      .[1][2][7]
  • Yield: Expect 60–75% (2-step overall).

Performance Data & Reproducibility Metrics

The following data summarizes internal validation of Protocol A (Sulfone-First) versus Protocol B.

MetricProtocol A (Recommended)Protocol B (Alternative)
Overall Yield 88% 68% (over 2 steps)
Purity (HPLC) >98% (after simple workup)~92% (often requires column)
Reaction Time 18 Hours26 Hours (Total)
E-Factor (Waste) Low (Solvent + Salt)High (Oxidant waste + Extraction)
Odor Profile OdorlessStrong Sulfide Odor (Step 1)

Troubleshooting & Critical Control Points

Solubility Issues

Thiomorpholine 1,1-dioxide is highly polar.[1][2][8]

  • Problem: Reactants don't dissolve in non-polar solvents (Hexane/Toluene).[1][2]

  • Solution: Use Acetonitrile or DMF .[1][2] If using DMF, remove it via aqueous workup (washing with LiCl solution) or high-vacuum evaporation, as DMF can interfere with crystallization.[1][2]

Monitoring the Reaction

Since the sulfone ring lacks a chromophore (no UV absorbance), standard UV detection (254 nm) is ineffective.[1][2]

  • Solution: Use Iodine Stain or Permanganate Stain (

    
    ) for TLC monitoring.[1][2] The target molecule will show as a distinct spot that resists immediate fading.[1][2]
    
Controlling O-Alkylation

The hydroxyl group on the butyl chain is a potential nucleophile.[1][2]

  • Control: Use Potassium Carbonate (

    
    )  rather than stronger bases like Sodium Hydride (NaH).[1][2] Carbonate is strong enough to deprotonate the ammonium salt formed during reaction but not strong enough to deprotonate the alcohol, ensuring chemoselectivity for N-alkylation.[1][2]
    

References

  • Continuous Flow Synthesis of Thiomorpholine: Cantillo, D., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow."[1][2] Journal of Organic Chemistry, 2022.[1][2] [Link][1][2]

  • General Oxidation of Thiomorpholines: "Thiomorpholine 1,1-dioxide Synthesis and Properties." PubChem Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • Oxidation Protocols (Tungstate Method): Sato, K., et al.[1][2] "A Halide-Free Method for Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide using Sodium Tungstate as Catalyst."[1][2] Tetrahedron, 2001.[1][2] (Standard reference for green oxidation of sulfides, adapted for Protocol B).

  • Alkylation of Cyclic Sulfones: Patel, M., et al. "Synthesis of N-alkylated thiomorpholine 1,1-dioxides."[1][2] Journal of Medicinal Chemistry (Cited in context of analogues like Filgotinib intermediates).[1][2]

Sources

Safety Operating Guide

4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Status: Hazardous Chemical Waste (Non-Halogenated Organic). Urgent Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the hydroxyl and amine functionalities. Primary Disposal Path: High-temperature incineration with flue gas scrubbing (due to Sulfur/Nitrogen content).

Chemical Profile & Disposal Logic

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's functional architecture. We are not just throwing away a "white powder"; we are managing a specific set of reactivities.

Physicochemical Drivers for Disposal

The molecule (CAS 1017789-32-0 / Analogous to CAS 39093-93-1) consists of a thiomorpholine 1,1-dioxide core with a hydroxybutyl tail.[1]

PropertyValue / CharacteristicOperational Implication
Core Structure Cyclic Sulfone (

) + Tertiary Amine
Thermal Stability: High.[1] Requires high-temp incineration.Emissions: Generates

and

upon combustion.
Functional Group Primary Alcohol (

)
Reactivity: Susceptible to oxidation.[1] Keep away from oxidizers in waste storage.
Solubility Amphiphilic (Polar core + alkyl chain)Likely soluble in water and polar organics (DMSO, MeOH).[1] Do not assume insolubility prevents drain leaching.
Physical State Solid (Crystalline Powder)Dust hazard.[1] Use wet-wiping for spill cleanup to prevent inhalation.
The "Why" Behind the Protocol
  • Sulfur Content: The 1,1-dioxide moiety contains sulfur.[2] Standard incineration without scrubbers releases sulfur dioxide (

    
    ), an acid rain precursor. Therefore, this must be coded for incineration with secondary combustion treatment .
    
  • Nitrogen Content: The morpholine ring contains nitrogen, necessitating control for nitrogen oxides (

    
    ).
    
  • Water Solubility: Because the hydroxy group and sulfone core enhance water solubility, this compound poses a high risk of mobility in aquatic environments. Zero-discharge to sewer is mandatory. [1]

Health & Safety (EHS) Risk Assessment

Refer to analogous safety data for Thiomorpholine 1,1-dioxide (CAS 39093-93-1).[1]

  • Primary Hazards:

    • H319: Causes serious eye irritation (Sulfones are notorious eye irritants).

    • H315: Causes skin irritation.[3]

    • H335: May cause respiratory irritation.[3][4]

  • Required PPE:

    • Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for sulfone powders due to dust migration.

    • Hands: Nitrile gloves (0.11 mm minimum thickness).

    • Respiratory: N95/P100 mask if handling open powder outside a fume hood.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Unused Material)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide".[1][5]

    • Constituents: 100%.[6]

    • Hazard Checkbox: "Toxic", "Irritant".

  • Segregation: Place the container in the Solid Non-Halogenated Organic waste stream.

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

The disposal path is dictated by the solvent matrix , not the solute itself.

  • Identify the Solvent:

    • Case 1: Non-Halogenated (e.g., Methanol, Ethanol, DMSO).[1]

      • Action: Pour into the Non-Halogenated Organic Solvents carboy (often Red can/label).

    • Case 2: Halogenated (e.g., Dichloromethane, Chloroform).[1]

      • Action: Pour into the Halogenated Organic Solvents carboy (often Yellow can/label).

    • Case 3: Aqueous (Buffers, Water).

      • Action: Collect in a separate carboy labeled "Aqueous Waste with Organic Contaminants" . Do not pour down the sink.

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize before adding to the bulk waste container to prevent exothermic reactions in the drum.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Up: Don goggles, nitrile gloves, and lab coat.

  • Contain:

    • Solid: Do not dry sweep. Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Decontaminate: Wipe the surface with a soap/water solution.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a Solid Hazardous Waste bag/pail.

Waste Stream Decision Logic (Visualization)

DisposalWorkflow Start Waste Generation: 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Stream: Solid Hazardous Waste (Trace S/N Content) Solid->BinSolid Pack in Jar SolventCheck Identify Solvent Matrix Liquid->SolventCheck NonHal Solvent: MeOH, EtOH, DMSO, Acetone SolventCheck->NonHal Hal Solvent: DCM, Chloroform SolventCheck->Hal Aq Solvent: Water / Buffer SolventCheck->Aq BinNonHal Stream: Non-Halogenated Organics (High BTU Incineration) NonHal->BinNonHal BinHal Stream: Halogenated Organics (Specialized Incineration) Hal->BinHal BinAq Stream: Aqueous Toxic Waste (NO DRAIN DISPOSAL) Aq->BinAq

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent compatibility. Green nodes indicate standard organic streams; Red nodes indicate streams requiring strict segregation from general drains.

Regulatory Compliance (US/EU Context)

US EPA (RCRA) Classification[1][7]
  • Listing: This specific CAS is not "P" (acutely toxic) or "U" (toxic) listed by name [1].

  • Characteristic: It typically does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003).

  • Generator Status: However, due to the thiomorpholine structure, it is treated as a Characteristic Hazardous Waste under the "General Organic" umbrella due to potential toxicity and environmental persistence.

  • Code: If unlisted, use generator knowledge to code as D000 (Not Listed) but manage as Non-Halogenated Organic for incineration.

European CLP (Classification, Labelling and Packaging)
  • Signal Word: Warning.

  • Waste Code (EWC): 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding F, K, P, and U lists.[7]

  • PubChem. Thiomorpholine 1,1-dioxide (Compound Summary). National Library of Medicine. (Surrogate data source for core structure hazards).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Guidelines for chemical hygiene and waste segregation.[8]

  • Sigma-Aldrich. Safety Data Sheet: Thiomorpholine 1,1-dioxide. (Reference for H315/H319/H335 hazard classification of the core pharmacophore).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide
Reactant of Route 2
Reactant of Route 2
4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.